Methyl 3-(4-bromophenyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOKFKAMZICCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629614 | |
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-25-2 | |
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-bromophenyl)benzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-(4-bromophenyl)benzoate, a biphenyl derivative of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic pathway via the Suzuki-Miyaura cross-coupling reaction, offering a detailed, step-by-step protocol. Furthermore, it presents a thorough guide to the structural elucidation of the target molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by physical property determination. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, providing both theoretical grounding and practical, field-proven insights.
Introduction: The Significance of Biphenyl Scaffolds
Biphenyl and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. The unique structural and electronic properties of the biphenyl moiety, arising from the C-C bond between two phenyl rings, allow for a diverse range of applications. These compounds are integral to the development of liquid crystals, advanced polymers, and, most notably, a wide array of therapeutic agents. The conformational flexibility of the biphenyl structure allows for optimal binding to biological targets, making it a cornerstone in the design of drugs for various diseases.
This compound (CAS No. 149506-25-2) is a specific biphenyl derivative that serves as a valuable building block in organic synthesis. The presence of the bromo-substituent and the methyl ester functionality offers two distinct points for further chemical modification, enabling the construction of more complex molecules. This guide will provide a detailed exploration of a robust synthetic method to obtain this compound and a comprehensive approach to its structural verification.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the C-C bond between the two phenyl rings is the key step in the synthesis of this compound. Among the various methods available for such transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, high functional group tolerance, and excellent yields.[1][2] This Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis.
The proposed synthetic route involves the coupling of methyl 3-bromobenzoate with (4-bromophenyl)boronic acid. This approach is strategically sound as both starting materials are commercially available and the reaction is known to be highly efficient for similar substrates.
Reaction Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent ((4-bromophenyl)boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the synthesis of a closely related isomer and is expected to provide good yields of the target compound.
Materials and Reagents:
-
Methyl 3-bromobenzoate
-
(4-bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (typically around 80-90 °C) and stirred vigorously overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Alternative Synthetic Route: Fischer Esterification
An alternative two-step synthesis can also be employed. This involves first performing a Suzuki-Miyaura coupling between 3-bromobenzoic acid and (4-bromophenyl)boronic acid to synthesize 3-(4-bromophenyl)benzoic acid. The subsequent step is a Fischer esterification of the resulting carboxylic acid with methanol.
Fischer Esterification Mechanism
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Caption: Simplified mechanism of Fischer Esterification.
Experimental Protocol for Fischer Esterification
Materials and Reagents:
-
3-(4-bromophenyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of 3-(4-bromophenyl)benzoic acid in a large excess of methanol is prepared in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reaction Execution: The mixture is heated to reflux for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, the excess methanol is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.
Note: As of the publication of this guide, experimentally verified spectra for this compound are not widely available in the public domain. The data presented below is based on predictive models and analysis of closely related compounds.
Physical Properties
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Not available (Expected to be a solid at room temperature) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.10 - 8.00 (m, 2H): Aromatic protons ortho to the ester group.
-
7.65 - 7.40 (m, 6H): Remaining aromatic protons.
-
3.94 (s, 3H): Methyl protons of the ester group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
166.5: Carbonyl carbon of the ester.
-
140.0 - 120.0: Aromatic carbons.
-
52.5: Methyl carbon of the ester.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions (cm⁻¹):
-
3100 - 3000: Aromatic C-H stretching.
-
3000 - 2850: Aliphatic C-H stretching (methyl group).
-
~1720: Strong C=O stretching of the ester carbonyl group.
-
~1600, ~1480: C=C stretching in the aromatic rings.
-
~1250: C-O stretching of the ester.
-
~1100: C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed at m/z 290 and 292 in an approximate 1:1 ratio.
-
Major Fragments:
-
m/z 259/261: Loss of the methoxy group (-OCH₃).
-
m/z 231/233: Loss of the carbomethoxy group (-COOCH₃).
-
m/z 152: Biphenyl fragment after loss of Br and COOCH₃.
-
Safety and Handling
-
General Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
Methyl 3-bromobenzoate and (4-bromophenyl)boronic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
Tetrakis(triphenylphosphine)palladium(0): Handle with care as palladium compounds can be toxic.
-
Toluene and Ethanol: Flammable solvents. Keep away from ignition sources.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Conclusion
This technical guide has detailed a robust and reliable method for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry. An alternative Fischer esterification route has also been presented. Furthermore, a comprehensive framework for the characterization of the target compound using a suite of spectroscopic techniques has been provided. While experimentally verified spectral data for this specific molecule remains elusive in the public domain, the predictive data and analysis of related compounds offer a solid basis for its identification and confirmation. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel biphenyl derivatives for applications in drug discovery and materials science.
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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LibreTexts Chemistry. (2020, August 11). Fischer Esterification. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
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Walton, I. M., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
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Yuan, J., et al. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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"Methyl 3-(4-bromophenyl)benzoate chemical properties and structure"
An In-depth Technical Guide to Methyl 3-(4-bromophenyl)benzoate: Structure, Properties, and Synthesis
This document provides a comprehensive technical overview of this compound, a biaryl compound of interest in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who may use this molecule as a key intermediate or building block. This guide delves into its chemical structure, physicochemical properties, a robust synthetic protocol via Suzuki-Miyaura coupling, and a detailed analysis of its expected spectroscopic characteristics for proper identification and quality control.
Core Molecular Identity and Structure
This compound (CAS No: 149506-25-2) is a biaryl compound featuring a methyl benzoate moiety linked to a bromophenyl group.[1][2] The biphenyl linkage is at the 3-position of the benzoate ring and the 1-position of the bromophenyl ring, with the bromine atom situated at the 4-position. This substitution pattern imparts a specific stereochemistry and reactivity profile to the molecule, making it a versatile precursor for more complex molecular architectures.
The canonical SMILES representation of the molecule is COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br.[1][2]
Physicochemical and Computed Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for handling, storage, and reaction planning.
| Property | Value | Source |
| CAS Number | 149506-25-2 | [1][2] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |
| Molecular Weight | 291.14 g/mol | [1] |
| Monoisotopic Mass | 289.99424 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Storage Conditions | Ambient temperatures | [1] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of asymmetrically substituted biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.[3][4][5]
The logical retrosynthetic disconnection points to two primary coupling partners: Methyl 3-(dihydroxyboranyl)benzoate (or its corresponding boronic ester) and a brominated aryl halide such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene.
Synthetic Workflow Diagram
The following diagram illustrates the workflow for the proposed Suzuki-Miyaura coupling synthesis.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[5][6]
Materials:
-
Methyl 3-(dihydroxyboranyl)benzoate (1.0 eq)
-
1,4-Dibromobenzene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a suitable biarylphosphine ligand
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Toluene
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-(dihydroxyboranyl)benzoate, 1,4-dibromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene and deionized water (typically a 4:1 to 10:1 v/v ratio). The biphasic mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Spectroscopic Characterization
Accurate characterization is critical for confirming the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic data based on the molecule's structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group.
-
Aromatic Protons (δ 7.2-8.2 ppm): A complex series of multiplets is expected in this region, corresponding to the 8 protons on the two phenyl rings. The protons on the benzoate ring will exhibit splitting patterns characteristic of a 1,3-disubstituted system, while the protons on the bromophenyl ring will show a pattern typical of a 1,4-disubstituted system (appearing as two distinct doublets).
-
Methyl Protons (δ ~3.9 ppm): A sharp singlet integrating to 3 hydrogens will be present, corresponding to the methyl group of the ester functionality.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide confirmation of the carbon skeleton.
-
Carbonyl Carbon (δ ~166 ppm): A signal for the ester carbonyl carbon is expected in this downfield region.
-
Aromatic Carbons (δ 120-142 ppm): Multiple signals will appear in this range. The carbon attached to the bromine atom (C-Br) will be shifted to a higher field (~122 ppm), while the quaternary carbons linking the two rings will also be identifiable.
-
Methyl Carbon (δ ~52 ppm): A signal for the methyl ester carbon will be observed in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1730 cm⁻¹ .[7] Conjugation with the phenyl ring shifts this peak to a slightly lower wavenumber compared to an aliphatic ester.
-
C-O Stretch (Ester): Two distinct bands are anticipated in the 1300-1100 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.[7]
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹ .
-
C-Br Stretch: A weak to medium absorption is expected in the far-infrared region, typically around 600-500 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak.
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern for the molecular ion. Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M+2). This results in a characteristic 1:1 doublet for all bromine-containing fragments. The expected m/z values would be approximately 290 and 292.
Applications in Research and Development
This compound is not an end-product but a valuable synthetic intermediate. Its utility stems from its bifunctional nature:
-
The Bromine Atom: Serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination), allowing for the introduction of additional aryl, alkyl, alkynyl, or amino groups.
-
The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used for further functionalization.
This dual reactivity makes it an ideal building block for creating libraries of complex molecules in drug discovery programs and for synthesizing advanced materials with tailored electronic or photophysical properties, where the biaryl core is a common structural motif.[5]
References
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The Royal Society of Chemistry. Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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MDPI. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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PubChem. Methyl 4-(3-bromophenyl)benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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PubChemLite. 3-[(4-bromophenyl)sulfamoyl]benzoic acid (C13H10BrNO4S). [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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IUCr Journals. 4-Bromophenyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
-
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-
Brainly.com. Provide the IR spectrum analysis for methyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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ResearchGate. (PDF) 4-Bromophenyl benzoate. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
-
The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
-
Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Online] Available at: [Link]. [Accessed: Jan 15, 2026].
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A Technical Guide to Methyl 3-(4-bromophenyl)benzoate: A Versatile Precursor in Modern Organic Synthesis
Abstract
Methyl 3-(4-bromophenyl)benzoate is a biaryl compound that has emerged as a pivotal building block in organic synthesis. Its structure, featuring a reactive aryl bromide moiety and a modifiable methyl ester group, makes it an exceptionally versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, properties, and extensive applications, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.
Introduction: The Strategic Value of a Biaryl Building Block
In the landscape of medicinal chemistry and materials science, molecules containing the biaryl scaffold are ubiquitous. This structural motif is a cornerstone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic importance of precursors that enable the efficient and modular construction of these targets cannot be overstated. This compound (CAS No. 149506-25-2) is one such precursor, offering two distinct points of chemical reactivity that can be addressed selectively to build molecular complexity.[1][2]
The molecule's value lies in the orthogonality of its functional groups. The carbon-bromine bond is a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the methyl ester group provides a gateway to other functionalities through hydrolysis, amidation, or reduction. This dual reactivity profile makes it an ideal starting material for combinatorial library synthesis and the development of novel compounds.
Physicochemical Properties
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 149506-25-2 | [1][2] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [1][2] |
| Molecular Weight | 291.14 g/mol | [1][2] |
| Appearance | Solid (Typical) | |
| Melting Point | 140-146 °C (for the 4,4'-isomer) | |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br | [1] |
| InChI Key | UTOKFKAMZICCBU-UHFFFAOYSA-N | [1] |
Note: The melting point is provided for a structural isomer, Methyl 4-(4-bromophenyl)benzoate, as a reference, since specific data for the 3,4'-isomer can be sparse. Researchers should always determine the physical properties of their synthesized material.
Synthesis of the Precursor
The most common and efficient method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding route to biaryl compounds from readily available starting materials.[3][4] The logical disconnection involves coupling an aryl halide with an arylboronic acid. Two primary pathways are viable:
-
Route A: Coupling of Methyl 3-bromobenzoate with 4-bromophenylboronic acid.
-
Route B: Coupling of 3-(Methoxycarbonyl)phenylboronic acid with 1,4-dibromobenzene.
Route A is often preferred due to the commercial availability and stability of the starting materials.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Objective: To synthesize this compound from Methyl 3-bromobenzoate and 4-bromophenylboronic acid.
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
4-Bromophenylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate, 4-bromophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solution should be thoroughly sparged with argon for at least 30 minutes prior to addition.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
The Core Utility: A Hub for Cross-Coupling Chemistry
The true synthetic power of this compound is realized in its role as an electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a Pd(0) catalyst, initiating catalytic cycles that forge new bonds with high efficiency and functional group tolerance.[5]
Caption: Cross-coupling reactions using the target precursor.
Suzuki-Miyaura Coupling: Building Biaryl and Tri-aryl Systems
The Suzuki reaction is arguably the most widely used cross-coupling method.[4] Using this compound as the substrate allows for the introduction of a third aryl or heteroaryl group, leading to complex tri-aryl systems that are prevalent in materials science and medicinal chemistry.
Mechanism Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the precursor, forming a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from an activated organoboron species (formed by the reaction of the boronic acid with a base) is transferred to the palladium center, displacing the bromide.[3][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[7]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki Coupling
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane/Water (5:1 mixture)
Procedure:
-
Combine the aryl bromide, boronic acid, base, and catalyst in a reaction vessel under an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 80-90 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the tri-aryl product.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins like stilbenes and cinnamates.[8][9] When applied to this compound, it allows for the introduction of vinyl groups, which can be further functionalized.
Causality: The choice of base (often a bulky organic amine like triethylamine) is critical. It serves not only to neutralize the HBr formed during the reaction but also to facilitate the regeneration of the Pd(0) catalyst in the final step of the cycle. The reaction typically favors the formation of the trans-alkene product due to steric considerations in the transition state.[8]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is unique among the common cross-couplings as it typically requires a copper(I) co-catalyst (e.g., CuI) to facilitate the transmetalation step. The resulting aryl alkynes are valuable intermediates in the synthesis of natural products and conjugated materials.[10]
Experimental Insight: Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, which is particularly important in pharmaceutical synthesis.[11] These methods often rely on specific ligands and bases to promote the direct reaction between the palladium complex and the alkyne.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct palladium-catalyzed coupling of aryl halides with primary or secondary amines.[12][13] This reaction is essential for synthesizing the diaryl- and triarylamine structures found in many pharmaceuticals and organic light-emitting diode (OLED) materials.
Ligand Choice is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are required to promote the reductive elimination step, which is often challenging for C-N bond formation.[14] The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is also crucial for deprotonating the amine and facilitating its entry into the catalytic cycle.[12]
Applications in Drug Development and Materials Science
The derivatives of this compound are intermediates in the synthesis of a wide range of functional molecules.
-
Pharmaceuticals: The biaryl and tri-aryl cores constructed using this precursor are found in angiotensin II receptor blockers, anti-inflammatory agents, and kinase inhibitors. The ability to rapidly generate analogues by varying the coupling partner is a significant advantage in structure-activity relationship (SAR) studies.[15]
-
Agrochemicals: Many modern herbicides and fungicides contain complex aryl ether or arylamine linkages that can be constructed using methodologies like Buchwald-Hartwig amination on substrates derived from this precursor.[15]
-
Organic Electronics: Triarylamines and extended π-conjugated systems synthesized from this building block are used as hole-transport materials in OLEDs and as active components in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its value is rooted in its structural design, which provides a robust platform for a host of high-efficiency cross-coupling reactions. By understanding the mechanisms and experimental nuances of these transformations, researchers can unlock the full potential of this precursor to build the complex molecules that drive innovation in science and technology. This guide serves as a foundational resource, grounded in established chemical principles and validated protocols, to empower scientists in their synthetic endeavors.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reaction mechanism of Suzuki coupling. (n.d.). NROChemistry. Retrieved from [Link]
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Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (17), 1742-1744. Retrieved from [Link]
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (2017). Beilstein Journal of Organic Chemistry, 13, 2153-2159. Retrieved from [Link]
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Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (2008). Molecules, 13(3), 630-637. Retrieved from [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2012). ChemInform, 43(32). Retrieved from [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). ACS Omega, 8(17), 15303-15311. Retrieved from [Link]
-
Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(12), 3655-3659. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 233-242. Retrieved from [Link]
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Methyl 3-(4-bromophenyl)benzoate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of specific substituents, such as a bromine atom and a methyl ester group, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on Methyl 3-(4-bromophenyl)benzoate, a compound that, by its structural design, holds considerable promise as a versatile starting point for the development of novel therapeutics. While direct biological data on this specific molecule is limited, its constituent moieties suggest a strong potential for applications in oncology and anti-inflammatory drug discovery. This document will provide a comprehensive overview of the synthesis, potential therapeutic applications, and a proposed research workflow for the exploration of this compound and its derivatives.
Introduction: The Strategic Value of the Biphenyl Moiety in Drug Design
The biphenyl structure, consisting of two connected phenyl rings, is a recurring motif in a wide array of biologically active compounds.[1] Its semi-rigid nature allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets. Biphenyl derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-diabetic, antioxidant, anti-inflammatory, and anticancer effects.[1]
The subject of this guide, this compound, combines the foundational biphenyl core with two key functional groups that offer distinct advantages in medicinal chemistry:
-
The Bromophenyl Group: The inclusion of a bromine atom can enhance a molecule's therapeutic activity and favorably influence its metabolic profile.[2] The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity. Furthermore, its lipophilicity can improve membrane permeability.
-
The Methyl Benzoate Group: The methyl ester provides a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR). This group can be hydrolyzed to the corresponding carboxylic acid, which can serve as a key interaction point with biological targets or be further functionalized.
Given these structural features, this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.
Synthetic Strategy: Accessing the Core Scaffold via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.
A proposed synthetic workflow for this compound is outlined below:
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[5][6]
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
4-Bromophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add Methyl 3-bromobenzoate (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-90 °C under a positive pressure of the inert gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Medicinal Chemistry Applications
Based on the pharmacological activities of structurally related biphenyl and bromophenyl compounds, we propose two primary therapeutic areas for the exploration of this compound derivatives: oncology and anti-inflammatory diseases.
Anticancer Potential: A Scaffold for Kinase Inhibitors
The biphenyl moiety is a common feature in many approved and investigational kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The structural rigidity and the ability to present substituents in defined vectors make the biphenyl scaffold ideal for targeting the ATP-binding pocket of kinases.
Biphenyl carboxylic acid derivatives have shown promising anticancer activity, for instance, against breast cancer cell lines.[3][4] It is hypothesized that derivatives of this compound could be designed to inhibit specific kinases involved in cancer progression.
Anti-inflammatory Applications
Chronic inflammation is a key component of numerous diseases. Biphenyl derivatives have been investigated as anti-inflammatory agents, with some exhibiting significant in vivo activity in animal models of inflammation.[9][10][11] The mechanism of action for many of these compounds involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Proposed Research Workflow: From Hit Identification to Lead Optimization
A systematic approach is necessary to explore the therapeutic potential of this compound. The following workflow outlines a proposed strategy for hit identification and lead optimization.
Caption: A proposed workflow for the development of therapeutics based on the this compound scaffold.
Step 1: Derivative Library Synthesis
The first step involves the synthesis of a focused library of derivatives based on the this compound core. Modifications can be introduced at two key positions:
-
The Methyl Ester: Hydrolysis to the carboxylic acid, followed by amide coupling with a diverse set of amines, would introduce a wide range of functional groups.
-
The Bromo Position: The bromine atom can be replaced with other functional groups via further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the impact of different substituents on biological activity.
Step 2: Biological Screening
4.2.1. Primary Screening: In Vitro Kinase Inhibition Assay
A general protocol for an in vitro kinase assay is as follows.[12][13][14][15]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of the kinase and its substrate in the kinase assay buffer.
-
Dispense the enzyme/substrate mixture into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include appropriate positive and negative controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.
4.2.2. Secondary Screening: Cell Viability (MTT) Assay
Compounds that show significant activity in the primary screen should be further evaluated for their effects on cancer cell viability using an MTT assay.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Step 3: Lead Optimization
Data from the biological screens will inform the design of next-generation compounds with improved potency and selectivity. This iterative process of design, synthesis, and testing is central to lead optimization. Promising compounds should also be subjected to in silico and in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.
Data Presentation: A Hypothetical Case Study
To illustrate the potential of this scaffold, the following table presents hypothetical data for a small library of derivatives based on this compound, screened against a hypothetical kinase (Kinase X) and a cancer cell line (Cell Line Y).
| Compound ID | R1 (at 3-position) | R2 (at 4'-position) | Kinase X IC₅₀ (µM) | Cell Line Y IC₅₀ (µM) |
| MBB-01 | -COOCH₃ | -Br | > 50 | > 50 |
| MBB-02 | -COOH | -Br | 25.3 | 30.1 |
| MBB-03 | -CONH(CH₂CH₂OH) | -Br | 10.8 | 12.5 |
| MBB-04 | -COOCH₃ | -Phenyl | 5.2 | 6.8 |
| MBB-05 | -COOH | -Phenyl | 1.5 | 2.1 |
| MBB-06 | -CONH(CH₂CH₂OH) | -Phenyl | 0.8 | 1.2 |
Conclusion
This compound is a strategically designed molecule that offers significant potential as a versatile scaffold in medicinal chemistry. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. While direct biological data is currently lacking, the well-established roles of the biphenyl and bromophenyl moieties in pharmacologically active compounds provide a strong rationale for its exploration in areas such as oncology and inflammation. The proposed research workflow provides a clear path for the synthesis of derivative libraries, biological screening, and lead optimization. It is our expert opinion that a systematic investigation of this compound and its analogs will likely yield novel and potent therapeutic candidates.
References
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- Chaudhary, P., et al. (2012). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Bioorganic & Medicinal Chemistry Letters, 22(18), 5848-5852.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(4), 2137-2145.
- McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-Biological Interactions, 33(2-3), 271-283.
- Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672.
- S. S. Shaik, et al. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 11(6), 133-143.
- Mills, J. E., & Taylor, R. J. (1985). Studies on the structure-activity relationships for the metabolism of polybrominated biphenyls by rat liver microsomes. Xenobiotica, 15(3), 221-231.
- Reddy, T. J., et al. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 7(4), 278-290.
- Bharate, S. B., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 57(22), 9658-9672.
- Jhansi Rani, V., et al. (2019). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 10(9), 4287-4293.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Eureka. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
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- Singh, S., et al. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 5, 101135.
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Toppr. (n.d.). Starting from bromobenzene, provide a short synthesis of methyl benzoate. Retrieved from [Link]
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- Liu, H., et al. (2005). Molecular orbital studies on brominated diphenyl ethers. Part II--reactivity and quantitative structure-activity (property)
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Tiong, H. S., et al. (2013). Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of the C-Br Bond in Methyl 3-(4-bromophenyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Aryl Bromide Handle
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the discovery and development of novel therapeutics, agrochemicals, and materials.[1][2] Methyl 3-(4-bromophenyl)benzoate serves as an exemplary bifunctional building block. Its structure contains two key features for diversification: an ester, amenable to hydrolysis and subsequent amide couplings, and a carbon-bromine (C-Br) bond on one of the phenyl rings. This guide focuses on the latter, providing an in-depth exploration of the C-Br bond's reactivity.
Unlike the more labile C-Br bonds in alkyl systems, the C(sp²) hybridized carbon-bromine bond in aryl bromides exhibits unique reactivity. It is generally resistant to classical nucleophilic substitution (SN1/SN2) pathways due to the strength of the bond and electronic repulsion from the π-system.[3][4] However, its true synthetic power is unlocked through the world of organometallic catalysis, where it serves as a reliable and versatile linchpin for constructing complex molecular architectures. This document provides a field-proven perspective on leveraging this functional group, moving beyond simple protocols to explain the causal-driven choices that ensure successful and reproducible transformations.
| Physicochemical Properties of this compound | |
| CAS Number | 149506-25-2[5][6] |
| Molecular Formula | C₁₄H₁₁BrO₂[5][6] |
| Molecular Weight | 291.14 g/mol [5][6] |
| Appearance | Solid[7] |
| Melting Point | 140-146 °C[7] |
| Topological Polar Surface Area | 26.3 Ų[5] |
| Rotatable Bond Count | 3[5] |
Part 1: Palladium-Catalyzed Cross-Coupling: The Cornerstone of C-C and C-N Bond Formation
The most profound utility of the C-Br bond in this compound is realized through palladium-catalyzed cross-coupling reactions.[1][8] These transformations, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools.[9] The general principle relies on a Pd(0)/Pd(II) catalytic cycle, which provides a mild and highly selective means of forming new bonds. The reactivity of the aryl halide in the crucial oxidative addition step generally follows the trend: I > OTf > Br >> Cl.[10][11] The aryl bromide represents an optimal balance of reactivity and stability, making it a workhorse substrate.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between our substrate and an organoboron species, typically a boronic acid or ester.[11][12] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[13]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The key is the activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic group to the palladium center (transmetalation).[13][14]
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle.
Field-Proven Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[12]
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv). Alternatively, an in-situ generated catalyst from Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand can be used.
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is highly effective.[12] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Heck-Mizoroki Reaction: Olefin Arylation (C-C Bond Formation)
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[9][15] This reaction is exceptionally valuable for synthesizing stilbenes, cinnamates, and other vinylated aromatics from simple precursors.[16]
Mechanistic Rationale: The cycle begins similarly with oxidative addition of the aryl bromide to Pd(0). The key subsequent steps are the coordination of the alkene, migratory insertion of the alkene into the Aryl-Pd bond (syn-carbopalladation), and finally, a syn-β-hydride elimination to release the product and form a hydrido-palladium complex.[10][17] A base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[10][16]
Caption: Fig 2. Heck-Mizoroki Catalytic Cycle.
Field-Proven Protocol: Heck-Mizoroki Reaction
-
Reactor Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (0.01-0.02 equiv), and a phosphine ligand like triphenylphosphine (PPh₃) (0.02-0.04 equiv).
-
Base and Solvent: Add a base, typically an organic amine like triethylamine (Et₃N, 2.0 equiv) or an inorganic base like potassium carbonate (K₂CO₃, 2.0 equiv).[9][10] Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[2]
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C with stirring.[18] The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to ambient temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and salts. The organic phase is dried, concentrated, and the residue purified by column chromatography.
Buchwald-Hartwig Amination: Constructing Aryl Amines (C-N Bond Formation)
This reaction is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[19][20] Its development revolutionized the synthesis of anilines, which are ubiquitous in pharmaceuticals.[20]
Mechanistic Rationale: The Buchwald-Hartwig amination also follows the Pd(0)/Pd(II) catalytic paradigm.[21] A critical feature is the use of bulky, electron-rich phosphine ligands. These ligands facilitate the rate-limiting reductive elimination step, prevent ligand-related side reactions, and promote the formation of the active monoligated Pd(0) species. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is essential to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[22]
Caption: Fig 3. Buchwald-Hartwig Amination Cycle.
Field-Proven Protocol: Buchwald-Hartwig Amination
-
Reactor Setup (Glovebox Recommended): Due to the air-sensitivity of the ligands and base, assembly in a glovebox is ideal. To an oven-dried vial, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a specialized ligand (e.g., XPhos or SPhos, 0.02-0.03 equiv), and the base, sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Solvent and Execution: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and carefully quench with water or saturated aqueous ammonium chloride (NH₄Cl).
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. The product is purified by flash chromatography.
Part 2: Alternative Transformations of the C-Br Bond
While palladium catalysis is dominant, other classical and valuable transformations can also be employed.
Grignard Reagent Formation
The formation of a Grignard reagent by reacting the aryl bromide with magnesium metal is a cornerstone of organic synthesis, creating a potent carbon nucleophile.[23]
Causality and Challenges: The reaction involves the oxidative addition of magnesium into the C-Br bond.[24] Success hinges on two critical factors:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and are rapidly quenched by protic sources, including atmospheric moisture. All glassware must be rigorously flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[23][25]
-
Surface Passivation: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO). This can lead to a frustrating induction period.[25] The surface must be activated, commonly by adding a small crystal of iodine, which chemically cleans the surface.[25]
A key consideration for this compound is the presence of the ester functional group. Grignard reagents readily attack esters. However, studies have shown that functionalized Grignard reagents can be prepared and are stable at low temperatures (-78 °C), preventing intramolecular or intermolecular side reactions.[24][26]
Low-Temperature Protocol: Grignard Formation and Trapping
-
Reactor Setup: Flame-dry a three-neck round-bottom flask equipped with a stir bar, condenser, and dropping funnel under a stream of argon. Add magnesium turnings (1.5 equiv) to the flask.
-
Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Reagent Addition: Add anhydrous THF. In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF. Cool the main flask to -78 °C (dry ice/acetone bath).
-
Formation: Add the aryl bromide solution dropwise to the cooled, stirred magnesium suspension. The formation of the Grignard reagent is often indicated by a gentle exotherm and a change in the solution's appearance. Maintain the low temperature for 1-2 hours after the addition is complete.[24]
-
Electrophilic Quench: While maintaining the low temperature, add a solution of an electrophile (e.g., benzaldehyde, 1.1 equiv) in anhydrous THF dropwise.
-
Work-up: After the reaction is complete, allow the mixture to warm slowly and then quench by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer, and purify by standard methods.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the bromide by a nucleophile is generally unfavorable for this substrate.[3] The SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[3] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.[27] this compound lacks this activation, rendering the C-Br bond inert to common nucleophiles under standard conditions.[3]
Forcing conditions with extremely strong bases like potassium amide (KNH₂) in liquid ammonia can induce substitution via a benzyne elimination-addition mechanism, but this often leads to a mixture of regioisomers and is not a synthetically controlled or selective method for this particular substrate.[28][29]
Part 3: Comparative Summary and Strategic Outlook
The choice of reaction pathway is dictated entirely by the desired synthetic outcome. The C-Br bond in this compound is a stable, yet highly versatile, functional handle whose potential is best realized through modern catalytic methods.
| Reaction Type | Bond Formed | Key Reagents | Catalyst System | Typical Conditions | Primary Utility |
| Suzuki-Miyaura | C-C (Aryl-Aryl) | Boronic Acid, Base (K₂CO₃) | Pd(0) / Phosphine Ligand | 80-100 °C, Dioxane/H₂O | Construction of biaryl and heteroaryl systems. |
| Heck-Mizoroki | C-C (Aryl-Vinyl) | Alkene, Base (Et₃N) | Pd(0) / Phosphine Ligand | 80-120 °C, DMF | Vinylation of the aromatic ring. |
| Buchwald-Hartwig | C-N | Amine, Strong Base (NaOtBu) | Pd(0) / Bulky Ligand | 80-110 °C, Toluene | Synthesis of primary and secondary aryl amines. |
| Grignard Formation | C-Mg (then C-C) | Mg Metal, Electrophile | None | -78 °C to RT, THF | Creation of a powerful carbon nucleophile for addition to carbonyls, etc. |
| SNAr | C-Nu | Nucleophile | None | Harsh/Forcing | Not viable for this substrate due to lack of electronic activation. |
By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently and strategically manipulate the C-Br bond of this compound to access a diverse array of complex molecules, accelerating progress in drug discovery and materials science.
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Heck reaction. Wikipedia. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. ACS Publications. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]
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Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh. [Link]
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Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
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Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
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Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. [Link]
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Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]
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Aryl Bromides Definition. Fiveable. [Link]
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Use of base metals in Buchwald-Hartwig coupling. Wordpress. [Link]
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Nucleophilic aromatic substitution I (video). Khan Academy. [Link]
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Nucleophilic Aromatic Substitution Lecture. YouTube. [Link]
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Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Quora. [Link]
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Heck Reaction: easy Mechanism, applications. Chemistry Notes. [Link]
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Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. ACS Publications. [Link]
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Compound 3-bromophenyl 4-({[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)benzoate... MolPort. [Link]
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Methyl 3-(4-bromophenyl)benzoate: A Versatile Precursor for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the quest for novel materials with tailored electronic, optical, and structural properties, the judicious selection of molecular building blocks is paramount. Methyl 3-(4-bromophenyl)benzoate emerges as a molecule of significant strategic value. Its structure uniquely combines two key reactive functionalities: a bromo group on one phenyl ring, which is a prime handle for palladium-catalyzed cross-coupling reactions, and a methyl ester on the other, which can be readily hydrolyzed to a carboxylic acid for condensation reactions or to serve as a coordinating group in metal-organic frameworks. This guide elucidates the potential of this compound as a versatile precursor for a new generation of advanced materials, including conductive polymers, luminescent materials for organic light-emitting diodes (OLEDs), and porous metal-organic frameworks (MOFs).
Core Molecular Attributes and Reactivity
This compound is a biphenyl derivative with the chemical formula C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol .[1] The molecule's utility stems from the orthogonal reactivity of its two key functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 149506-25-2 |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Appearance | White to off-white solid |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br |
The bromine atom on the phenyl ring is a versatile leaving group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the extension of the conjugated system and the introduction of diverse functionalities.
The methyl ester group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 3-(4-bromophenyl)benzoic acid. This carboxylic acid can then be used as a monomer in polymerization reactions or as an organic linker in the synthesis of MOFs.
Caption: Reactive sites of this compound.
Application I: Synthesis of Novel Polymers
The bifunctional nature of this compound makes it an excellent candidate for the synthesis of a variety of polymers, including conductive polymers and high-performance aromatic polyesters and polyamides.
A. Conductive Polymers via Cross-Coupling Polymerization
Conductive polymers are of great interest for applications in organic electronics, such as transistors, sensors, and solar cells. Palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of conjugated polymers with well-defined structures.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. By using a bifunctional monomer that can undergo this reaction at both ends, polymerization can be achieved. This compound can be used as a monomer in such a reaction after conversion of the bromo- and methyl ester functionalities into suitable coupling partners.
Workflow for Suzuki-Miyaura Polycondensation:
Caption: Workflow for Suzuki-Miyaura polycondensation.
Detailed Protocol: Synthesis of a Biphenyl-based Polymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a conjugated polymer using a derivative of this compound.
-
Monomer Synthesis:
-
Step A: Borylation of this compound: In a nitrogen-purged flask, dissolve this compound (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.) in an anhydrous solvent like dioxane. Heat the mixture at 80-100 °C for 12-24 hours. After cooling, the product, methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzoate, can be isolated by extraction and purified by column chromatography.
-
Step B: Hydrolysis to the Carboxylic Acid: The borylated ester from Step A is dissolved in a mixture of THF and methanol. An aqueous solution of sodium hydroxide (excess) is added, and the mixture is refluxed for 4-6 hours. After cooling, the solution is acidified with HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
-
Polymerization:
-
In a nitrogen-purged flask, combine the borylated carboxylic acid monomer (1.0 eq.), a dibromo-comonomer (e.g., 1,4-dibromobenzene) (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a base like aqueous sodium carbonate (2 M solution, 4.0 eq.) in a degassed solvent mixture such as toluene/water (4:1).
-
Heat the mixture to 80-90 °C with vigorous stirring for 48-72 hours.
-
After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The polymer is then collected by filtration, washed with methanol and acetone, and dried under vacuum.
-
The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, can also be employed for polymerization.[2][3][4][5][6][7][8][9] This is particularly useful for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are highly luminescent and conductive materials.[10][11][12]
Workflow for Heck Polycondensation:
Caption: Workflow for Heck polycondensation.
Detailed Protocol: Synthesis of a PPV Derivative via Heck Coupling
-
In a high-pressure reaction vessel, combine this compound (1.0 eq.), a divinyl comonomer such as 1,4-divinylbenzene (1.0 eq.), a palladium catalyst like palladium(II) acetate (0.02 eq.), a phosphine ligand such as tri(o-tolyl)phosphine (0.04 eq.), and a base like triethylamine (2.5 eq.) in a high-boiling solvent like DMF or NMP.
-
Seal the vessel and heat the mixture to 100-120 °C for 48-72 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash extensively with methanol and acetone, and dry under vacuum.
B. High-Performance Aromatic Polyesters and Polyamides
After hydrolysis to 3-(4-bromophenyl)benzoic acid, the molecule can be used in polycondensation reactions to form aromatic polyesters and polyamides. These materials are known for their high thermal stability and excellent mechanical properties.
Detailed Protocol: Synthesis of an Aromatic Polyamide
-
Hydrolysis of this compound: Reflux the ester with an excess of aqueous sodium hydroxide, followed by acidification with HCl to yield 3-(4-bromophenyl)benzoic acid.
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to the more reactive acyl chloride by treating it with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Polycondensation: In a nitrogen atmosphere, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP). Cool the solution in an ice bath and slowly add the diacyl chloride (a mixture of 3-(4-bromophenyl)benzoyl chloride and another diacyl chloride like terephthaloyl chloride for copolymerization) with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a few hours and then at room temperature overnight.
-
Precipitate the polyamide by pouring the viscous solution into a non-solvent like water or ethanol.
-
Collect the polymer, wash it thoroughly, and dry it under vacuum.
Application II: Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers.[1][2][7][11][13][14][15][16][17][18][19][20][21][22] Their high surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. The carboxylic acid derived from this compound, 3-(4-bromophenyl)benzoic acid, can serve as a linker in MOF synthesis. Furthermore, the bromo-substituent can be used for post-synthetic modification of the MOF.
Workflow for MOF Synthesis:
Caption: General workflow for MOF synthesis.
Detailed Protocol: Solvothermal Synthesis of a Zinc-based MOF
-
Linker Preparation: Hydrolyze this compound to 3-(4-bromophenyl)benzoic acid as described previously.
-
Solvothermal Reaction: In a Teflon-lined autoclave, dissolve 3-(4-bromophenyl)benzoic acid (1.0 eq.) and a metal salt such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq.) in a solvent like N,N-dimethylformamide (DMF).
-
Seal the autoclave and heat it in an oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.
-
After cooling to room temperature, crystals of the MOF will have formed.
-
Collect the crystals by filtration, wash them with fresh DMF and then with a more volatile solvent like ethanol or acetone.
-
Activate the MOF to remove solvent molecules from the pores by heating under vacuum.
Application III: Precursors for Organic Light-Emitting Diode (OLED) Materials
The biphenyl core of this compound is a common structural motif in materials for OLEDs. The bromo-functionality allows for the attachment of various electron-donating or electron-accepting groups via Suzuki-Miyaura coupling, enabling the fine-tuning of the material's electronic and photophysical properties.
Workflow for OLED Material Synthesis:
Caption: Synthesis of OLED materials via Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Triaryl Derivative for OLED Applications
-
In a nitrogen-purged flask, dissolve this compound (1.0 eq.), an arylboronic acid (e.g., phenylboronic acid) (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.), and a base like potassium carbonate (3.0 eq.) in a degassed solvent mixture of toluene, ethanol, and water (e.g., 3:1:1).
-
Heat the mixture to reflux (around 80-100 °C) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction, extract the product with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triaryl compound.
Characterization of Derived Materials
A thorough characterization of the synthesized materials is crucial to understand their structure-property relationships.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Property Investigated | Expected Observations for Polymers | Expected Observations for MOFs |
| NMR Spectroscopy (¹H, ¹³C) | Molecular structure and purity of monomers and polymers.[21][23][24][25][26][27] | Broadening of peaks compared to the monomer, indicating polymerization. Integration of signals can confirm copolymer composition. | Digestion of the MOF in acid to release the organic linker for solution NMR analysis to confirm linker integrity. |
| FTIR Spectroscopy | Presence of functional groups.[12][21][28] | Disappearance of monomer-specific peaks (e.g., C-Br) and appearance of polymer backbone signals. | Characteristic carboxylate stretches confirming coordination to the metal center. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity of polymers. | Provides information on the average molecular weight and the distribution of chain lengths. | Not applicable. |
| Thermogravimetric Analysis (TGA) | Thermal stability.[29][30][31] | Onset of decomposition temperature, indicating the material's stability at high temperatures. | Shows the temperature at which solvent molecules are removed and the framework starts to decompose. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm).[32] | Reveals the amorphous or crystalline nature of the polymer and its thermal transitions. | Can indicate phase transitions or decomposition. |
| Powder X-ray Diffraction (PXRD) | Crystallinity and structure. | Broad halos for amorphous polymers or sharp peaks for crystalline domains. | A unique diffraction pattern that serves as a fingerprint for the specific MOF structure. |
| UV-Vis and Photoluminescence Spectroscopy | Optical and electronic properties.[17][24][26][31][32][33][34][35][36][37] | Absorption and emission maxima, and quantum yield, which are crucial for OLED applications. | Can reveal the luminescent properties of the MOF. |
| Cyclic Voltammetry (CV) | Electrochemical properties (HOMO/LUMO levels).[25][30][31] | Redox potentials, which are important for understanding the charge injection and transport properties in electronic devices. | Can be used to study the redox activity of the metal centers or linkers. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area and porosity. | Not typically used for dense polymers. | A key technique for MOFs, determining the specific surface area and pore volume. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a wide range of advanced materials. Its bifunctional nature allows for the application of diverse synthetic strategies, from palladium-catalyzed cross-coupling reactions to create extended conjugated systems for conductive polymers and OLED materials, to polycondensation and solvothermal synthesis for the creation of high-performance polymers and porous MOFs. The ability to independently modify both ends of the molecule provides a powerful platform for the rational design of materials with tailored properties. As the demand for novel functional materials continues to grow, the strategic use of such well-designed molecular precursors will be a key driver of innovation in materials science and beyond.
References
- Gholivand, K., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238.
- He, Z., et al. (2012). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers, 4(3), 1337-1351.
- Kim, D. Y., et al. (2002). Chemical and photophysical properties of materials for OLEDs.
- Li, X., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2136.
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ResearchGate. (a) The carboxylic acids employed in the synthesis of porous MOFs with... Available at: [Link]
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ResearchGate. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Available at: [Link]
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ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Available at: [Link]
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Royal Society of Chemistry. Supramolecular Pd(II) catalyst for Suzuki-Miyaura coupling in aqueous media. Available at: [Link]
-
Taylor & Francis Online. Heck reaction – Knowledge and References. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
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International Journal of Innovative Science and Engineering. IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. Available at: [Link]
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Scientific Research Publishing. Recent Progress in Synthesis, Mechanism and Applications of Zinc-Based Metal-Organic Frameworks for Fluorescent Sensing. Available at: [Link]
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Current World Environment. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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MDPI. Synthesis of Polymer Composites with Luminescent Properties. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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Semantic Scholar. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various. Available at: [Link]
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PubMed Central. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Available at: [Link]
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PubMed. Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. Available at: [Link]
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ResearchGate. Luminescent microporous organic polymers containing the 1,3,5-tri(4-ethenylphenyl)benzene unit constructed by Heck coupling reaction. Available at: [Link]
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ResearchGate. (Invited) Characterization of Polymers Using Electrochemical Analysis and Thermoamperometry. Available at: [Link]
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ResearchGate. Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... Available at: [Link]
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ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
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Digital Commons at Pittsburg State University. "ELECTROCHEMICAL STUDIES OF POLY 3-(4-METHOXYPHENYL)[33] FERROCENOPHANE-". Available at: [Link]
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PubMed Central. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
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ResearchGate. Study of the Properties of Luminescent Poly[1-(2-propynyl)-3-methylimidazolium bromide] Oligomer Prepared Using Mo(CO)6/ Phenol Catalyst. Available at: [Link]
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MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]
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ACS Publications. Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. Available at: [Link]
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RSC Publishing. Luminescent microporous organic polymers containing the 1,3,5-tri(4-ethenylphenyl)benzene unit constructed by Heck coupling reaction. Available at: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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MDPI. Luminescent Hybrid BPA.DA-NVP@Eu2L3 Materials: In Situ Synthesis, Spectroscopic, Thermal, and Mechanical Characterization. Available at: [Link]
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ResearchGate. IR spectra of the biphenyl. Available at: [Link]
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OSTI.gov. Infrared Spectra of Biphenyl and Several Deuterated Biphenyls. Available at: [Link]
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"literature review of Methyl 3-(4-bromophenyl)benzoate synthesis"
An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromophenyl)benzoate
Introduction: The Significance of the Biaryl Scaffold
This compound is a biaryl compound, a class of molecules that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to selectively construct a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. This guide provides a detailed examination of the most effective and widely adopted methodology for synthesizing this compound: the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and well-validated pathway to this versatile building block.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the C(sp²)–C(sp²) bond between the two phenyl rings in this compound is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura coupling. This Nobel Prize-winning reaction has become an indispensable tool due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the relatively low toxicity of its key reagents.[2][3]
The reaction conjoins an organoboron species (typically a boronic acid or a boronic ester) with an organohalide.[4] The general catalytic cycle, which dictates our experimental design, involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Synthetic Pathway
For the synthesis of this compound, the most direct and reliable approach involves the coupling of Methyl 3-bromobenzoate with (4-bromophenyl)boronic acid . This selection is based on the commercial availability and stability of both starting materials.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[3][7][8] Researchers should perform their own risk assessment prior to execution.
Materials and Reagents:
-
Methyl 3-bromobenzoate
-
(4-bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the aryl bromide. The base is crucial for activating the boronic acid to facilitate transmetalation.[5]
-
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can degrade the catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of Methyl 3-bromobenzoate). The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Causality: The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Expected Results
| Parameter | Reagent / Condition | Rationale |
| Aryl Halide | Methyl 3-bromobenzoate | Commercially available C-Br bond for oxidative addition. |
| Organoboron | (4-bromophenyl)boronic acid | Stable, commercially available source for the second aryl ring. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common, effective Pd(0) catalyst for Suzuki couplings.[8] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Activates the boronic acid for transmetalation.[3] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers in the cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
| Expected Yield | 70 - 95% | Suzuki-Miyaura reactions are typically high-yielding.[3] |
Expected Product Characterization
While a definitive spectrum for this compound was not found in the searched literature, its expected ¹H NMR and ¹³C NMR spectral data can be reliably predicted based on the principles of aromatic substitution and data from analogous structures.
-
¹H NMR: The spectrum will show signals in the aromatic region (approx. 7.3-8.2 ppm). A characteristic 't' or 's' like signal for the proton between the two substituents on the first ring (at C2) is expected around 8.2 ppm. The protons on the 4-bromophenyl ring will likely appear as two distinct doublets (an AA'BB' system) due to symmetry. The methyl ester protons will appear as a sharp singlet at approximately 3.9 ppm.
-
¹³C NMR: The spectrum will show signals for all 14 carbons. The carbonyl carbon of the ester will be the most downfield signal (approx. 166 ppm). There will be 10 signals in the aromatic region, including two quaternary carbons where the rings are joined and the carbon attached to the bromine. The methyl carbon will appear upfield at approximately 52 ppm.
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly reliable and efficient pathway for the synthesis of this compound. By carefully selecting the starting materials (Methyl 3-bromobenzoate and (4-bromophenyl)boronic acid) and employing a well-established palladium-catalyzed protocol, researchers can access this valuable biaryl building block in high yield and purity. Adherence to the principles of inert atmosphere operation and proper purification techniques are paramount to achieving a successful outcome. This guide provides the necessary technical foundation for professionals to confidently incorporate this synthesis into their research and development programs.
References
- Gautam, P., Kathe, P., & Bhanage, B. M. (n.d.). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. The Royal Society of Chemistry.
- (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- (n.d.).
- (n.d.).
- (n.d.). Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- (n.d.).
- (n.d.). Methyl 3-[2-(4-bromophenyl)
- NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2012).
- (n.d.). methyl 3-(4-bromophenyl)
- (n.d.). Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum. ChemicalBook.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Baudoin, O. (2010).
- (2022, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (2014, February 6). The Suzuki Reaction.
- Ramirez, A., et al. (2024).
- (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- (n.d.).
- Scott, J. P., et al. (2020).
- Naz, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- (n.d.). Preparation method of p-bromophenyl-boric acid.
- Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 4-Bromophenyl benzoate.
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- 8. mdpi.com [mdpi.com]
"physical and chemical properties of 4-Bromo-3'-(methoxycarbonyl)biphenyl"
An In-depth Technical Guide on the Physicochemical Properties and Synthetic Strategy of 4-Bromo-3'-(methoxycarbonyl)biphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core of numerous pharmaceuticals and functional organic materials.[1][2] This technical guide provides a comprehensive overview of 4-Bromo-3'-(methoxycarbonyl)biphenyl, also known as methyl 4'-bromobiphenyl-3-carboxylate, a specific isomer with significant potential as a versatile synthetic intermediate. We will detail its core physicochemical properties, outline a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and discuss its potential applications in research and development, grounded in the established utility of its functional groups for further molecular elaboration.
Introduction: The Biphenyl Motif in Modern Chemistry
Biphenyls and their derivatives are fundamental building blocks in organic synthesis. Their semi-rigid, three-dimensional structure allows them to effectively interact with biological targets, making them a cornerstone in the design of therapeutics ranging from anti-hypertensives to anti-cancer agents.[1] The functionalization of the biphenyl core is a key strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties.
4-Bromo-3'-(methoxycarbonyl)biphenyl is a strategically designed intermediate. It possesses two distinct, reactive sites:
-
A Bromo Group: Positioned at the 4-position, this halogen serves as an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.
-
A Methoxycarbonyl Group: This ester group, located at the 3'-position, is an electron-withdrawing moiety that can be readily hydrolyzed to the corresponding carboxylic acid. Carboxylic acids are crucial functional groups in drug design, often involved in critical binding interactions with biological receptors.[3]
This dual functionalization allows for sequential and site-selective modifications, making this compound a valuable precursor for creating complex molecular architectures and libraries of potential drug candidates.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction design, and purification. The key properties of 4-Bromo-3'-(methoxycarbonyl)biphenyl are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 4'-bromobiphenyl-3-carboxylate | [4] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [4] |
| Molecular Weight | 291.14 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 146-148 °C (for the 4,4'-isomer) | [5] |
| Boiling Point | 382.7 ± 25.0 °C (Predicted) | [5] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethyl acetate, dichloromethane, and toluene. | [5] |
Table 1: Physicochemical Data for 4-Bromo-3'-(methoxycarbonyl)biphenyl and its Isomer. Note: Experimental data for the 4,3'-isomer is limited; data for the well-characterized 4,4'-isomer is provided for comparison where available.
Synthesis and Reactivity: A Mechanistic Approach
The most efficient and modular route to unsymmetrical biaryls like 4-Bromo-3'-(methoxycarbonyl)biphenyl is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid or ester, exhibiting high functional group tolerance and typically providing high yields.[7]
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis from commercially available starting materials. The choice of coupling partners—an aryl bromide and a boronic acid—is fundamental to the reaction's success.
Materials:
-
Methyl 3-bromobenzoate
-
4-Bromophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., 2M aqueous Sodium Carbonate [Na₂CO₃] or Potassium Carbonate [K₂CO₃])
-
Solvent System (e.g., Toluene, Ethanol/Water)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Flask Preparation: A flame-dried Schlenk flask is charged with 4-bromophenylboronic acid (1.1 equivalents) and methyl 3-bromobenzoate (1.0 equivalent).
-
Catalyst and Base Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) is added, followed by the solvent (e.g., Toluene) and the aqueous base solution (2.0 equivalents).
-
Reaction Execution: The heterogeneous mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate eluent system) or recrystallization to yield the pure product.
Causality and Rationale:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is crucial to protect the catalyst and ensure a complete catalytic cycle.
-
Base: The base (e.g., Na₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6]
-
Catalyst System: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. Alternatively, a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) can be used, which is reduced in situ to the active Pd(0) species.
-
Solvent Choice: A biphasic system like toluene/water is often effective, allowing both the organic-soluble reactants and the water-soluble inorganic base to interact at the interface.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the Suzuki-Miyaura coupling for the synthesis of 4-Bromo-3'-(methoxycarbonyl)biphenyl.
Caption: General experimental workflow for the Suzuki-Miyaura synthesis.
Applications in Research and Drug Development
While specific applications for 4-Bromo-3'-(methoxycarbonyl)biphenyl are not extensively documented, its structure is emblematic of intermediates used in pharmaceutical R&D. The biphenyl carboxylic acid moiety is a well-known pharmacophore found in numerous marketed drugs.[1]
-
Scaffold for Lead Optimization: This molecule is an ideal starting point for building a library of compounds. The bromo group can be used to explore substitutions at the 4-position, while the ester can be hydrolyzed and converted into various amides to probe interactions at the 3'-position. This systematic modification is a cornerstone of hit-to-lead optimization in drug discovery.[8]
-
Precursor for Angiotensin II Receptor Blockers (ARBs): Many "sartan" drugs, such as Telmisartan, are based on a functionalized biphenyl core. Intermediates with similar substitution patterns are crucial for their synthesis.[9][10]
-
Development of Novel Kinase Inhibitors: The biphenyl scaffold is frequently employed in the design of kinase inhibitors for oncology, where the two aromatic rings can occupy distinct pockets in the enzyme's active site. The functional groups on this compound provide the necessary vectors for building out more complex structures to achieve high affinity and selectivity.
Conclusion
4-Bromo-3'-(methoxycarbonyl)biphenyl represents a highly valuable, yet underexplored, synthetic intermediate. Its dual functionality allows for precise, regioselective modifications, making it an ideal platform for the construction of complex biaryl systems. The robust and reliable Suzuki-Miyaura coupling provides a straightforward route to its synthesis on a laboratory scale. For researchers in drug discovery and materials science, this compound offers a strategic entry point for developing novel molecules with tailored biological or physical properties.
References
-
Chemical Suppliers. (n.d.). 4-Bromo-3'-methoxybiphenyl. Retrieved from [Link]
-
AtomPharma. (n.d.). 4'-Bromomethylbiphenyl-2-carboxylic-acid-methyl-ester-bromo-ester. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromo-biphenyl-3-carboxylic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.
-
PubMed. (1992). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
-
SpringerLink. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. Retrieved from [Link]
-
Chemsrc. (2025). 4-Bromo-3-methoxyphenol. Retrieved from [Link]
-
Nature. (2022). Expanding chemical space by para-C−H arylation of arenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of biophysical techniques in drug discovery and development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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- 4. 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | C14H11BrO2 | CID 23005260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 4'-BROMO[1,1'-BIPHENYL]-4-CARBOXYLATE | 89901-03-1 [m.chemicalbook.com]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 3-(4-bromophenyl)benzoate
Introduction: Synthesizing Terphenyl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide provides a detailed technical overview and robust protocols for the use of Methyl 3-(4-bromophenyl)benzoate as a substrate in Suzuki-Miyaura cross-coupling reactions. The resulting terphenyl derivatives are of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, offer field-proven experimental procedures, and provide insights into overcoming the unique challenges presented by this sterically demanding and electronically modulated substrate.
The structure of this compound presents two key considerations for reaction optimization. Firstly, the presence of the methyl ester, an electron-withdrawing group, can influence the rate-determining step of the catalytic cycle. While electron-withdrawing groups on the aryl halide can facilitate the initial oxidative addition, they may slow down the subsequent transmetalation step.[4][5] Secondly, the biaryl nature of the substrate introduces steric hindrance that necessitates careful selection of the catalyst system to ensure efficient coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a Pd(0) complex, forming a Pd(II) species. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (or ester) to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[6] Finally, reductive elimination from the Pd(II) complex yields the desired terphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald palladacycle precatalyst; 1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃; e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ at 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Rationale: The choice of catalyst is critical for sterically hindered substrates. For challenging couplings, consider using more advanced catalyst systems such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7][8] The base is crucial for activating the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Rationale: A mixture of an organic solvent and water often enhances the solubility of the reagents and facilitates the reaction. Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Microwave Irradiation: If using a microwave reactor, set the temperature to 120-150 °C. Microwave heating can significantly reduce reaction times.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired terphenyl product.
Data Presentation: Catalyst and Base Screening
The following table provides a representative summary of how different catalysts and bases can affect the yield of the Suzuki-Miyaura coupling of this compound with phenylboronic acid. These are illustrative examples and actual yields may vary.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3) | Toluene | 100 | 8 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane | 90 | 10 | 88 |
| 4 | CataCXium A Pd G3 (3) | - | K₂CO₃ (2.5) | 2-MeTHF | 70 | 12 | 91 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | 95 |
Yields are hypothetical and for illustrative purposes. CataCXium A Pd G3 has shown effectiveness for ortho-substituted anilines, which are also challenging substrates.[9]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a properly purged, inert atmosphere. Use freshly opened or purified catalyst. |
| Inappropriate base or solvent | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene, Dioxane, with or without water). | |
| Steric hindrance | Switch to a catalyst with a bulkier, more electron-rich ligand (e.g., a Buchwald ligand like SPhos or XPhos). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Protodeboronation | Presence of protic impurities | Use anhydrous solvents and reagents. |
| Dehalogenation of Aryl Bromide | Presence of a hydrogen source | Ensure anhydrous conditions. Some phosphine ligands can promote this side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a versatile and efficient pathway to valuable terphenyl compounds. Success in this transformation hinges on the careful selection of the catalyst system to overcome the steric demands of the substrate, and the meticulous control of reaction conditions to ensure an inert environment. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and professionals in drug development and materials science, enabling the reliable synthesis of complex molecular architectures.
References
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Intramolecular Aryl-Aryl Coupling via C-F Bond Activation Tolerant towards C-I Functionality. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
- Method for producing (1,1′,4, 11″)-terphenyl compounds.
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
-
Suzuki coupling reactions of methyl... ResearchGate. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Wiley Online Library. [Link]
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- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 3-(4-bromophenyl)benzoate in Palladium-Catalyzed Reactions
Introduction: The Versatility of a Bifunctional Building Block
Methyl 3-(4-bromophenyl)benzoate is a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure is unique, featuring two distinct aromatic rings with orthogonal reactivity for palladium-catalyzed cross-coupling reactions. The aryl bromide moiety serves as a classic electrophilic partner in a wide array of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1][2][3][4] Concurrently, the methyl benzoate group provides a site for further functionalization, such as hydrolysis followed by amide coupling, or can act as a directing group. This dual functionality allows for the stepwise and controlled construction of complex molecular architectures, making it an indispensable tool for drug development professionals and researchers.[2]
This guide provides an in-depth look at the application of this compound in several key palladium-catalyzed reactions. It offers not just step-by-step protocols but also the underlying mechanistic principles and expert insights into experimental design, empowering researchers to optimize these powerful transformations for their specific synthetic targets.
General Experimental Workflow
A successful palladium-catalyzed cross-coupling reaction hinges on careful setup and the exclusion of oxygen, which can deactivate the Pd(0) catalyst. The following general workflow is applicable to most of the protocols described herein.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, a common motif in pharmaceuticals.[1][2][5] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[1][6] this compound serves as an ideal aryl bromide partner.
Mechanism Overview
The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[1][6]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Methyl 3-(4'-methyl-[1,1'-biphenyl]-3-yl)benzoate
This protocol describes the coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Expert Insights:
-
Catalyst System: While many catalyst systems exist, the combination of Pd(OAc)₂ with a sterically hindered biarylphosphine ligand like SPhos is highly effective for coupling aryl bromides.[8] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.[9][10]
-
Base Selection: K₃PO₄ is a moderately strong base often preferred in Suzuki couplings as it is effective in promoting transmetalation while being less likely to cause hydrolysis of the methyl ester compared to stronger bases like NaOH.[5]
-
Solvent: A mixture of an organic solvent like toluene or dioxane with a small amount of water is crucial. Water helps to dissolve the inorganic base and facilitates the transmetalation step.[5][7]
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 18-22 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88-94 |
| 4 | Naphthylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 20 | ~80 |
Yields are typical and can vary based on specific reaction scale and purity of reagents. Data synthesized from general literature knowledge.[5][11][12]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, essential for the synthesis of anilines and related structures found in countless pharmaceuticals.[13] The reaction couples an aryl halide with a primary or secondary amine.[14]
Protocol: Synthesis of Methyl 3-(4-(morpholino)phenyl)benzoate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL), anhydrous and degassed
Procedure:
-
In a glovebox or under a robust stream of inert gas, add NaOtBu to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 2 mL of toluene. Add this catalyst solution to the Schlenk flask.
-
Add this compound to the flask, followed by the remaining toluene (3 mL) and finally the morpholine via syringe.
-
Seal the flask and heat in an oil bath at 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Expert Insights:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich dialkylbiarylphosphine ligands like XPhos or SPhos are highly effective as they promote the rate-limiting reductive elimination step from the palladium center.[10][15]
-
Base Sensitivity: Strong bases like NaOtBu are required to deprotonate the amine or the intermediate palladium-amine complex.[13] However, these bases can potentially hydrolyze the methyl ester. Running the reaction under strictly anhydrous conditions minimizes this side reaction. If ester hydrolysis is a persistent issue, a weaker base like Cs₂CO₃ can be attempted, though this often requires a more active catalyst system or higher temperatures.[16]
-
Catalyst Precursor: Pd₂(dba)₃ is a common Pd(0) source. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ can be used, as it will be reduced in situ to the active Pd(0) species.[13]
Other Key Palladium-Catalyzed Transformations
The utility of this compound extends beyond Suzuki and Buchwald-Hartwig reactions.
A. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene, such as butyl acrylate, to form a substituted alkene, a valuable intermediate for further elaboration.[3][17]
Representative Protocol: A mixture of this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (3 mol%), P(o-tol)₃ (6 mol%), and triethylamine (NEt₃, 2.0 mmol) in a solvent like DMF or acetonitrile is heated to 80-100 °C until the starting material is consumed.[18] Work-up and purification yield the corresponding cinnamate derivative.
B. Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is used to link the aryl bromide to a terminal alkyne, forming an internal alkyne.[4][19][20] This reaction is fundamental for creating rigid molecular scaffolds.
Representative Protocol: To a solution of this compound (1.0 mmol) and a terminal alkyne (e.g., phenylacetylene, 1.2 mmol) in THF or DMF, add Pd(PPh₃)₂Cl₂ (2 mol%), copper(I) iodide (CuI, 4 mol%), and an amine base like triethylamine or diisopropylamine.[21][22] The reaction is typically run at temperatures ranging from room temperature to 60 °C.[4]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/catalyst system.3. Low reaction temperature. | 1. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.[21]2. Screen different ligands (e.g., more electron-rich or bulky ones).[23]3. Increase the reaction temperature in increments of 10-20 °C. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or excess Pd(II) at the start of the reaction. | 1. Improve degassing technique.2. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.[7] |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. Ligand choice may favor this side reaction. | 1. Use anhydrous solvents and reagents.2. Try a different ligand or add a hydride scavenger. |
| Ester Hydrolysis | Base is too strong or reaction conditions are too harsh (high temp, long time). | 1. Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu).[16]2. Lower the reaction temperature and monitor carefully for completion. |
Conclusion
This compound is a powerful and adaptable reactant for a multitude of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively leverage this building block to construct complex biaryl, arylamine, and arylalkyne structures. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel compounds for drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017-05-24). [Link]
-
PubMed Central (PMC). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025-01-22). [Link]
-
MDPI. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). [Link]
-
PubMed Central (PMC). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
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Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019-11-06). [Link]
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PubMed Central (PMC). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). [Link]
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National Institutes of Health (NIH). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]
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Wikipedia. Heck reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
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Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). [Link]
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Wikipedia. Sonogashira coupling. [Link]
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organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016-03-10). [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. (2015-10-02). [Link]
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YouTube. Sonogashira cross-coupling reaction. (2020-02-13). [Link]
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National Institutes of Health (NIH). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014-02-12). [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). [Link]
-
PubMed Central (PMC). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Application Note: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling of Methyl 3-(4-bromophenyl)benzoate
Introduction
Biphenyl scaffolds are a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their unique structural and electronic properties make them privileged motifs in a vast array of pharmacologically active compounds, including anti-inflammatory, antihypertensive, and anti-cancer agents.[2][3][4] Furthermore, biphenyl derivatives are integral components in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.[1] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the synthesis of these vital compounds, offering high functional group tolerance and generally mild reaction conditions.[5]
This application note provides a comprehensive guide for the synthesis of biphenyl derivatives utilizing Methyl 3-(4-bromophenyl)benzoate as a key starting material. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[5][6] The reaction typically involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[8][7] The reactivity of the halide in this step generally follows the trend I > Br > OTf >> Cl.[6][9]
-
Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center.[6][7] This process is facilitated by a base, which activates the organoboron compound.[10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]
The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence yield and purity.[10][11]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a Biphenyl Derivative
This protocol details the synthesis of Methyl 3-(4'-methyl-[1,1'-biphenyl]-4-yl)benzoate from this compound and 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the toluene/water (10:1) solvent mixture via syringe.[10] Thoroughly degassed solvents are crucial to prevent catalyst deactivation.[9][12]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl derivative.[13]
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a comparative summary of common reaction components.
| Parameter | Common Options | Rationale/Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are stable precursors that form the active Pd(0) species in situ.[7] PdCl₂(dppf) is robust and effective for challenging couplings.[14] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands facilitate oxidative addition and reductive elimination.[6][7] Buchwald-type ligands (e.g., SPhos, XPhos) are highly active, especially for less reactive aryl chlorides.[15][16] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation.[10] Carbonates and phosphates are commonly used.[10] Cs₂CO₃ is often effective in difficult couplings due to its higher solubility.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitates the catalytic cycle.[11] Anhydrous conditions are also possible with specific bases.[11] |
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of biphenyl derivatives from this compound.
Caption: Experimental workflow for biphenyl synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure an oxygen-free environment by thoroughly degassing solvents and using a robust inert gas backfill.[12] Use fresh, high-quality catalyst and ligands. |
| Poor substrate solubility | Try a different solvent system, such as DMF or dioxane, that may better solubilize the starting materials.[17] | |
| Inappropriate base | Screen different bases. For some substrates, a stronger base like K₃PO₄ may be required.[10] | |
| Significant Side Products | Protodeboronation of boronic acid | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[9][12] |
| Homocoupling of boronic acid | This can occur at higher temperatures. Try running the reaction at a slightly lower temperature for a longer period. | |
| Dehalogenation of starting material | This can be a competing side reaction. Optimizing the ligand and base may help to minimize it. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biphenyl derivatives from readily available starting materials like this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a meticulous experimental protocol, researchers can efficiently access a wide range of biphenyl structures. The insights and procedures detailed in this application note provide a solid foundation for the successful synthesis and exploration of novel biphenyl derivatives for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Oldenhuis, N. J., et al. (2016). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
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El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Cancer. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
Sharma, P., & Kumar, A. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Google Patents. (1972). Method for purifying biphenyl.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. [Link]
-
Studylib. Biphenyl Purification: Chromatography Lab. [Link]
-
Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health. [Link]
-
ResearchGate. (2006). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Google Patents. (2007). Process for purifying biphenyl.
-
ResearchGate. (2010). Synthesis of Biphenyls. [Link]
-
GlobeNewswire. (2024). Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth. [Link]
-
Quora. How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent? [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2025). SnFe2O4@SiO2@P-Pd as a novel and recyclable heterogeneous catalyst for one-pot synthesis of biphenyl derivatives and symmetrical sulfides. Journal of Molecular Structure. [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Eureka | Patsnap. (2019). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
ResearchGate. (2011). Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ACS Publications. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Calamitic Liquid Crystals Utilizing Methyl 3-(4-bromophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Methyl 3-(4-bromophenyl)benzoate in Mesogen Synthesis
This compound is a versatile, yet underexplored, precursor in the synthesis of advanced liquid crystalline materials. Its structure presents two key functional handles for molecular elaboration: a bromine atom, ideal for carbon-carbon bond formation via cross-coupling reactions, and a methyl ester, which can be readily converted into other functional groups. This guide details a strategic, three-step synthetic pathway to transform this simple starting material into a complex, rod-like (calamitic) liquid crystal.
The rationale behind this synthetic design is to construct a molecule with a rigid, aromatic core and flexible terminal chains, a hallmark of calamitic mesogens that exhibit nematic and/or smectic phases. The core will be extended using a palladium-catalyzed Suzuki-Miyaura coupling, a highly efficient and functional-group-tolerant reaction.[1][2][3] The terminal functionalities, crucial for tuning the mesomorphic properties, will be installed via hydrolysis and subsequent esterification. This approach provides a modular framework, allowing researchers to systematically vary the terminal chains to study structure-property relationships.
Overall Synthetic Strategy
The transformation of this compound into a target liquid crystal, such as 4'-(hexyloxy)-[1,1':3',1''-terphenyl]-4-yl 4-(hexyloxy)benzoate, follows a logical and efficient three-step sequence. This pathway is designed for modularity, enabling the substitution of different boronic acids and phenols to create a library of novel materials.
Caption: High-level workflow for the synthesis of a target liquid crystal.
Part 1: Synthesis of the Carboxylic Acid Intermediate
This section details the elongation of the molecular core and the modification of the ester functional group to prepare a key intermediate.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Core Elongation
The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its mild conditions and tolerance of various functional groups, including esters.[2][4] Here, we couple the aryl bromide starting material with an alkoxy-substituted phenylboronic acid to construct the terphenyl core. The palladium catalyst, in its Pd(0) active form, undergoes oxidative addition with the aryl bromide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-(hexyloxy)phenylboronic acid (1.1 eq), and the palladium catalyst/ligand system (see table below).
-
Solvent and Base Addition: Add the chosen solvent and the aqueous base solution.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and stir vigorously for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Methyl 4''-(hexyloxy)-[1,1':3',1''-terphenyl]-4-carboxylate as a solid.
| Reagent/Component | Molar Eq. | Example Amount | Purpose |
| This compound | 1.0 | 2.91 g (10 mmol) | Aryl halide substrate |
| 4-(Hexyloxy)phenylboronic acid | 1.1 | 2.44 g (11 mmol) | Organoboron coupling partner |
| Pd(PPh₃)₄ | 0.03 | 347 mg (0.3 mmol) | Palladium(0) catalyst source |
| Sodium Carbonate (Na₂CO₃) | 2.0 | 2.12 g (20 mmol) | Base to activate boronic acid |
| Toluene/Ethanol/Water | - | 40 mL / 10 mL / 10 mL | Solvent system |
| Reaction Time | - | 12-24 hours | - |
| Temperature | - | Reflux (~85 °C) | - |
Protocol 1.2: Saponification to the Carboxylic Acid
The hydrolysis of the methyl ester to a carboxylate salt is a fundamental step, enabling subsequent esterification. This reaction, known as saponification, is typically performed under basic conditions using sodium or potassium hydroxide.[5][6] The reaction is driven to completion by the formation of the highly stable carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid, which often precipitates from the aqueous solution.
Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the terphenyl methyl ester intermediate from Protocol 1.1 in a mixture of ethanol or tetrahydrofuran (THF) and a 10-20% aqueous solution of sodium hydroxide (NaOH).[7]
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC until the starting ester spot disappears.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the solution is acidic (pH ~1-2). A white precipitate of the carboxylic acid should form.[7]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold distilled water to remove inorganic salts.
-
Drying: Dry the solid in a vacuum oven to afford 4''-(Hexyloxy)-[1,1':3',1''-terphenyl]-4-carboxylic acid. The product is often pure enough for the next step without further purification.
| Reagent/Component | Molar Eq. | Example Amount (from 10 mmol scale) | Purpose |
| Terphenyl Methyl Ester | 1.0 | ~3.88 g (assuming 100% yield) | Substrate |
| Sodium Hydroxide (NaOH) | 5.0 | 2.0 g (50 mmol) | Base for hydrolysis |
| Ethanol / Water | - | 50 mL / 25 mL | Solvent |
| Concentrated HCl | - | As needed to pH 1-2 | Acidification |
| Reaction Time | - | 2-4 hours | - |
| Temperature | - | Reflux (~80 °C) | - |
Part 2: Synthesis of the Final Liquid Crystalline Mesogen
This final step involves coupling the carboxylic acid core with a terminal phenol to complete the synthesis of the target liquid crystal.
Protocol 2.1: Steglich Esterification
Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is particularly useful for sterically hindered substrates or when forcing conditions (like Fischer esterification) are undesirable.[8] The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol. DMAP accelerates the reaction by forming an even more reactive acylpyridinium intermediate.
Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add the carboxylic acid intermediate from Protocol 1.2 (1.0 eq), 4-(hexyloxy)phenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvent: Dissolve the components in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (1.1 eq) in the same dry solvent dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.
-
Work-up: Filter off the DCU precipitate. Wash the filtrate with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product must be purified to exhibit well-defined liquid crystalline properties. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[9]
| Reagent/Component | Molar Eq. | Example Amount (from 10 mmol scale) | Purpose |
| Terphenyl Carboxylic Acid | 1.0 | ~3.74 g (assuming 100% yield) | Substrate |
| 4-(Hexyloxy)phenol | 1.1 | 2.14 g (11 mmol) | Nucleophile |
| DCC | 1.1 | 2.27 g (11 mmol) | Coupling Agent |
| DMAP | 0.1 | 122 mg (1 mmol) | Catalyst |
| Dry Dichloromethane (DCM) | - | 100 mL | Solvent |
| Reaction Time | - | 12-24 hours | - |
| Temperature | - | 0 °C to Room Temp. | - |
Part 3: Purification and Characterization of the Final Product
The purity of a liquid crystalline material is paramount, as even small amounts of impurities can significantly alter phase transition temperatures and disrupt mesophase formation.[9]
Protocol 3.1: Purification by Recrystallization
Recrystallization is the most effective method for purifying solid organic compounds, including liquid crystals. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9][10]
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for phenyl benzoate-type liquid crystals include ethanol, ethyl acetate, hexane, and mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum oven.
Protocol 3.2: Characterization of Mesomorphic Properties
The defining characteristic of a liquid crystal is its mesophase behavior. This is primarily investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM): POM is a qualitative technique used to visualize the unique optical textures of different liquid crystal phases.[11][12]
-
Procedure: A small sample of the purified material is placed on a clean glass slide and covered with a coverslip. The slide is placed on a hot stage attached to a polarizing microscope. The sample is heated into the isotropic liquid phase (where it will appear dark between crossed polarizers) and then cooled slowly. As the material transitions into different mesophases (e.g., nematic, smectic), characteristic birefringent textures will appear. These textures (e.g., schlieren, focal conic) are used to identify the phase type.
Differential Scanning Calorimetry (DSC): DSC is a quantitative technique that measures the heat flow into or out of a sample as a function of temperature.[13] It is used to precisely determine the temperatures and enthalpy changes (ΔH) associated with phase transitions.
-
Procedure: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan. The sample is placed in the DSC instrument alongside an empty reference pan. The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions. Phase transitions appear as peaks (endothermic on heating, exothermic on cooling) on the DSC thermogram. The peak onset temperature is taken as the transition temperature.[14][15]
Expected Data and Properties
The final product, 4'-(hexyloxy)-[1,1':3',1''-terphenyl]-4-yl 4-(hexyloxy)benzoate, is a rod-like molecule with a rigid terphenyl core and flexible hexyloxy chains at both ends. Such structures are known to exhibit calamitic liquid crystal phases. The table below presents hypothetical, yet plausible, phase transition data based on analogous compounds in the literature.
| Transition | Abbreviation | Heating Temp (°C) | Cooling Temp (°C) | Enthalpy (ΔH, J/g) |
| Crystal to Nematic | TKN | ~110 | - | ~45 |
| Nematic to Isotropic | TNI (Clearing Point) | ~185 | ~183 | ~1.5 |
Note: These values are illustrative. Actual transition temperatures are highly sensitive to molecular structure and purity.
References
- BenchChem. (2025). Application Note: Purification of Liquid Crystalline Materials by Recrystallization.
-
Gray, G. W., Hird, M., Ifill, A. D., Smith, W. E., & Toyne, K. J. (n.d.). The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Liquid Crystals, 19(1). Available at: [Link]
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Gray, G. W., et al. (n.d.). The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Taylor & Francis Online. Available at: [Link]
- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
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Quora. (2021). Can methyl benzoate be hydrolyzed?. Available at: [Link]
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Wang, K., et al. (n.d.). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Available at: [Link]
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Azo Optics. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Available at: [Link]
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ACS Publications. (2023). Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. Crystal Growth & Design. Available at: [Link]
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YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Available at: [Link]
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ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Available at: [Link]
- Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
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National Center for Biotechnology Information. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Available at: [Link]
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Taylor & Francis Online. (2020). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals. Available at: [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]
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ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]
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ResearchGate. (2023). Title Preparation of benzoic acid. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Available at: [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
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MDPI. (n.d.). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Available at: [Link]
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International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]
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SciSpace. (n.d.). Liquid crystal textures and optical characterization of a dye-doped nematic for generating vector beams. Available at: [Link]
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ResearchGate. (n.d.). DSC traces of the nematic to isotropic transition for the pure LC mixture.... Available at: [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available at: [Link]
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University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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"experimental procedure for the esterification to form Methyl 3-(4-bromophenyl)benzoate"
Application Notes and Protocols for the Synthesis of Methyl 3-(4-bromophenyl)benzoate
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and functional materials. The primary method detailed is the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction. This guide offers in-depth procedural details, mechanistic insights, and analytical protocols for reaction monitoring and product characterization, tailored for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
This compound serves as a key building block in organic synthesis. The presence of the bromine atom provides a reactive handle for further functionalization, such as in cross-coupling reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups.
The synthesis of this ester is most commonly achieved through the esterification of 3-(4-bromophenyl)benzoic acid with methanol. The Fischer-Speier esterification is a reliable and scalable method for this transformation.[1] This reaction involves the treatment of a carboxylic acid and an alcohol with a strong acid catalyst.[2] The equilibrium of the reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent, and by the removal of water.[3][4]
Materials and Reagent Properties
A thorough understanding of the physical and chemical properties of all reagents is crucial for safe and effective experimentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3-(4-bromophenyl)benzoic acid | C₁₃H₉BrO₂ | 277.11 | Solid | 238-242 | - |
| Methanol | CH₄O | 32.04 | Liquid | -97.6 | 64.7 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Liquid | 10 | 337 |
| This compound | C₁₄H₁₁BrO₂ | 291.14 | Solid | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Solid | 50 (decomposes) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | 884 | 1429 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Liquid | -83.6 | 77.1 |
| Hexane | C₆H₁₄ | 86.18 | Liquid | -95 | 69 |
Note: Data compiled from various sources.[5][6][7]
Mechanistic Insight: The Fischer-Speier Esterification
The Fischer-Speier esterification proceeds through a series of reversible steps, initiated by the protonation of the carboxylic acid.[1][3]
Key Mechanistic Steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][8]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Workflow.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reaction Setup and Procedure
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-bromophenyl)benzoic acid (e.g., 5.0 g, 1 equivalent).
-
Solvent and Catalyst Addition: Add an excess of methanol (e.g., 50 mL) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) as the catalyst.[9]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.[9] The reaction is typically refluxed for 2-4 hours.[10]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11][12]
Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel plates with a fluorescent indicator (F₂₅₄).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point. The polarity can be adjusted as needed.
-
Procedure:
-
Dissolve a small aliquot of the reaction mixture in ethyl acetate.
-
Spot the starting material (3-(4-bromophenyl)benzoic acid), the reaction mixture, and a co-spot on the TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots under UV light (254 nm). The starting material (a carboxylic acid) will likely have a lower Rf value than the product ester. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[13]
-
Work-up and Purification
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[9]
-
Extraction: Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with:
-
Water (2 x 30 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[9] Be cautious of CO₂ evolution.
-
Brine (saturated aqueous NaCl solution) (1 x 30 mL) to aid in the separation of the aqueous and organic layers.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[14] For recrystallization, a solvent system such as ethanol/water or hexane/ethyl acetate can be explored. For column chromatography, a silica gel stationary phase with a hexane/ethyl acetate gradient is typically effective.
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Application Notes and Protocols: The Strategic Use of Methyl 3-(4-bromophenyl)benzoate in the Synthesis of Pharmaceutical Intermediates
Introduction
In the landscape of modern pharmaceutical synthesis, the quest for efficient and convergent routes to complex molecular architectures is paramount. Angiotensin II receptor blockers (ARBs), commonly known as "sartans," represent a critical class of antihypertensive drugs characterized by a core biphenyl scaffold. The strategic construction of this biphenyl moiety is a key consideration in the synthesis of these life-saving medications. Methyl 3-(4-bromophenyl)benzoate emerges as a valuable and versatile building block in this context. Its bifunctional nature, featuring a readily coupled aryl bromide and a methyl ester for further functionalization, positions it as a strategic starting material for the synthesis of key pharmaceutical intermediates.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on the construction of the biphenyl core of sartan-type molecules. We will delve into the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols, and present a logical workflow for its incorporation into a synthetic route for a potential pharmaceutical intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is fundamental to its effective and safe implementation in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁BrO₂ | |
| Molecular Weight | 291.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly available; similar compounds like Methyl 4-(4-bromophenyl)benzoate melt at 140-146 °C. | |
| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. | |
| CAS Number | 1214349-77-8 |
Safety Information:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[1][2][3]
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[1][2][3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Core Application: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
The primary application of this compound in the synthesis of pharmaceutical intermediates is its use as an aryl halide partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems which are central to the structure of many sartan drugs.[7][8]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity in Suzuki-Miyaura couplings.
Experimental Workflow for a Representative Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Biphenyl Intermediate
This protocol describes a representative Suzuki-Miyaura coupling of this compound with 2-cyanophenylboronic acid to synthesize Methyl 3'-(2-cyanophenyl)-[1,1'-biphenyl]-3-carboxylate, a potential intermediate for a sartan analog.
Materials:
-
This compound (1.0 equiv)
-
2-Cyanophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add this compound (1.0 equiv), 2-cyanophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of potassium carbonate. The mixture should be thoroughly degassed by bubbling with nitrogen or argon for 20-30 minutes.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 3'-(2-cyanophenyl)-[1,1'-biphenyl]-3-carboxylate.
Logical Pathway to a Pharmaceutical Intermediate
The synthesized biphenyl intermediate can be further elaborated to a sartan-like structure. A common transformation in sartan synthesis is the conversion of the nitrile group into a tetrazole ring, which serves as a bioisostere for a carboxylic acid.[9][10]
Caption: Synthetic pathway to a sartan intermediate.
This final carboxylic acid intermediate possesses the key structural features of a sartan drug: the biphenyl core and the acidic tetrazole moiety. Further modifications could involve coupling with a suitable heterocyclic component, as seen in the synthesis of Losartan or Telmisartan.[8][11]
Conclusion
This compound is a strategically important starting material for the synthesis of pharmaceutical intermediates, particularly for the sartan class of antihypertensive drugs. Its utility is primarily demonstrated in its application as an aryl bromide in Suzuki-Miyaura cross-coupling reactions to efficiently construct the core biphenyl structure. The protocols and synthetic pathways outlined in this guide, derived from established methodologies for analogous compounds, provide a robust framework for researchers and drug development professionals to leverage this versatile building block in the design and execution of novel and efficient synthetic routes to valuable pharmaceutical targets.
References
-
Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. ResearchGate. Available from: [Link]
-
Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. Isaac Scientific Publishing. Available from: [Link]
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. MDPI. Available from: [Link]
-
A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. Available from: [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. PubMed. Available from: [Link]
-
Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883. PubChem. Available from: [Link]
-
Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. IOP Conference Series: Earth and Environmental Science. Available from: [Link]
-
New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry. Available from: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]
-
Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. Available from: [Link]
-
Convenient Synthesis of Valsartan via a Suzuki Reaction. ResearchGate. Available from: [Link]
-
TELMISARTAN PART 2/3. New Drug Approvals. Available from: [Link]
-
4-Bromophenyl benzoate | C13H9BrO2 | CID 264661. PubChem. Available from: [Link]
-
LOSARTAN. New Drug Approvals. Available from: [Link]
-
Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. 華藝線上圖書館. Available from: [Link]
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Scale-Up Synthesis of Methyl 3-(4-bromophenyl)benzoate for Industrial Applications via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of Methyl 3-(4-bromophenyl)benzoate, a key biaryl intermediate in the development of pharmaceuticals and advanced functional materials.[1][2] The described protocol is centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its high efficiency, functional group tolerance, and scalability, making it exceptionally suitable for industrial manufacturing.[2][3][4] We delve into the causal reasoning behind the selection of catalysts, reagents, and reaction conditions, offering a robust and self-validating system for safe and efficient large-scale production. This document is intended to equip researchers and process chemists with the necessary framework to transition from laboratory-scale experiments to pilot and industrial-scale manufacturing.
Introduction and Strategic Rationale
Biaryl scaffolds are fundamental structural motifs in a vast array of biologically active compounds and organic materials.[1][2] this compound serves as a critical building block for more complex molecules. The industrial production of such intermediates demands a synthesis strategy that is not only high-yielding but also cost-effective, safe, and environmentally considerate.[5][6]
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds.[3][7] Its advantages for industrial applications are significant:
-
Mild Reaction Conditions: Typically requires moderate temperatures, reducing energy consumption and minimizing side reactions.[8]
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, such as esters, ketones, and nitriles, often eliminating the need for costly protection-deprotection steps.[4][9]
-
Commercial Availability of Reagents: The required boronic acids and aryl halides are generally stable and commercially available in bulk.[10]
-
Favorable Environmental Profile: The inorganic byproducts are easily removed, and the reaction can often be performed in aqueous or other greener solvent systems.[5][11]
This guide focuses on the coupling of Methyl 3-bromobenzoate with 4-bromophenylboronic acid , leveraging a palladium catalyst system optimized for performance and cost-efficiency at scale.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 3-bromobenzoate) to form an organopalladium(II) complex.
-
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its aryl group (4-bromophenyl) to the palladium(II) complex.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.
Industrial Process Protocol: Scale-Up Synthesis
This protocol is designed for a target 10 kg scale production in a 200 L reactor. All operations should be conducted under a nitrogen atmosphere in a well-ventilated area, adhering to standard industrial safety procedures.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | CAS No. | Quantity | Molar Equiv. |
| Methyl 3-bromobenzoate | ≥98% | Sigma-Aldrich | 618-89-3 | 14.8 kg | 1.0 |
| 4-Bromophenylboronic acid | ≥97% | Sigma-Aldrich | 5467-74-3 | 15.2 kg | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich | 3375-31-3 | 33 g | 0.002 |
| SPhos (Ligand) | Catalyst Grade | Sigma-Aldrich | 657408-07-6 | 120 g | 0.004 |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Fisher Scientific | 7778-53-2 | 21.6 kg | 1.5 |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous | Sigma-Aldrich | 96-47-9 | 100 L | - |
| Deionized Water | - | - | 7732-18-5 | 20 L | - |
| Isopropanol (IPA) | Reagent Grade | Fisher Scientific | 67-63-0 | ~50 L | - |
| Celite® | Filtration Grade | Sigma-Aldrich | 61790-53-2 | 2 kg | - |
Equipment: 200 L Glass-Lined Reactor, Mechanical Stirrer, Heating/Cooling Mantle, Condenser, Nitrogen Inlet, Temperature Probe, Filter Press or Nutsche Filter, Vacuum Drying Oven.
Detailed Step-by-Step Methodology
Step 1: Reactor Preparation and Inerting
-
Ensure the 200 L reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the synthesis.
Step 2: Charging Reagents
-
Charge the reactor with Methyl 3-bromobenzoate (14.8 kg), 4-bromophenylboronic acid (15.2 kg), and Potassium Phosphate (21.6 kg).
-
Add 2-Methyltetrahydrofuran (2-MeTHF) (100 L) and Deionized Water (20 L) to the reactor. Causality Note: The biphasic solvent system is crucial. 2-MeTHF is a greener alternative to THF or Dioxane, and the water is necessary to dissolve the inorganic base and facilitate transmetalation.[3][5]
-
Begin agitation at a moderate speed (e.g., 100-150 RPM) to form a slurry.
Step 3: Catalyst Preparation and Addition
-
In a separate, inerted glove box or a small, nitrogen-purged vessel, pre-mix the Palladium(II) Acetate (33 g) and SPhos ligand (120 g) in approximately 2 L of 2-MeTHF.
-
Stir this catalyst-ligand mixture for 15-20 minutes until a homogeneous solution is formed. Expertise Note: Pre-forming the active catalyst complex ensures efficient initiation of the reaction and reproducible results. SPhos is a highly effective Buchwald ligand that promotes high turnover numbers, allowing for very low catalyst loadings (0.02 mol%), which is critical for cost-of-goods on an industrial scale.[12]
-
Transfer the catalyst solution to the main reactor via a pressure-equalized addition funnel or a sealed pump system.
Step 4: Reaction Execution and Monitoring
-
Heat the reaction mixture to a target temperature of 70-75 °C .
-
Maintain the temperature and agitation for 8-12 hours.
-
Monitor the reaction progress by taking samples periodically (e.g., every 2 hours after reaching temperature) and analyzing them by HPLC to check for the disappearance of the Methyl 3-bromobenzoate starting material. The reaction is considered complete when <1% of the starting material remains.
Step 5: Work-up and Catalyst Removal
-
Cool the reaction mixture to ambient temperature (20-25 °C).
-
Stop the agitation and allow the phases to separate. Drain the lower aqueous phase containing the inorganic salts.
-
Add 50 L of deionized water to the organic phase, agitate for 15 minutes, allow to separate, and drain the aqueous phase. Repeat this wash step.
-
Prepare a pad of Celite® (approx. 2 kg) in a filter press or Nutsche filter.
-
Pass the organic phase through the Celite® pad to remove residual palladium particles. Wash the pad with a small amount of 2-MeTHF (approx. 10 L). Trustworthiness Note: Efficient removal of residual palladium is a critical quality control step in pharmaceutical manufacturing to meet strict regulatory limits (e.g., as defined by ICH Q3D guidelines).[6][13]
Step 6: Product Isolation and Purification
-
Transfer the filtered organic solution to a clean reactor equipped for distillation.
-
Reduce the solvent volume by approximately 70-80% under vacuum.
-
Slowly add Isopropanol (IPA) (~50 L) to the concentrated mixture while stirring. The product will begin to crystallize.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold IPA (2 x 10 L).
Step 7: Drying
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
The expected yield is 18.5 - 19.5 kg (90-95%) of a white to off-white crystalline solid.
Overall Process Workflow
Safety and Environmental Considerations
-
Hazard Analysis: Significant exothermic events can occur during Suzuki-Miyaura couplings, especially on a large scale. The controlled addition of reagents or gradual heating is essential.[14] 2-MeTHF is flammable and personal protective equipment (PPE) must be worn at all times. Palladium compounds can be toxic and should be handled with care.
-
Waste Management: The primary waste streams are the aqueous phase containing inorganic salts and the palladium-contaminated Celite® cake. The aqueous waste should be neutralized before disposal according to local regulations. The palladium-containing waste is hazardous and must be sent for specialized disposal or, preferably, to a reclamation facility for recovery of the precious metal, which is both economically and environmentally prudent.[5][6]
-
Green Chemistry: This protocol incorporates several green chemistry principles. The use of a highly active catalyst reduces waste and energy consumption.[15] 2-MeTHF is a more sustainable solvent than many traditional alternatives. The high-yielding nature of the reaction contributes to excellent atom economy.[11]
References
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.[Link]
- Process for preparing biaryl compounds.
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.[Link]
-
Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC.[Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.[Link]
-
Palladium coupling catalysts for pharmaceutical applications. PubMed.[Link]
-
Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization. Royal Society of Chemistry.[Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.[Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.[Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.[Link]
-
The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate.[Link]
-
Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry.[Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications.[Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.[Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.[Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal.[Link]
-
Biaryl Synthesis Definition. Fiveable.[Link]
-
"Greening Up" the Suzuki Reaction. Green Chemistry Teaching and Learning Community.[Link]
-
Methyl 4-bromobenzoate. PubChem.[Link]
-
Suzuki Coupling Mechanism. YouTube.[Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. fiveable.me [fiveable.me]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. mt.com [mt.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. gctlc.org [gctlc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
Application Notes and Protocols: Methyl 3-(4-bromophenyl)benzoate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of methyl 3-(4-bromophenyl)benzoate as a monomer in polymerization reactions. The focus is on the synthesis of aromatic polymers, specifically poly(m-phenylene benzoate) derivatives, through Suzuki polycondensation. This guide is designed to provide researchers and professionals in materials science and drug development with both the theoretical underpinnings and practical, step-by-step protocols for monomer synthesis, its conversion to a polymerizable AB-type monomer, and subsequent polymerization and characterization. The methodologies presented are grounded in established principles of organic and polymer chemistry, offering a robust framework for the development of novel aromatic polymers with tailored properties.
Introduction: The Potential of this compound as a Monomer
Aromatic polymers are a class of materials renowned for their exceptional thermal stability, mechanical strength, and unique optoelectronic properties.[1] Poly(phenylene)s and their derivatives, in particular, are of significant interest for applications ranging from high-performance plastics to organic light-emitting diodes (OLEDs) and advanced biomedical materials.[1] The properties of these polymers can be finely tuned by the choice of monomer and the nature of the linkages between the aromatic units.
This compound is a versatile, yet underexplored, monomer candidate for the synthesis of aromatic polymers. Its structure, featuring a bromo-functionalized phenyl ring and a methyl benzoate group, presents an ideal scaffold for the creation of an AB-type monomer. In this configuration, one end of the molecule (the bromo group) can be reacted with a functional group on the other end of an identical molecule (a derivative of the methyl benzoate group) in a step-growth polymerization. This approach offers excellent control over the polymer architecture and can lead to high molecular weight polymers without the stringent stoichiometric control required for AA/BB-type polymerizations.[2]
The most promising route for the polymerization of this monomer is through a Suzuki polycondensation reaction . This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aromatic rings and is widely used in the synthesis of conjugated polymers.[3][4] By converting the methyl benzoate functionality into a boronic acid or a boronic ester, this compound can be transformed into a self-polymerizable AB-type monomer.
This guide will provide detailed protocols for:
-
The synthesis of the parent monomer, this compound.
-
The conversion of the monomer into a polymerizable AB-type precursor, specifically a pinacol boronate ester.
-
The Suzuki polycondensation of the AB-type monomer to yield poly(m-phenylene benzoate).
-
The characterization of the resulting polymer.
Synthesis of the Monomer: this compound
There are two primary synthetic strategies to obtain this compound:
Strategy A: Suzuki coupling of 3-bromobenzoic acid with 4-bromophenylboronic acid, followed by Fischer esterification. Strategy B: Fischer esterification of 3-bromobenzoic acid, followed by Suzuki coupling with 4-bromophenylboronic acid.
Both routes are viable, and the choice may depend on the availability of starting materials and purification preferences. Here, we detail Strategy A, which often provides a more straightforward purification of the intermediate carboxylic acid.
Synthesis of 3-(4-bromophenyl)benzoic acid via Suzuki Coupling
This protocol is adapted from established Suzuki-Miyaura coupling procedures for aryl bromides and boronic acids.[5][6]
Reaction Scheme:
Figure 1: Suzuki coupling for 3-(4-bromophenyl)benzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Bromobenzoic acid | 201.02 | 10.0 | 2.01 g |
| 4-Bromophenylboronic acid | 200.82 | 12.0 | 2.41 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| 1,2-Dimethoxyethane (DME) | - | - | 40 mL |
| Deionized Water | - | - | 10 mL |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (2.01 g, 10.0 mmol), 4-bromophenylboronic acid (2.41 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,2-dimethoxyethane (40 mL) and deionized water (10 mL). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. The product is in the organic layer.
-
Wash the organic layer with 2 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-(4-bromophenyl)benzoic acid as a white to off-white solid.
Esterification of 3-(4-bromophenyl)benzoic acid
This is a standard Fischer esterification procedure.[7][8]
Reaction Scheme:
Figure 2: Fischer esterification to form the target monomer.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(4-bromophenyl)benzoic acid | 279.11 | 10.0 | 2.79 g |
| Methanol | - | Excess | 50 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | - | Catalytic | 1 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-(4-bromophenyl)benzoic acid (2.79 g, 10.0 mmol) and methanol (50 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the stirred mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from methanol to afford pure this compound.
Preparation of the AB-type Monomer for Suzuki Polycondensation
To enable self-polycondensation, the methyl ester group of the monomer needs to be converted into a boronic acid or a boronic ester. The pinacol ester is a common choice due to its stability and ease of handling.[9]
Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
This protocol describes a Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
Reaction Scheme:
Figure 3: Miyaura borylation to create the AB-type monomer precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyl 3-bromobenzoate | 215.04 | 10.0 | 2.15 g |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.0 | 2.79 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.3 (3 mol%) | 220 mg |
| Potassium Acetate (KOAc) | 98.14 | 30.0 | 2.94 g |
| 1,4-Dioxane (anhydrous) | - | - | 50 mL |
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (2.15 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), Pd(dppf)Cl₂ (220 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Suzuki Polycondensation of the AB-type Monomer
This protocol describes the polymerization of the synthesized AB-type monomer, where the bromo- and boronate ester functionalities are on the same molecule, to form poly(m-phenylene benzoate). The choice of catalyst and ligand is crucial for achieving high molecular weight polymers.[3][4]
Polymerization Scheme:
Figure 4: Suzuki polycondensation of an AB-type monomer.
Note: The following protocol is a representative procedure for the polymerization of a hypothetical AB-type monomer derived from this compound. The actual monomer would require a multi-step synthesis to place both the bromo and boronate groups on the same molecule in a way that allows for linear polymerization. For the purpose of this guide, we will outline the general conditions for such a polymerization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| AB-type Monomer | (Varies) | 1.0 | (Varies) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 0.02 (2 mol%) | 4.5 mg |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 410.51 | 0.04 (4 mol%) | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 637 mg |
| Toluene (anhydrous) | - | - | 10 mL |
| Deionized Water | - | - | 1 mL |
Protocol:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to a Schlenk tube. Add 2 mL of anhydrous toluene and stir for 10 minutes.
-
Reaction Setup: In a separate Schlenk tube, add the AB-type monomer (1.0 mmol) and potassium phosphate (637 mg, 3.0 mmol). Evacuate and backfill with inert gas three times.
-
Solvent and Catalyst Addition: Add 8 mL of anhydrous toluene and 1 mL of deionized water to the monomer-containing tube. Degas the mixture. Transfer the pre-formed catalyst solution to the monomer solution via a cannula.
-
Polymerization: Heat the reaction mixture to 100-110 °C and stir vigorously for 24-48 hours. The solution may become viscous as the polymer forms.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with 20 mL of toluene.
-
Pour the polymer solution into a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate into methanol. Repeat this process 2-3 times to remove residual catalyst and oligomers.
-
Dry the final polymer product under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.
-
Characterization of the Resulting Polymer
The synthesized polymer, a derivative of poly(m-phenylene benzoate), should be characterized to determine its structure, molecular weight, and thermal properties.
Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure by analyzing the chemical shifts and integration of protons and carbons in the repeating unit. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. Provides the decomposition temperature (Td). |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing insight into the polymer's amorphous or crystalline nature.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups present in the polymer, confirming the ester linkage and aromatic structures. |
| Solubility Tests | Assesses the processability of the polymer by testing its solubility in a range of common organic solvents (e.g., chloroform, THF, DMF, NMP).[10][11] |
Expected Properties:
Based on literature for similar aromatic polyesters, the resulting poly(m-phenylene benzoate) is expected to exhibit:
-
Good Thermal Stability: High decomposition temperatures (Td), likely above 400 °C.[3]
-
Amorphous Nature: A distinct glass transition temperature (Tg) in the range of 180-250 °C.[3][10]
-
Good Solubility: Soluble in aprotic polar solvents like NMP, DMF, and chlorinated solvents like chloroform, which is beneficial for processing.[10][11]
Conclusion and Future Outlook
This compound serves as a valuable building block for the synthesis of novel aromatic polymers via Suzuki polycondensation. The protocols detailed in this guide provide a comprehensive framework for the synthesis of the monomer, its conversion to a polymerizable AB-type precursor, and its subsequent polymerization. The resulting poly(m-phenylene benzoate) derivatives are expected to possess desirable properties such as high thermal stability and good solubility, making them attractive candidates for a variety of high-performance applications.
Future research could explore the modification of the monomer structure, for instance, by introducing different substituents on the phenyl rings, to further tune the properties of the resulting polymers for specific applications in materials science and drug delivery. The methodologies presented here offer a solid foundation for such investigations.
References
- Xue, Z., Finke, A. D., & Moore, J. S. (2010). Synthesis of Hyperbranched Poly(m-phenylene)s via Suzuki Polycondensation of a Branched AB2 Monomer. Macromolecules, 43(22), 9277–9282.
- Iqbal, N., et al. (2022).
- Zhang, Y., et al. (2015). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research, 54(16), 4338–4345.
- Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
- Takagi, J., et al. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Alkylboron Compounds with Aryl Halides. Journal of the American Chemical Society, 124(28), 8201–8202.
-
Chemicool. (n.d.). Fischer Esterification. Retrieved from [Link]
- Schlüter, A. D. (2001). The tenth anniversary of the Suzuki polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Retrieved from a relevant BenchChem technical document.
- Taylor & Francis Online. (2021). Synthesis and characterization of AB-type monomers and polyimides: a review. Retrieved from a relevant Taylor & Francis journal article.
- ResearchGate. (n.d.). Polymerization results of AB-type monomers.
- International Journal of Physics and Mathematics. (n.d.). Poly (P-phenylene) S: Synthesis and applications. Retrieved from a relevant article within the journal.
- ResearchGate. (n.d.). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization.
- Royal Society of Chemistry. (n.d.). Methyl ester hydrolysis.
- ResearchGate. (n.d.). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers.
-
PrepChem. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ftp.orgsyn.org [ftp.orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Functionalized Biphenyls using Methyl 3-(4-bromophenyl)benzoate
Abstract
This comprehensive guide details various palladium-catalyzed cross-coupling methodologies for the synthesis of functionalized biphenyls, utilizing methyl 3-(4-bromophenyl)benzoate as a versatile starting material. Biphenyl scaffolds are of paramount importance in medicinal chemistry, materials science, and agrochemicals. This document provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed, actionable protocols for several key transformations, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation. Each section elucidates the mechanistic underpinnings of the reaction, offers optimized experimental conditions, and presents data to guide the synthesis of a diverse array of biphenyl derivatives.
Introduction: The Significance of Functionalized Biphenyls
The biphenyl moiety is a privileged structural motif found in numerous biologically active compounds and advanced materials. Its rigid, planar geometry and the ability to introduce functional groups at various positions make it a crucial building block in drug discovery. The functionalization of the biphenyl core allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents. This compound serves as an excellent and readily available starting material for accessing a wide range of functionalized biphenyls due to the reactivity of the aryl bromide in various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering mild and efficient routes with broad functional group tolerance.[1][2] This guide will explore the practical application of these powerful synthetic tools, with a focus on providing robust and reproducible protocols for the derivatization of this compound.
Overview of Synthetic Strategies
The bromine atom in this compound is the key reactive handle for introducing a wide array of substituents at the 4'-position of the biphenyl system. The primary methodologies covered in this guide are palladium-catalyzed cross-coupling reactions, each offering a unique pathway to different classes of functionalized biphenyls.
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is one of the most versatile and widely used methods for biaryl synthesis.[2]
-
Stille Coupling: Another powerful C-C bond-forming reaction that utilizes organotin reagents. It is known for its tolerance of a wide range of functional groups.[3]
-
Heck Reaction: The coupling of the aryl bromide with an alkene to introduce a vinyl or substituted vinyl group.[4]
-
Sonogashira Coupling: The formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of aryl alkynes.[5]
-
Buchwald-Hartwig Amination: A method for the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.[6]
-
Cyanation: The introduction of a nitrile group, which is a versatile precursor for other functional groups like carboxylic acids and amines.[7]
The choice of a specific synthetic route will depend on the desired functional group to be introduced. The following sections provide detailed protocols for each of these transformations.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.
-
Reaction Monitoring: The progress of the reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Purification: Purification of the final products is typically achieved by column chromatography on silica gel. Recrystallization can also be used for further purification of solid products.[8][9]
-
Safety: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[10] Handle with care under an inert atmosphere. Organotin reagents used in the Stille coupling are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Suzuki-Miyaura Coupling: Synthesis of Methyl 4'-Aryl-[1,1'-biphenyl]-3-carboxylate
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[2] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Workflow for Suzuki-Miyaura Coupling.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) to the flask under the inert atmosphere.
-
Add a degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) via syringe.
-
Heat the reaction mixture at 80-100 °C with stirring for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl 4'-phenyl-[1,1'-biphenyl]-3-carboxylate.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ | H₂O/CH₃OH | RT | 2 | >97 | [11] |
| 2 | 4-tert-Butylbromobenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.001) | K₃PO₄ | Toluene | 100 | 1.5 | 98 | [12] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 (0.5) | KOH | Water | 100 | 1 | 95 | [13] |
| 4 | 2-Bromonaphthalene | Alkylboronic esters | Pd-P(t-Bu₃)-G3 (2) | TMSOK | THF | RT | <0.5 | 50-94 | [14] |
Stille Coupling: Synthesis of Methyl 4'-Aryl-[1,1'-biphenyl]-3-carboxylate
The Stille coupling offers an alternative C-C bond formation strategy using organostannanes, which are often stable and compatible with a wide range of functional groups.[3]
Caption: Workflow for Stille Coupling.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous solvent (e.g., toluene or THF, 10 mL) via syringe.
-
Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of KF. Stir for 30 minutes.
-
Filter the mixture through Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 4'-phenyl-[1,1'-biphenyl]-3-carboxylate.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromophenyl triflate | (Ethenyl)tributyltin | Pd(PPh₃)₄ (2) | THF | 60 | 3 | 98 | [15] |
| 2 | Aryl Bromide | Tributylphenyl stannane | Pd/C (2) | THF | RT | - | good to excellent | [16] |
| 3 | Aryl Bromide | Me₃SnCl (6) | PdCl₂(PPh₃)₂/Pd₂(dba)₃ (1/1) | Et₂O | 37 | 11 | 51-91 | [17] |
| 4 | Aryl Bromide | Organotin | Pd(OAc)₂/Dabco (1) | DMF | 120 | 12 | 85-98 | [18] |
Heck Reaction: Synthesis of Methyl 4'-Vinyl-[1,1'-biphenyl]-3-carboxylate
The Heck reaction enables the arylation of alkenes, providing a direct route to vinyl-substituted biphenyls.[19]
Caption: Workflow for Heck Reaction.
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).
-
Add a suitable solvent (e.g., DMF or acetonitrile, 5 mL).
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford methyl 4'-(E)-styryl-[1,1'-biphenyl]-3-carboxylate.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Styrene | Pd EnCat (1) | Na₂CO₃ | NMP | 150 | 3 | >95 | [18] |
| 2 | Aryl Chlorides | Methyl acrylate | Pd₂(dba)₃/P(t-Bu)₃ (1.5/6) | Cs₂CO₃ | Dioxane | 100-120 | - | high | [20] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 100 | 12 | 90 | [21] |
| 4 | Aryl Bromides | n-Butyl acrylate | Pd/Phosphine-imidazolium salt | - | - | - | - | high | [4] |
Sonogashira Coupling: Synthesis of Methyl 4'-(Phenylethynyl)-[1,1'-biphenyl]-3-carboxylate
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[5]
Caption: Workflow for Sonogashira Coupling.
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent (e.g., THF or triethylamine, 10 mL) and a base (if not used as the solvent, e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion as indicated by TLC.
-
Filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 4'-(phenylethynyl)-[1,1'-biphenyl]-3-carboxylate.
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | high | [22] |
| 2 | 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92 | [23] |
| 3 | Methyl 4-bromobenzoate | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 85 | [23] |
| 4 | Aryl Bromides | Pd(OAc)₂/P(p-tol)₃ (3/6) | - | DBU | - | 80 | 6 | good | [14] |
Buchwald-Hartwig Amination: Synthesis of Methyl 4'-(Phenylamino)-[1,1'-biphenyl]-3-carboxylate
This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide range of arylamines.[6][24]
Caption: Workflow for Palladium-Catalyzed Cyanation.
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a ligand (e.g., dppf, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent (e.g., DMAc or DMF, 5 mL).
-
Heat the reaction mixture at 120 °C for 2-6 hours.
-
Cool to room temperature, and quench with aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate.
| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | DMAC | 120 | 5 | 83-96 | [16] |
| 2 | (Hetero)aryl Halides | Zn(CN)₂ | Palladacycle (2-5) | - | H₂O/THF | RT-40 | - | good | [25] |
| 3 | Aryl Bromide | Zn(CN)₂ | Pd/C (2) | dppf (4) | DMAC | 110 | - | up to 98 | [26] |
| 4 | Aryl Bromide | Zn(CN)₂ | Pd(0) | - | - | - | - | good | [27] |
Conclusion
This application note has provided a detailed overview and practical protocols for the synthesis of a variety of functionalized biphenyls starting from this compound. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation—represent a powerful and versatile toolkit for medicinal chemists and materials scientists. By following the detailed procedures and considering the provided data, researchers can confidently and efficiently access a diverse library of biphenyl derivatives for further investigation and application.
References
-
Oldenhuis, N. J., et al. (2016). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 138(32), 10146-10155. [Link]
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Li, Y., et al. (2015). A water-soluble supramolecular catalyst for Suzuki–Miyaura cross-coupling in aqueous media. RSC Advances, 5(10), 7354-7359. [Link]
-
Saha, S., et al. (2022). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Green Chemistry, 24(2), 745-754. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Miyaura, N., et al. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 22(1), 1-4.
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Schön, U., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1794-1800. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 87, 233-243. [Link]
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Grushin, V. V., & Alper, H. (1992). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. Journal of the American Chemical Society, 114(14), 5876-5877. [Link]
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Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 161-175. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(26), 4173-4176. [Link]
-
Wang, D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13038-13045. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
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Ben-Valid, S., et al. (2007). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Algérienne de Chimie, 17(2), 167-176. [Link]
-
The Royal Society of Chemistry. (2014). (2a) methyl [1,1'-biphenyl]-4-carboxylate. [Link]
- Wolfe, J. P., et al. (1999). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 121(41), 9550-9561.
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Reddy, T. J., & Szostak, M. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 12(11), 1374. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]
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Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]
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Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]
-
Mondal, B., et al. (2017). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
-
Scott, R. W., & Unwalla, R. J. (2008). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. Arkivoc, 2008(15), 168-180. [Link]
-
Yusoff, H. M., et al. (2013). The Heck coupling reaction of aryl bromides with styrene. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
-
Denmark, S. E., & Smith, R. C. (2009). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 11(21), 4902-4905. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(1), 1-13. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
-
Wang, Y., et al. (2013). A highly efficient and recyclable palladium catalyst for Suzuki–Miyaura cross-coupling reactions in water. Organic & Biomolecular Chemistry, 11(48), 8343-8349. [Link]
-
Al-Zaydi, K. M., et al. (2012). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. [Link]
-
Casy, G., & Huck, J. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Gopinathan, A., et al. (2019). Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]
-
Chutia, R., et al. (2025). A sustainable approach to synthesize Pd/CuFe2O4 MNPs and their application in Suzuki and Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]
- Google Patents. (2002).
-
Fun, H.-K., et al. (2009). Methyl 3′,4′,5′-trimethoxybiphenyl-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2528. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13173. [Link]
-
D'Amato, E. M., & Snieckus, V. (2019). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 24(21), 3925. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Methyl 3-(4-bromophenyl)benzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(4-bromophenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals engaged in biaryl synthesis via Suzuki-Miyaura cross-coupling. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the setup and execution of the Suzuki-Miyaura coupling for this specific target molecule.
Q1: What is the general reaction scheme for synthesizing this compound?
The most common and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The reaction involves coupling an aryl halide with an organoboron reagent. For this specific synthesis, the two primary routes are:
-
Route A: Coupling of Methyl 3-bromobenzoate with (4-bromophenyl)boronic acid.
-
Route B: Coupling of 1,4-dibromobenzene with a boronic acid or ester derivative of methyl benzoate.
Route A is generally preferred due to the commercial availability and stability of the starting materials. The fundamental reaction is illustrated below.
Methyl 3-bromobenzoate + (4-bromophenyl)boronic acid ---[Pd Catalyst, Base, Solvent]--> this compound
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]
Q2: How do I select the appropriate palladium catalyst and ligand?
The choice of catalyst and ligand is critical for reaction efficiency.
-
Palladium Source: For coupling aryl bromides, which are relatively reactive, standard palladium sources are often effective.[5] Common choices include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), which is a pre-activated Pd(0) source, or Pd(OAc)₂/Pd₂(dba)₃, which are Pd(II) and Pd(0) pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): Often used in conjunction with Pd(OAc)₂, it is a reliable choice for many standard Suzuki couplings.
-
Bulky, Electron-Rich Phosphines: For challenging substrates or to improve reaction rates and yields, ligands like those developed by the Buchwald group (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[3][6][7] These ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
N-Heterocyclic Carbenes (NHCs): These can be used as alternatives to phosphine ligands to avoid potential side reactions like P-C bond cleavage or aryl scrambling.[3][8]
-
For this specific synthesis, starting with Pd(OAc)₂ and PPh₃ or the all-in-one Pd(PPh₃)₄ is a robust starting point. If yields are low, switching to a more advanced ligand system like XPhos is a logical next step.[9]
Q3: What is the role of the base, and which one should I choose to avoid hydrolyzing my methyl ester?
The base plays a crucial, multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[3][5][10][11]
This is the most critical parameter for your specific synthesis. The methyl ester group in your target molecule is susceptible to saponification (hydrolysis to a carboxylic acid) under strongly basic conditions.[12]
-
Recommended Bases: To prevent hydrolysis, use a moderately strong but not overly harsh base.
-
Potassium Carbonate (K₂CO₃): An excellent default choice for this reaction.
-
Potassium Phosphate (K₃PO₄): Another highly effective base, often used in challenging couplings.[13]
-
Potassium Fluoride (KF): A milder option that is particularly useful for preventing hydrolysis of base-labile functional groups like esters.[10][12]
-
-
Bases to Avoid: Strong hydroxide bases like NaOH, KOH, or Ba(OH)₂ should be avoided as they will almost certainly lead to significant saponification of the methyl ester.
Q4: Which solvent system is best, and why is degassing so important?
A biphasic solvent system is typically employed to dissolve both the organic substrates and the inorganic base.
-
Common Solvent Systems:
The Importance of Degassing: The active catalyst in the Suzuki reaction is a Palladium(0) species, which is highly sensitive to oxygen.[14] Dissolved oxygen in the solvent can oxidize the Pd(0) to inactive Pd(II) species, often observed as the precipitation of black palladium metal ('palladium black').[15] This catalyst deactivation is a primary cause of failed or low-yielding reactions.
Proper Degassing Technique:
-
Add all solid reagents to the reaction flask.
-
Add the solvent(s).
-
Bubble an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes before heating.[13][16]
-
Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.
Part 2: Troubleshooting Guide for Specific Issues
Even with an optimized protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low or No Product Yield
Q: I've run the reaction, but my TLC/LC-MS analysis shows only starting materials. What went wrong?
This is the most common issue and usually points to a problem with one of the core components of the catalytic cycle.
-
Potential Cause A: Inactive Catalyst
-
Why it happens: As discussed, the Pd(0) catalyst is easily deactivated by oxygen.[14] Improper degassing or a leak in your inert atmosphere setup is a frequent culprit.
-
Solution: Ensure your solvent is rigorously degassed.[13] Use fresh, high-quality palladium sources. If you observe the formation of palladium black early in the reaction, catalyst deactivation is highly likely.[15]
-
-
Potential Cause B: Poor Reagent Quality
-
Why it happens: Boronic acids can degrade over time, especially if stored improperly. The primary degradation pathway is protodeboronation, where the C-B bond is cleaved, converting the boronic acid back into its corresponding arene (in this case, bromobenzene).[13][15]
-
Solution: Use fresh, high-purity boronic acid.[13] If you suspect your boronic acid is old, consider purifying it or purchasing a new batch. For enhanced stability, you can use more robust boronic esters, such as pinacol esters.[14]
-
-
Potential Cause C: Suboptimal Reaction Conditions
-
Why it happens: The Suzuki coupling is sensitive to temperature and concentration. Insufficient heat can lead to a sluggish or incomplete reaction.
-
Solution: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[13] If you see no conversion, ensure your reaction is being heated to the target temperature. However, excessively high temperatures can cause catalyst decomposition, so finding the optimal balance is key.
-
Issue 2: Presence of Significant Side Products
Q: My reaction worked, but I have significant impurities that are difficult to separate. How can I minimize them?
Side product formation can complicate purification and lower the isolated yield. The three most common byproducts are homocoupling, dehalogenation, and protodeboronation products.
-
Side Product A: Homocoupling of Boronic Acid (Br-Ph-Ph-Br)
-
Why it happens: This occurs when two molecules of the (4-bromophenyl)boronic acid couple with each other. It is often promoted by the presence of oxygen or suboptimal catalyst/base combinations.[15]
-
Solution: Rigorous degassing is the first line of defense. Optimizing the stoichiometry (using a slight excess, e.g., 1.1-1.2 equivalents, of the boronic acid) can also help favor the desired cross-coupling pathway.
-
-
Side Product B: Dehalogenation (Methyl 3-phenylbenzoate)
-
Why it happens: In this side reaction, the bromine atom on methyl 3-bromobenzoate is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture, which can be transferred to the palladium complex followed by reductive elimination.[17]
-
Solution: Ensure solvents are pure. Some bases or additives can act as hydride donors. If this is a persistent issue, re-evaluating the choice of base and solvent is recommended.
-
-
Side Product C: Protodeboronation (Bromobenzene)
-
Why it happens: This is the result of the boronic acid degrading back to bromobenzene, as mentioned earlier.[15] It is often caused by moisture or acidic impurities.
-
Solution: Use anhydrous solvents (if running a non-aqueous protocol) and high-purity reagents. Using a more stable boronic ester can significantly reduce this side reaction.[14]
-
Issue 3: Saponification of the Methyl Ester
Q: I isolated my product, but NMR analysis shows a significant amount of the corresponding carboxylic acid. How do I prevent this?
-
Why it happens: This is a direct result of the methyl ester group reacting with the base. The risk increases with stronger bases (like NaOH), higher temperatures, and longer reaction times.[12]
-
Solution:
-
Use a Milder Base: This is the most effective solution. Switch from K₃PO₄ or K₂CO₃ to a milder base like potassium fluoride (KF).[10][12]
-
Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 80 °C).
-
Monitor Reaction Time: Follow the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Part 3: Protocols and Data
Optimized Reaction Conditions Summary
The following table summarizes key parameters and recommended starting points for the synthesis of this compound. Optimization may be required based on lab-specific conditions and reagent purity.[1]
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | Methyl 3-bromobenzoate | 1.0 equivalent |
| Boronic Acid | (4-bromophenyl)boronic acid | 1.1 - 1.2 equivalents |
| Palladium Pre-catalyst | Pd(OAc)₂ (1-3 mol%) | Common, effective Pd(II) source. |
| Ligand | PPh₃ (2-6 mol%) or SPhos (2-6 mol%) | PPh₃ is a good start; SPhos for higher efficiency. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective bases. Use KF if ester hydrolysis is an issue.[10][12] |
| Solvent System | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic system to dissolve all components.[13] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction. |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Experimental Protocol
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), your chosen base (e.g., K₂CO₃, 2.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and ligand (e.g., PPh₃, 0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via cannula or syringe. The mixture should be stirred vigorously.
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like hexanes/methanol or by flash column chromatography on silica gel.[16][18]
Part 4: Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common Suzuki coupling issues.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling | Download Scientific Diagram. Retrieved from [Link]
-
RSC Publishing. (n.d.). . Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit [scilit.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. home.sandiego.edu [home.sandiego.edu]
"common side products in the synthesis of Methyl 3-(4-bromophenyl)benzoate"
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(4-bromophenyl)benzoate. As a key intermediate in various research fields, its efficient synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) related to common side products and synthetic challenges, moving beyond a simple protocol to explain the causality behind experimental outcomes.
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide will focus on troubleshooting this specific pathway.
Primary Synthetic Pathway: Suzuki-Miyaura Coupling
The target molecule is synthesized by creating a carbon-carbon bond between an aryl halide and an organoboron species, typically using a palladium catalyst and a base.[1][2] The standard reaction involves coupling 3-(methoxycarbonyl)phenylboronic acid with a 4-bromoaryl halide or, more commonly, methyl 3-bromobenzoate with 4-bromophenylboronic acid.
Caption: General scheme for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.
Q1: My reaction yield is low, and TLC/LCMS analysis shows a significant amount of unreacted starting materials. What are the likely causes?
A1: Diagnosis & Mitigation
Incomplete conversion is a common issue that often points to problems with the catalyst's activity or the overall reaction environment.
-
Causality - Catalyst Deactivation: The active form of the catalyst in a Suzuki coupling is Pd(0).[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction or subsequent deactivation of the Pd(0) species can halt the catalytic cycle. A common sign of catalyst death is the precipitation of palladium black.[4]
-
Troubleshooting Strategy:
-
Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium species and promoting side reactions like homocoupling.[3][5] Before adding the catalyst, thoroughly degas the solvent and the reaction vessel by bubbling nitrogen or argon through the mixture for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Select an Appropriate Catalyst/Ligand System: For electron-rich aryl bromides, oxidative addition can be sluggish.[6] Using bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can accelerate this rate-determining step.[7] Alternatively, using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
-
Verify Base and Solvent Quality: The base is crucial for activating the boronic acid for transmetalation.[8] Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous if required by the specific protocol. Some anhydrous couplings with K₃PO₄ may paradoxically require a few equivalents of water to function effectively.[6] Solvents must be of high purity and dry if the reaction is sensitive to water.
-
Q2: My crude product contains a significant, nonpolar impurity identified as 4,4'-dibromobiphenyl. How is this forming and how can I prevent it?
A2: Diagnosis & Mitigation of Homocoupling
The presence of 4,4'-dibromobiphenyl indicates the occurrence of a homocoupling side reaction, where two molecules of the 4-bromophenylboronic acid reactant couple together.
-
Causality - Mechanism of Homocoupling: This side reaction is often promoted by the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture.[3][5] If the Pd(II) precatalyst is not efficiently reduced to Pd(0), it can mediate the coupling of two boronic acid molecules. Oxygen can also re-oxidize Pd(0) to Pd(II), facilitating this unwanted pathway.
-
Troubleshooting Strategy:
-
Aggressive Degassing: As with general catalyst deactivation, the most critical step to prevent homocoupling is the rigorous removal of oxygen from the reaction system.
-
Control Catalyst Stoichiometry: Use the minimum effective catalyst loading (typically 1-5 mol%). Overloading the reaction with a Pd(II) precatalyst can increase the likelihood of homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], can often minimize homocoupling as it bypasses the in situ reduction step where Pd(II) species are prevalent.
-
Q3: I've detected bromobenzene and methyl benzoate in my crude product. What are these byproducts and how do they form?
A3: Diagnosis & Mitigation of Protodeboronation and Dehalogenation
These two side products arise from the cleavage of the C-B and C-Br bonds of your starting materials, respectively.
-
Causality - Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction known as protodeboronation.[9] This occurs when the boronic acid reacts with a proton source, which can be residual water, an alcohol solvent, or even acidic/basic conditions.[10][11] This converts 4-bromophenylboronic acid into bromobenzene.
-
Causality - Dehalogenation: The reduction of the aryl halide (methyl 3-bromobenzoate) to the corresponding arene (methyl benzoate) is another possible side reaction.[3] This typically occurs after oxidative addition, where the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can undergo transmetalation. The hydride source can be an amine base or an alcohol solvent.
-
Troubleshooting Strategy:
-
Control Proton Sources: To minimize protodeboronation, use anhydrous solvents and reagents where possible. If an aqueous base is required, consider using milder conditions or a shorter reaction time.
-
Use a Slight Excess of Boronic Acid: Since protodeboronation consumes the boronic acid, using a slight excess (e.g., 1.1-1.2 equivalents) can help ensure enough remains to drive the primary reaction to completion.
-
Choose Reagents Carefully: To avoid dehalogenation, select a base and solvent system that is less likely to act as a hydride donor. Carbonate or phosphate bases are generally preferred over amine bases if dehalogenation is a concern.
-
Caption: Relationship between the main Suzuki cycle and key side reactions.
Summary of Potential Products and Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role in Reaction |
| This compound | C₁₄H₁₁BrO₂ | 291.14 | Desired Product |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | Starting Material |
| 4-bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | Starting Material |
| 4,4'-dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | Homocoupling Side Product |
| Bromobenzene | C₆H₅Br | 157.01 | Protodeboronation Side Product |
| Methyl benzoate | C₈H₈O₂ | 136.15 | Dehalogenation Side Product |
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate reactivity.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
4-bromophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene (5 mL per mmol of aryl halide)
-
Deionized Water (1 mL per mmol of aryl halide)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate and 4-bromophenylboronic acid.
-
Reagent Addition: Add the potassium carbonate.
-
Solvent Addition & Degassing: Add the toluene and water. Seal the flask with a septum and vigorously bubble nitrogen gas through the stirred solution for 20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of nitrogen (a nitrogen-filled balloon is sufficient), quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS every 1-2 hours until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase in vacuo. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.
References
-
Patsnap . Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Available at: [Link]
-
ResearchGate . Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. Available at: [Link]
-
ResearchGate . Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Available at: [Link]
-
Yoneda Labs . Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts . Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal . Suzuki Coupling. Available at: [Link]
-
Myers, A. G. Research Group, Harvard University . The Suzuki Reaction. Available at: [Link]
-
Wikipedia . Suzuki reaction. Available at: [Link]
- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Google Patents. Method for producing 3-bromomethylbenzoic acids.
-
Master Organic Chemistry . The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Reddit . Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
PubChem, NIH . Methyl 4-bromobenzoate. Available at: [Link]
-
Wikipedia . Protodeboronation. Available at: [Link]
-
Reddit . Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Reddit . Formation of palladium black during Suzuki coupling. r/Chempros. Available at: [Link]
-
ResearchGate . Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ACS Publications . Development of Organic Transformations Based on Protodeboronation. Available at: [Link]
-
NIH - PMC . Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available at: [Link]
-
MDPI . Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Available at: [Link]
-
ResearchGate . Synthesis of 4-{[(4-bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. Available at: [Link]
-
RSC Publishing . Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]
-
ResearchGate . 4-Bromophenyl benzoate. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Purification of Crude Methyl 3-(4-bromophenyl)benzoate
Welcome to the technical support resource for the purification of Methyl 3-(4-bromophenyl)benzoate. This guide is designed for researchers, synthetic chemists, and drug development professionals, offering practical troubleshooting advice and in-depth protocols to address challenges encountered during the purification of this biphenyl ester.
Purification Strategy Workflow
Choosing the right purification technique is critical for achieving high purity and maximizing yield. The following workflow provides a decision-making framework based on the initial assessment of the crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Question: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. What's happening?
Answer: Streaking is often caused by the interaction of polar, particularly acidic, impurities with the silica gel stationary phase.[1] Silica gel is slightly acidic and can strongly adsorb basic compounds or interact with acidic ones, leading to tailing.
-
Causality: The crude product may contain residual 3-(4-bromophenyl)benzoic acid (the precursor) or acidic by-products like HBr from a bromination step.[1] These acidic molecules can deprotonate on the silica surface, causing them to "stick" and elute slowly and unevenly. Overloading the TLC plate or column can also cause streaking.
-
Troubleshooting Steps:
-
Neutral Wash: Before chromatography, dissolve your crude product in a solvent like ethyl acetate or dichloromethane, wash it with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.
-
Solvent Modifier: Add a small amount of a modifier to your eluent. For acidic impurities, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape.
-
Alternative Stationary Phase: If the compound is sensitive to acid, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1][2]
-
Question: I ran my column, but my yield is very low. Where did my product go?
Answer: Low recovery from column chromatography can stem from several issues, from irreversible adsorption on the silica to physical loss during the process.
-
Causality & Solutions:
-
Decomposition on Silica: Brominated aromatic compounds can sometimes be unstable on silica gel.[1][2] To test for this, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate and see if a new spot has appeared at the baseline, which indicates decomposition. If it is unstable, minimize contact time by using flash chromatography with positive pressure rather than slow gravity chromatography, or switch to a different stationary phase like alumina.[2][3]
-
Irreversible Adsorption: Highly polar impurities can stick permanently to the top of the column, trapping some of your product with them. A pre-column filtration through a small plug of silica can sometimes remove these "baseline" impurities.[2]
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may never elute from the column. Conversely, if it's too polar, it may co-elute with impurities in the first few fractions. The ideal retention factor (Rf) for the target compound on a TLC plate should be around 0.3 for good separation.[4]
-
Cracked Column: If the silica bed cracks (usually from running dry or poor packing), the solvent will channel through the cracks, leading to very poor separation and potential loss of product into many mixed fractions.[3][5] Always ensure the silica bed is kept wet with solvent.
-
Recrystallization Issues
Question: My product "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.[6]
-
Causality: This is common when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the compound. High concentrations of impurities can also depress the melting point and encourage oiling.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly less saturated.[6]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it in the warm water bath (removed from the heat source) can promote slow crystal growth. Do not move the flask directly to an ice bath.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Question: I've cooled my solution, even in an ice bath, but nothing has crystallized. What should I do?
Answer: Failure to crystallize usually means the solution is not sufficiently supersaturated.
-
Causality & Solutions:
-
Too Much Solvent: This is the most common reason.[8] You may have added more than the minimum amount of hot solvent required to dissolve the solid. To fix this, gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[6]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[9] A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[7][8] You may need to perform solvent screening to find a better single solvent or a two-solvent system (e.g., one in which the compound is soluble and one in which it is insoluble).[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route.
-
From Suzuki Coupling: If synthesized via a Suzuki reaction between a boronic acid/ester and a brominated partner, common impurities include unreacted starting materials, homo-coupled byproducts (biphenyl derivatives from each starting material), and residual palladium catalyst.
-
From Esterification: If synthesized by esterifying 3-(4-bromophenyl)benzoic acid, the primary impurity will be the unreacted starting carboxylic acid.
-
General Impurities: Regardless of the route, you may have residual solvents from the reaction or workup, or by-products from side reactions like hydrolysis of the ester back to the carboxylic acid.[1]
Q2: How do I choose a solvent system for column chromatography?
A2: The best way is to use Thin-Layer Chromatography (TLC).[11] Test various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate). Your goal is to find a system where your desired product has an Rf value of approximately 0.3, and there is maximum separation between its spot and the spots of major impurities.[4] Biphenyl compounds are relatively nonpolar, so a good starting point is a low-polarity mixture, such as 5-10% ethyl acetate in hexanes.
Q3: How can I effectively assess the purity of my final product?
A3: A combination of techniques is best for a comprehensive assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to see if there are any visible impurities. A pure compound should ideally show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically cause the melting point to be depressed and broaden. The reported melting point for the similar isomer, Methyl 4-(4-bromophenyl)benzoate, is 140-146 °C, which can serve as a rough guide.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure and purity. The integration of peaks in the ¹H NMR spectrum can be used to quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS) or LC-MS: These techniques confirm the molecular weight of your compound and can detect impurities with different masses.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a rapid method for purifying multi-gram quantities of material.[3]
-
Select Eluent: Using TLC, identify a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.3 and separates it from impurities.[4]
-
Pack the Column:
-
Choose a column of appropriate diameter for your sample size (see table below).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5]
-
Fill the column with dry silica gel (230-400 mesh) to a height of about 6 inches.[4]
-
Carefully add your chosen eluent to the top and use gentle air pressure to push it through the silica gel, ensuring the column is packed tightly and without cracks or air bubbles.[3][5] Do not let the column run dry.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene). Using a pipette, carefully add this solution to the top of the silica bed.[13]
-
Dry Loading: If your product has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[13] Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Run the Column:
-
Carefully add the eluent to the column.
-
Apply gentle, steady air or nitrogen pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.
-
Collect fractions in test tubes. Monitor the separation by spotting fractions on a TLC plate.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
| Sample Scale | Column Diameter | Fraction Size |
| 50 – 300 mg | 20 mm | ~4 mL |
| 0.3 – 1 g | 25 mm | ~7 mL |
| 1 – 5 g | 50 mm | ~12 mL |
| 5 – 30 g | 70 mm | ~20 mL |
| Adapted from Zakarian Group Technical Notes.[4] |
Protocol 2: Recrystallization
This method is ideal for purifying solids that are already relatively pure (>90%).
-
Solvent Screening:
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
Add a small amount (~0.5 mL) of a test solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at room temperature.[7][8]
-
Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely at or near its boiling point.[9]
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of crystals.
-
Common solvents to screen for biphenyl esters include ethanol, methanol, ethyl acetate, toluene, and mixtures like hexanes/ethyl acetate.[10][14]
-
-
Perform the Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[7]
-
If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated carbon and perform a hot filtration to remove colored impurities.[8]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Allow the crystals to dry completely in the air or in a vacuum oven.
-
References
-
Zakarian Group. (n.d.). How to do Flash Column Chromatography in 15 Minutes. University of California, Santa Barbara. [Link]
-
University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. College of Engineering Safety. [Link]
-
University of Rochester. (n.d.). How To: Run a Flash Column. Department of Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). SOP: Flash Chromatography. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
-
A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Student Document. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. Methyl 4-(4-bromophenyl)benzoate 95 89901-03-1 [sigmaaldrich.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of Methyl 3-(4-bromophenyl)benzoate
Welcome to the technical support hub for one of the most pivotal reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[1][2] This guide is specifically tailored to address challenges encountered when using substrates like Methyl 3-(4-bromophenyl)benzoate, a compound featuring both electron-withdrawing and sterically influential groups. Low yields in such reactions are common but can often be rectified with a systematic approach to troubleshooting.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to help researchers, scientists, and drug development professionals diagnose and resolve issues in their Suzuki coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common initial culprits?
A1: Low yields in Suzuki couplings can typically be traced back to a few key areas.[3] Before delving into complex optimizations, always verify the following first-line checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of solvents and reagents or a leaky reaction setup can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][4] Ensure your system is thoroughly purged with an inert gas like argon or nitrogen.
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[4][5][6] This is a very common reason for low yields.[1] Using fresh, high-purity boronic acid is crucial. Consider using more stable boronic esters, such as pinacol esters, to mitigate this issue.[4]
-
Aryl Bromide: Ensure the purity of your this compound.
-
Base: The base should be finely powdered and dry. Clumped or hydrated base can lead to inconsistent results.[4]
-
Solvent: Use anhydrous, peroxide-free solvents, especially with ethereal options like THF or dioxane.[4]
-
-
Reaction Stirring: For heterogeneous mixtures, which are common in Suzuki couplings, vigorous stirring is essential for ensuring effective mixing of all components.[4]
Q2: I'm observing a significant amount of homocoupling product from my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid is a frequent side reaction where two boronic acid molecules couple with each other.[1][6] This is often promoted by the presence of Pd(II) species and oxygen.[1]
Primary Causes:
-
Oxygen in the Reaction: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1]
-
Use of Pd(II) Precatalysts: While common, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can drive the homocoupling pathway.
Solutions:
-
Rigorous Degassing: This is the most critical step. Degas your solvents and the reaction mixture thoroughly. A common method is to bubble an inert gas through the solvent for an extended period or use a series of freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the incidence of homocoupling.[7]
-
Controlled Reagent Addition: Adding the aryl bromide slowly to the reaction mixture can help to ensure that the oxidative addition to the Pd(0) catalyst is favored over competing side reactions.
Q3: My main byproduct is the dehalogenated starting material, Methyl 3-phenylbenzoate. What is causing this reduction?
A3: The formation of a dehalogenated (or reduced) product from your aryl bromide is another common side reaction.[1][4] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[1][4]
Potential Hydride Sources:
-
Solvents: Alcohols or even trace water can act as hydride donors.
-
Bases: Certain amine bases can also provide a source of hydride.
-
Reagents: Impurities in your reagents could be a contributing factor.
Mitigation Strategies:
-
Solvent Choice: If you suspect the solvent is the issue, consider switching to a non-protic solvent like toluene or dioxane.
-
Base Selection: Using a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is often beneficial.[8]
-
Reagent Purity: Ensure all your reagents are of high purity and are handled under anhydrous conditions where possible.
Q4: How do I choose the optimal catalyst and ligand for a substrate like this compound?
A4: The choice of catalyst and ligand is critical, especially for substrates that may be sterically hindered or electronically deactivated.[9][10][11][12][13][14] this compound has an electron-withdrawing ester group, which generally makes the aryl bromide more reactive towards oxidative addition.[1] However, the substitution pattern can introduce steric challenges.
-
For Initial Screening: A standard and often effective catalyst is Pd(PPh₃)₄. If yields are low, moving to a system composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand is a standard approach.[7]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1][13] For challenging substrates, bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[7][13][15]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are well-regarded for their ability to facilitate Suzuki couplings with a wide range of substrates, including sterically demanding ones.[7][10]
-
NHC Ligands: N-heterocyclic carbene (NHC) ligands are also highly effective, known for their strong σ-donor properties that enhance catalytic activity.[9]
-
A systematic screening of different palladium source and ligand combinations is often the most effective way to identify the optimal system for your specific reaction.
In-Depth Troubleshooting Guides
Guide 1: Addressing Catalyst and Ligand Issues
Low catalytic activity is a primary reason for poor yields. This guide provides a systematic approach to diagnosing and solving catalyst-related problems.
Symptom: The reaction is sluggish or stalls, with a significant amount of starting material remaining even after extended reaction times. TLC or GC-MS analysis shows minimal product formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst and ligand issues.
Detailed Steps & Explanations:
-
Observation of Palladium Black: The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[6] This happens when the Pd(0) species agglomerates and falls out of the solution, rendering it inactive.
-
Causality: This is often due to insufficient ligand concentration to stabilize the palladium center or the use of a ligand that is not robust enough for the reaction conditions.
-
Solution: Increase the ligand to palladium ratio (e.g., from 2:1 to 4:1). If this doesn't work, consider switching to a bulkier, more electron-donating ligand which can better stabilize the catalytic species.[13]
-
-
Inefficient Catalyst Activation: Many Suzuki couplings use a stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.
-
Causality: If the reduction is slow or incomplete, the concentration of the active catalyst will be low throughout the reaction.
-
Solution: Consider adding a mild reducing agent. Alternatively, switching to a Pd(0) source like Pd(PPh₃)₄ or using a pre-formed Pd(0) complex with your chosen ligand can bypass this issue.
-
-
Ligand Screening: Not all ligands are created equal for every substrate. For a substrate like this compound, steric hindrance around the reaction center could be a factor.
-
Causality: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[13]
-
Solution: A systematic screening of different classes of ligands is recommended.
-
| Ligand Class | Example(s) | Key Characteristics & When to Use |
| Simple Phosphines | PPh₃, P(t-Bu)₃ | Good starting point for reactive aryl bromides. May not be sufficient for more challenging couplings. |
| Buchwald Ligands | SPhos, XPhos | Bulky and electron-rich. Excellent for sterically hindered and electron-rich/poor aryl halides.[10] |
| Bidentate Phosphines | dppf, XantPhos | Can offer different coordination chemistry and stability. Useful in specific cases. |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors, often form very stable and active catalysts.[9] |
Guide 2: Optimizing Base and Solvent Conditions
The choice of base and solvent is interdependent and can dramatically impact the reaction outcome.[16][17][18][19]
Symptom: The reaction shows low conversion, or significant side products like protodeboronation are observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base and solvent optimization.
Detailed Steps & Explanations:
-
Addressing Protodeboronation: This side reaction consumes your boronic acid and is a major cause of low yields.[5]
-
Causality: Protodeboronation is often catalyzed by aqueous basic conditions.[5] The C-B bond is cleaved by a proton source.
-
Solution:
-
Minimize Water: While a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can promote protodeboronation.[18] Try running the reaction under nearly anhydrous conditions or with a minimal, controlled amount of water.
-
Change the Base: A very strong base can accelerate this side reaction. Switching from NaOH or K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃ might be beneficial.[8][20]
-
Protect the Boronic Acid: Using a more stable boronic acid derivative, like a pinacol ester, is an excellent strategy to prevent premature decomposition.[4][21]
-
-
-
Optimizing Solubility and Polarity: The solubility of the base and the palladium complex is crucial.[20]
-
Causality: Poor solubility can lead to a slow and incomplete reaction. The solvent also influences the stability and reactivity of the catalytic intermediates.[18][19]
-
Solution: A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water).[8][16] This helps to dissolve both the organic substrates and the inorganic base. If heterogeneity is still an issue, increasing the reaction temperature can improve solubility. A screening of different solvents is often warranted.
-
| Solvent System | Base | Typical Temperature (°C) | Comments |
| Toluene / H₂O | K₃PO₄ | 80 - 110 | A robust, common system good for many substrates.[8] |
| Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | 80 - 100 | Dioxane is a good solvent for many organic compounds. |
| THF / H₂O | K₂CO₃, NaOH | 60 - 80 | Lower boiling point, suitable for more reactive substrates. |
| DMF or DMAc (anhydrous) | K₂CO₃, CsF | 80 - 120 | Polar aprotic solvents, can be useful but require careful drying. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a reliable starting point for your experiments.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, 5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[8]
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.[8]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8][22][23][24][25]
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regularly monitoring your reaction is crucial for troubleshooting.
Procedure:
-
Sampling: Carefully and quickly take a small aliquot from the reaction mixture using a capillary tube or a syringe under a positive pressure of inert gas.
-
Quenching: Quench the aliquot in a small vial containing a little ethyl acetate and a drop of water.
-
Spotting: Spot the quenched sample onto a TLC plate alongside spots of your starting materials (aryl bromide and boronic acid).
-
Eluting: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under a UV lamp.[24] The disappearance of the starting material spot and the appearance of a new, typically more non-polar, product spot indicates the reaction is proceeding.
By systematically addressing these common issues and using the provided protocols as a guide, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions involving this compound and similar substrates.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health (NIH). Available from: [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available from: [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available from: [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Available from: [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
SUZUKI REACTION MONITORING. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]
-
ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Available from: [Link]
-
ResearchGate. Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a.. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. azom.com [azom.com]
- 23. vapourtec.com [vapourtec.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Purification of Methyl 3-(4-bromophenyl)benzoate
Last Updated: January 15, 2026
Welcome to the technical support center for the purification of Methyl 3-(4-bromophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound, especially if synthesized via a Suzuki-Miyaura coupling?
A1: The impurity profile of this compound is highly dependent on the synthetic route. For a Suzuki-Miyaura coupling, which is a common method for its synthesis, you can anticipate several classes of impurities.[1]
-
Starting Materials: Unreacted methyl 3-bromobenzoate and 4-bromophenylboronic acid are common if the reaction has not gone to completion.
-
Homocoupling Products: Side reactions can lead to the formation of biphenyl (from the coupling of two molecules of 4-bromophenylboronic acid) and dimethyl 3,3'-biphenyl-dicarboxylate (from the coupling of two molecules of methyl 3-bromobenzoate).[2] These can be particularly challenging to separate due to similar polarities.
-
Dehalogenated Byproducts: Under certain reaction conditions, the bromine atom can be replaced by a hydrogen atom, leading to the formation of methyl benzoate.[1]
-
Palladium Catalyst Residues: The palladium catalyst used in the reaction can sometimes precipitate as palladium black, which can contaminate the product.[1]
-
Boronic Acid-Related Impurities: Boronic acids can undergo oxidation or form dimers and esters, especially under certain reaction conditions.[1][3]
Q2: My crude product has a distinct yellow or brown tint. What is the likely cause and how can I remove it?
A2: A yellow to brown coloration in the crude product often suggests the presence of residual bromine or other colored impurities.[4] One effective method to address this is an activated carbon treatment. Dissolve your crude this compound in a suitable solvent and stir it with a small amount of activated carbon. The carbon will adsorb the colored impurities, which can then be removed by filtering the solution through a pad of celite.[4]
Q3: I'm observing significant product loss during recrystallization. What are some common reasons for this and how can I improve my recovery?
A3: Significant product loss during recrystallization can be frustrating, but it is often preventable by optimizing the procedure.
-
Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, you will lose a significant portion in the mother liquor.
-
Using Too Much Solvent: It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will keep more of your product dissolved even after cooling, leading to lower recovery.[5]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[5] Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals and can improve recovery.[4]
Troubleshooting Guides
Issue 1: Difficulty in Achieving Baseline Separation in Column Chromatography
Symptom: Your compound of interest, this compound, co-elutes with an impurity, resulting in overlapping spots on a TLC plate or broad, overlapping peaks in flash chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
Detailed Troubleshooting Steps:
-
Re-evaluate the Solvent System: The choice of eluent is critical. For biphenyl compounds like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[6] Fine-tune the ratio to achieve an Rf value for your product between 0.2 and 0.4 on a TLC plate for optimal separation.[7]
-
Consider the Stationary Phase: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds or lead to tailing of polar compounds.[4] If you observe streaking on your TLC plate, consider using deactivated or neutral silica gel.[4] Alternatively, you can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent.[4]
-
Optimize Column Packing and Loading: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure your silica gel is uniformly packed. Also, load your crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
Issue 2: The Compound "Oils Out" During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oily liquid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for when a compound "oils out".
Detailed Troubleshooting Steps:
-
Adjust the Solvent System: Oiling out often occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.[8] If you are using a single solvent, try adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution to lower the saturation point.[5]
-
Pre-Purification: A high concentration of impurities can lower the melting point of your compound and promote oiling out.[5] Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel to remove baseline impurities.[7]
-
Induce Crystallization: If an oil has formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of the pure compound.[8]
-
Change the Solvent: If the above steps fail, you may need to select a different recrystallization solvent or solvent pair entirely.[8] For aromatic esters like this compound, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective.[9][10]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent and conditions should be determined on a small scale first.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Suitability for Aromatic Esters | Notes |
| Ethanol/Water | Good | The compound should be soluble in hot ethanol. Water is then added dropwise until the solution becomes cloudy, and then a small amount of ethanol is added to redissolve the solid. |
| Ethyl Acetate/Hexanes | Excellent | Dissolve the compound in a minimal amount of hot ethyl acetate. Add hexanes until the solution becomes turbid, then clarify with a few drops of ethyl acetate. |
| Methanol | Good | Can be effective, but solubility may be high even at low temperatures for some esters. |
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture. Aim for an Rf of 0.2-0.4 for your product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then add a small amount of silica gel to adsorb the compound). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
For high-purity requirements, preparative HPLC can be employed. For analytical purposes to determine purity, the following conditions can be a good starting point.
| Parameter | Condition | Rationale |
| Column | Biphenyl or C18 | Biphenyl columns often provide unique selectivity for aromatic compounds.[11][12] A C18 column is also a good general-purpose choice. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid or Trifluoroacetic Acid | A gradient elution from a lower to a higher percentage of acetonitrile is typically effective. The acid improves peak shape.[13][14] |
| Detection | UV at 235 nm or 254 nm | Aromatic compounds like this compound have strong UV absorbance in this range.[13][15] |
| Flow Rate | 1 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 35 °C | Maintaining a constant temperature ensures reproducible retention times.[11] |
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]
-
Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information - Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Majors, R. E. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
(2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Restek. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate. Retrieved from [Link]
-
(n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]
-
(n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
SID. (n.d.). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Compon. Retrieved from [Link]
-
ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
FranklyChemistry. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Retrieved from [Link]
-
(n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Methyl 3-(4-bromophenyl)benzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(4-bromophenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective bromination of Methyl 3-phenylbenzoate. Here, we delve into the mechanistic principles and provide field-proven strategies to enhance regioselectivity and maximize your yield of the desired para-substituted product.
Understanding the Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The synthesis of this compound via electrophilic aromatic substitution on Methyl 3-phenylbenzoate presents a significant regioselectivity challenge. The starting material possesses two phenyl rings, each with varying susceptibility to electrophilic attack. The key to a successful synthesis lies in directing the bromine electrophile to the C4 position of the phenyl group attached at C3 of the methyl benzoate ring.
The directing effects of the substituents on the biphenyl system are the primary determinants of the reaction's outcome. The methoxycarbonyl group (-COOCH₃) on one ring is a deactivating, meta-directing group.[1] Conversely, the phenyl substituent on the other ring is an activating, ortho, para-directing group.[2] This inherent electronic preference makes the unsubstituted phenyl ring the more likely target for bromination. However, achieving high selectivity for the para position over the ortho positions requires careful control of reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: My reaction yields a mixture of brominated isomers (ortho, meta, and para). How can I improve para-selectivity?
Underlying Cause: The formation of multiple isomers is a common outcome in electrophilic aromatic substitution on substituted biphenyl systems. The phenyl group is an ortho, para-director, and without careful control, a mixture of these isomers is expected.[2][3][4] Steric hindrance can play a role in favoring the para product, but electronic effects are often dominant.
Troubleshooting Steps:
-
Choice of Brominating Agent: The reactivity of the brominating agent is crucial. Highly reactive agents are less selective.
-
Catalyst Selection: The choice of Lewis acid catalyst can significantly influence the regioselectivity.
-
Recommendation: Employ a Lewis acid that promotes high para-selectivity. Zirconium(IV) chloride (ZrCl₄) has been shown to be effective in catalyzing highly regioselective brominations with NBS under mild conditions.[5][8] Zeolites have also been reported to induce high para-selectivity in the bromination of aromatic compounds.[9][10]
-
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity.
-
Explanation: At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which often corresponds to the formation of the sterically less hindered para isomer.[10]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Recommendation: Experiment with different solvents. For NBS brominations, solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) are commonly used.[5]
-
FAQ 2: The overall yield of my brominated product is low. What are the potential causes and solutions?
Underlying Cause: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Solution: If the reaction is stalling, consider slightly increasing the reaction temperature or extending the reaction time. Ensure your reagents are pure and dry.
-
-
Side Reactions:
-
Over-bromination: The formation of di- or poly-brominated products can occur, especially with highly activating substrates or excess brominating agent.
-
Solution: Use a stoichiometric amount of the brominating agent (or a slight excess, e.g., 1.05 equivalents). Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.
-
-
Product Loss During Workup:
-
Explanation: The workup procedure is critical for isolating the desired product. Emulsion formation during extraction or incomplete precipitation can lead to significant losses.
-
Solution: Follow a careful workup protocol. Ensure proper quenching of the reaction, and use appropriate volumes of extraction solvents. If the product is a solid, recrystallization from a suitable solvent can improve purity and yield.
-
FAQ 3: I am observing significant benzylic bromination instead of aromatic bromination. Why is this happening and how can I prevent it?
Underlying Cause: Benzylic bromination is a radical-mediated process, often favored under conditions that promote radical formation, such as the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or UV light.[7] While NBS is commonly used for electrophilic aromatic substitution, it can also be a source of bromine radicals under certain conditions.[6][11]
Troubleshooting Steps:
-
Reaction Conditions:
-
Recommendation: Conduct the reaction in the dark and avoid the use of radical initiators. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can participate in radical reactions.
-
-
Catalyst Choice:
-
Explanation: Lewis acids typically promote the electrophilic pathway, while Brønsted acids can sometimes favor aromatic ring bromination.[12]
-
Recommendation: Stick to Lewis acid catalysis for selective aromatic bromination.
-
Experimental Protocols
Here are detailed protocols for improving the selectivity of the bromination step.
Protocol 1: Highly Selective Bromination using NBS and ZrCl₄
This protocol is adapted from methodologies demonstrating high regioselectivity in aromatic halogenations.[5][8]
Materials:
-
Methyl 3-phenylbenzoate
-
N-Bromosuccinimide (NBS)
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-phenylbenzoate (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add ZrCl₄ (0.05 eq) to the stirred solution.
-
Slowly add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below -70 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Method 1 (Br₂/FeBr₃) | Method 2 (NBS/ZrCl₄)[5] |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst | Ferric Bromide (FeBr₃) | Zirconium(IV) chloride (ZrCl₄) |
| Temperature | 0 °C to room temperature | -78 °C |
| Typical para:ortho Ratio | Variable, often low | High |
| Yield | Moderate to good | Excellent |
Visualizing the Reaction Pathway
The following diagram illustrates the decision-making process for troubleshooting poor selectivity in the bromination of Methyl 3-phenylbenzoate.
Caption: Troubleshooting workflow for improving bromination selectivity.
Mechanism Overview
The following diagram outlines the electrophilic aromatic substitution mechanism for the bromination of the terminal phenyl ring.
Caption: Simplified mechanism of electrophilic aromatic bromination.
References
-
Mori, K., & Akiyama, T. (2012). Lewis Acid Catalyzed Benzylic Bromination. Chemical & Pharmaceutical Bulletin, 60(12), 1573-1576. [Link]
-
LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Science Simplified. (2019, January 13). Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry [Video]. YouTube. [Link]
-
ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
- Smith, K., & Roberts, G. (1998). Catalytic process for selective aromatic bromination (U.S. Patent No. EP0866046A1).
-
Beal, J. H., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8349-8357. [Link]
-
Zhang, Y., Shibatomi, K., & Yamamoto, H. (2005). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2005(18), 2837-2842. [Link]
-
Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743-2747. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
-
Li, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13457-13476. [Link]
-
Pearson. (n.d.). Will bromination occur at the ortho, para, or meta position with... | Study Prep in ... - Pearson. Pearson+. [Link]
-
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Making Molecules. (n.d.). Electrophilic Aromatic Substitution. Making Molecules. [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Online forum post]. Reddit. [Link]
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. [Link]
-
The Organic Chemistry Tutor. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Reddit. (2024, February 13). Bromination Help [Online forum post]. Reddit. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. [Link]
-
ResearchGate. (n.d.). 4-Bromophenyl benzoate. ResearchGate. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4339. [Link]
-
ResearchGate. (n.d.). 3-(2-Bromoacetyl)phenyl benzoate. ResearchGate. [Link]
-
Doubtnut. (2020, April 12). The major product formed on monobromination of phenylbenzoate is : [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds | Semantic Scholar [semanticscholar.org]
- 9. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Methyl 3-(4-bromophenyl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Methyl 3-(4-bromophenyl)benzoate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: General Catalyst Screening Strategy
Q1: I am starting a new project with this compound. Where do I begin with catalyst selection for a cross-coupling reaction?
A: A systematic screening approach is the most efficient path to identifying a successful catalyst system. This compound is an aryl bromide, making it a suitable substrate for several palladium-catalyzed reactions. However, the presence of the methyl ester functional group necessitates careful selection of the base to avoid hydrolysis, and the substitution pattern may introduce moderate steric hindrance.
The initial screening should broadly explore the key reaction parameters: the palladium precatalyst, the ligand, the base, and the solvent. High-throughput screening kits can provide a structured starting point for this process.[1] The goal of the initial screen is not necessarily to achieve a perfect yield, but to identify multiple "hits" or promising conditions that can be further optimized.
Recommended Initial Screening Protocol: A robust initial screen should vary one component at a time while keeping others constant. We recommend screening a diverse set of ligands against two or three mild-to-moderate bases.
-
Select a Palladium Precatalyst: Pd(OAc)₂ or a stable Pd(II) precatalyst like G3-Pd precatalysts are excellent starting points due to their reliability in generating the active Pd(0) species.[2][3]
-
Choose a Diverse Ligand Set: The ligand is often the most critical component for success.[4][5] Your initial screen should include ligands with varying steric and electronic properties.[6][7] A well-distributed set facilitates the identification of active catalysts.[1]
-
Select Appropriate Bases: Given the ester functionality, start with milder bases. K₃PO₄ and K₂CO₃ are excellent choices. Cs₂CO₃ can also be effective. Avoid strong bases like NaOtBu in the initial screen unless you are attempting a reaction known to require it, such as certain Buchwald-Hartwig aminations.[8]
-
Solvent Selection: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water, is a standard choice for Suzuki reactions.[9] For other couplings, anhydrous toluene or dioxane is common.
Below is a workflow diagram for a typical catalyst screening experiment.
Section 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is highly relevant for this compound.[10][11]
Q2: My Suzuki-Miyaura reaction with this compound shows low yield and unreacted starting material. What are the common causes?
A: Low conversion in a Suzuki reaction typically points to one of three issues: inefficient catalyst activation, slow oxidative addition, or rapid catalyst deactivation.
-
Inefficient Catalyst Activation: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[12] If this reduction is inefficient, the catalytic cycle never fully initiates.
-
Troubleshooting: Ensure your reagents and solvents are appropriately degassed. Oxygen can oxidize the active Pd(0) catalyst. Using well-defined Pd(II) precatalysts that are known to efficiently generate Pd(0) can also solve this problem.[2]
-
-
Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) center, is often rate-limiting.[13] While aryl bromides are generally reactive, substrates with electron-donating groups or significant steric hindrance can slow this step.[6][14]
-
Catalyst Deactivation: The active catalyst can decompose, often precipitating as palladium black.[15] This is a common failure mode and indicates the monoligated Pd(0) species is not stable under the reaction conditions.
-
Troubleshooting: See Q7 for a detailed discussion on palladium black formation. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) can sometimes stabilize the catalyst.[12]
-
Q3: I'm observing significant hydrolysis of the methyl ester group in my product. How can I prevent this?
A: Ester hydrolysis is caused by the presence of a sufficiently strong base and/or water at elevated temperatures. The key is to select a base that is strong enough to facilitate the transmetalation step of the Suzuki cycle but not so strong that it readily attacks the ester.
-
Base Selection: Switch to a weaker base. The typical order of basicity is NaOtBu > Cs₂CO₃ > K₃PO₄ > K₂CO₃. For your substrate, K₃PO₄ is often the ideal choice, providing a good balance of reactivity and functional group tolerance.
-
Water Content: While many Suzuki reactions benefit from a small amount of water to help dissolve the base, excess water can promote hydrolysis. If using K₃PO₄, try running the reaction under anhydrous conditions or with a minimal amount of water (e.g., a 20:1 ratio of organic solvent to water).
-
Temperature: Lowering the reaction temperature can reduce the rate of hydrolysis. If your chosen catalyst system is highly active, you may be able to achieve good conversion at 60-80 °C instead of 100-110 °C.
| Parameter | Recommendation for Ester Compatibility | Rationale |
| Base | K₃PO₄ or K₂CO₃ | Sufficiently basic for catalysis but minimizes nucleophilic attack on the ester carbonyl. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Reduces the potential for water-mediated hydrolysis. |
| Temperature | ≤ 100 °C | Lower temperatures slow the rate of the undesired hydrolysis side reaction. |
| Catalyst | High-activity ligand (e.g., SPhos) | An active catalyst may allow for lower reaction temperatures and shorter reaction times.[12] |
Q4: How do I choose the right ligand and base for a sterically demanding Suzuki coupling involving this substrate?
A: For sterically hindered substrates, the ligand's primary role is to promote both the oxidative addition and the final, product-releasing reductive elimination step.[7][14]
-
Ligand Choice: Bulky, monodentate biarylphosphine ligands (e.g., the Buchwald family of ligands) are superior for sterically demanding couplings.[6] The steric bulk on the ligand facilitates the reductive elimination step, which can be slow for crowded biaryl products.[6][7] Ligands like AntPhos and BI-DIME have also shown excellent reactivity for hindered couplings.[7]
-
Base Choice: For hindered couplings, a strong yet non-nucleophilic base is often required. Finely ground, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices. They are effective at promoting the transmetalation of sterically hindered boronic acids without causing significant side reactions.
Section 3: Buchwald-Hartwig Amination Troubleshooting
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in pharmaceutical chemistry.[16]
Q5: I'm attempting a Buchwald-Hartwig amination on this compound, but the reaction is stalling. What should I check first?
A: Stalled Buchwald-Hartwig reactions often suffer from issues related to the base, ligand, or catalyst inhibition.
-
Base Incompatibility: This is the most common issue. The choice of base is highly dependent on the pKa of the amine nucleophile. A base that is too weak will not effectively deprotonate the amine for the C-N bond-forming step. A base that is too strong can cause ester hydrolysis or other side reactions.[8]
-
Troubleshooting: For primary or secondary alkyl/arylamines, NaOtBu is the most common and effective base.[8] However, it poses a high risk of hydrolyzing your ester. A viable alternative is Lithium bis(trimethylsilyl)amide (LiHMDS), which offers high basicity but lower nucleophilicity, potentially sparing the ester, especially at lower temperatures.[8]
-
-
Incorrect Ligand Choice: The ligand must be matched to the amine coupling partner.[8]
-
Catalyst Poisoning: Some functional groups can coordinate to the palladium center and inhibit catalysis. While your specific substrate is unlikely to be problematic, certain amine nucleophiles could act as inhibitors if they are chelating.[8]
| Amine Nucleophile | Recommended Ligand | Recommended Base | Key Considerations |
| Primary/Secondary Arylamine | XPhos, RuPhos | NaOtBu or LiHMDS | Risk of ester hydrolysis with NaOtBu.[8] LiHMDS may be a better choice. |
| Primary/Secondary Alkylamine | XPhos, RuPhos | LiHMDS | LiHMDS is generally preferred for its compatibility with functional groups.[8] |
| Amide or Lactam | tBuBrettPhos | K₂CO₃ or K₃PO₄ | Amides are poor nucleophiles and require a highly active, specialized catalyst system.[8][17] |
| Ammonia Equivalent | CyPF-tBu | NaOtBu | Requires specialized ligands to prevent the formation of the diarylamine byproduct.[18] |
Section 4: General Troubleshooting for Palladium-Catalyzed Reactions
Q6: My reaction mixture turns black, and the reaction stops. What is happening and how can I fix it?
A: The formation of a black precipitate is almost always due to the decomposition of the active Pd(0) catalyst into bulk palladium metal, known as palladium black.[12][15] This indicates that the ligand is not effectively stabilizing the catalytically active species.
-
Causality: The active catalyst is typically a monoligated Pd(0)L species. If the ligand (L) dissociates or decomposes, the "naked" Pd(0) atoms will rapidly aggregate and precipitate out of solution, killing the catalytic cycle.[15]
-
Troubleshooting Steps:
-
Increase Ligand:Palladium Ratio: The simplest solution is to increase the amount of ligand relative to the palladium source. For monodentate ligands, a 2:1 ligand:Pd ratio is a good starting point. This pushes the equilibrium towards the formation of the stable L-Pd complexes.[12]
-
Change the Ligand: Some ligands are inherently more robust and better at stabilizing Pd(0). Sterically bulky phosphines or N-heterocyclic carbenes (NHCs) are often more effective at preventing aggregation than simpler ligands like PPh₃.[2][6]
-
Degas Thoroughly: Oxygen can accelerate the decomposition of Pd(0) complexes. Ensure your solvent and reaction headspace are rigorously free of oxygen.
-
Lower the Temperature: High temperatures can accelerate ligand decomposition and catalyst aggregation. If possible, run the reaction at a lower temperature.
-
Q7: What is the role of the ligand's steric and electronic properties, and how do I choose one?
A: The ligand is arguably the most important variable in a cross-coupling reaction, as it directly influences the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] A balance of steric and electronic properties is crucial for a successful reaction.[19]
-
Electronic Properties: The electron-donating ability of the ligand influences the reactivity of the palladium center.
-
Electron-Rich Ligands (e.g., trialkylphosphines, bulky biarylphosphines like SPhos) increase the electron density on the palladium. This makes the metal more nucleophilic and accelerates the rate of oxidative addition, which is particularly helpful for less reactive aryl bromides or chlorides.[6]
-
-
Steric Properties: The physical size (bulk) of the ligand influences coordination numbers and the rates of key steps.
Below is a generalized catalytic cycle for a Suzuki-Miyaura reaction, highlighting where the ligand exerts its influence.
Section 5: Experimental Protocols
Protocol 1: General Procedure for a Model Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized based on screening results.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv) to an oven-dried vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the reaction solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) to the vial containing the substrate and base. Then, add the catalyst solution.
-
Reaction Execution: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath or heating block (e.g., 100 °C).
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- (N.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Source not further specified].
- (N.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- (N.d.). Developing Ligands for Palladium(II)
- (N.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
- (N.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- (N.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- (N.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- (N.d.). Screening of various ligands for the C-P bond formation reaction a.
- (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- (2023).
- (N.d.). KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. [Source not further specified].
- (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository.
- (N.d.).
- (N.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- (N.d.). Optimization of conditions for the Heck reaction.
- (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- (N.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- (2020). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction.
- (N.d.). Optimization of reaction conditions for the Mizoroki-Heck reaction of aryl halides with alkenes.
- (N.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- (N.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. scite.ai [scite.ai]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Work-up of Methyl 3-(4-bromophenyl)benzoate
This guide provides an in-depth technical overview for the synthesis, work-up, and purification of Methyl 3-(4-bromophenyl)benzoate. Primarily synthesized via the Suzuki-Miyaura cross-coupling reaction, this biaryl compound's successful isolation hinges on a meticulous and well-understood work-up procedure. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying chemical principles and troubleshooting solutions for common experimental challenges.
Synthetic Overview: The Suzuki-Miyaura Pathway
The formation of the C-C bond between the two aromatic rings in this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura coupling.[1] The reaction couples methyl 3-bromobenzoate with (4-bromophenyl)boronic acid. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[1]
Reaction Scheme: Methyl 3-bromobenzoate + (4-bromophenyl)boronic acid → this compound
Reagents & Typical Conditions
The success of the synthesis is highly dependent on the quality of reagents and the precise control of reaction conditions.
| Reagent/Component | Role | Typical Molar Eq. | Key Considerations |
| Methyl 3-bromobenzoate | Aryl Halide Substrate | 1.0 | Must be pure and dry. |
| (4-bromophenyl)boronic acid | Organoboron Reagent | 1.1 - 1.5 | Prone to degradation (protodeboronation); use fresh or high-purity material.[2] |
| Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Catalyst | 1-5 mol% | Highly sensitive to oxygen; must be handled under an inert atmosphere.[2] |
| Phosphine Ligand (e.g., SPhos, PPh₃) | Stabilizes Catalyst | 1-2x moles of Pd | Choice of ligand can significantly impact reaction efficiency. |
| Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Activator for Boronic Acid | 2.0 - 3.0 | Base strength and solubility affect reaction rate and potential side reactions.[3][4] |
| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | Reaction Medium | - | Must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2][5] |
Experimental Workflow and Detailed Protocol
A robust experimental design is self-validating. The following workflow and protocol incorporate checks and best practices to ensure reproducibility and high yield.
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura synthesis and work-up.
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent batches.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate (1.0 mmol), (4-bromophenyl)boronic acid (1.2 mmol), your chosen palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K₃PO₄, 2.0 mmol).[3]
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[3] The presence of oxygen can lead to catalyst decomposition and side reactions.[5]
-
Via syringe, add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of water).[3]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.[3]
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Quench: Add deionized water (e.g., 10 mL) to the reaction mixture to dissolve the inorganic salts and quench any remaining reactive species.[3]
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).[6] The product is organic-soluble and will move into the ethyl acetate layer.
-
Washing: Combine the organic layers. Wash sequentially with water (1 x 20 mL) and then brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.[3]
-
Drying: Dry the combined organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.[6]
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from unreacted starting materials and any side products.[6]
-
Troubleshooting Guide (Q&A)
Encountering issues is a common part of research. This section addresses specific problems you might face during the work-up and synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Q1: My reaction yielded very little or no product. What went wrong?
A: This is a common issue with several potential root causes:
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive palladium black.[2] Ensure your solvents were thoroughly degassed and that the reaction was maintained under a strictly inert atmosphere.[5]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation, where the C-B bond is cleaved.[2][7] It is highly recommended to use fresh, high-purity boronic acid. For particularly sensitive substrates, consider using more robust potassium trifluoroborate salts or boronate esters (like pinacol esters).[2][8]
-
Incorrect Base or Conditions: The base is not just a spectator; it is critical for activating the boronic acid to facilitate transmetallation.[4] If the reaction is sluggish, consider a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility.[3] Sometimes, a small amount of water is required for reactions run with K₃PO₄ in anhydrous solvents.[9]
Q2: My final product is contaminated with starting materials, especially the boronic acid, which is difficult to remove.
A: This points to two potential issues: an incomplete reaction or purification challenges.
-
Incomplete Reaction: If TLC/LC-MS shows significant starting material, the reaction has not gone to completion. You can try increasing the reaction time, raising the temperature, or increasing the catalyst loading slightly.
-
Purification Difficulty: Boronic acids can sometimes co-elute with the desired product on silica gel. A common strategy to improve separation is to add a small amount of a mild acid (e.g., 0.1% acetic acid) to the mobile phase during column chromatography.[10] Alternatively, a carefully controlled aqueous base wash during the work-up can remove acidic boronic acid, but this carries the risk of hydrolyzing your product ester (see Q3).
Q3: The methyl ester group in my product was hydrolyzed to a carboxylic acid during the work-up.
A: This is a critical concern for this specific synthesis. The basic conditions of the Suzuki reaction and/or a basic aqueous wash can saponify the ester.
-
Cause: Strong bases (like NaOH or even K₂CO₃ in aqueous media for prolonged periods) can readily cleave esters.[7]
-
Solution: To prevent this, consider using a milder, non-nucleophilic base for the reaction itself, such as potassium fluoride (KF).[4][7] During the work-up, avoid any basic washes. If a wash is necessary to remove impurities, use a very dilute and weak base (e.g., dilute NaHCO₃ solution) and perform the extraction quickly at a low temperature.
Q4: I am observing significant amounts of a homocoupled biaryl product derived from the boronic acid.
A: The formation of a biaryl from the coupling of two boronic acid molecules is a known side reaction.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: The primary solution is to rigorously exclude oxygen from the reaction. This involves meticulous degassing of all solvents (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas throughout the entire reaction.[9]
Frequently Asked Questions (FAQs)
Q: Why is degassing the solvent so important? A: Dissolved oxygen in the solvent can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, often observed as precipitated palladium black.[2] This effectively kills the catalyst and stops the reaction, leading to low or no yield.
Q: Can I use methyl 3-chlorobenzoate instead of the bromo- version? A: You can, but it is significantly more challenging. The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > OTf >> Cl.[2] Aryl chlorides are much less reactive and typically require more specialized, highly active catalysts, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[2][9]
Q: What is the purpose of washing the organic layer with brine? A: The brine (saturated aqueous NaCl solution) wash is used to remove the bulk of the residual water from the organic layer before the addition of a solid drying agent. It works by reducing the solubility of water in the organic phase, making the subsequent drying step with MgSO₄ or Na₂SO₄ more efficient.[3]
Q: My boronic acid is not very soluble in the reaction solvent. What should I do? A: Poor solubility of any reagent will slow down or prevent the reaction.[7] If your boronic acid is not dissolving, you can try switching to a more polar aprotic solvent system, such as using DMF or adding dioxane as a co-solvent.[7] Gently heating the mixture can also help, but ensure all reagents are stable at higher temperatures.
References
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Preventing Debromination in Reactions with Methyl 3-(4-bromophenyl)benzoate
<
Welcome to the technical support center for chemists working with Methyl 3-(4-bromophenyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted debromination during synthetic reactions. Below, you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize your product yield.
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered during cross-coupling reactions involving this compound.
Question 1: I'm observing a significant amount of Methyl 3-phenylbenzoate as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this debromination, and how can I prevent it?
Answer:
The formation of a debrominated byproduct, also known as hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the carbon-bromine bond of your starting material.[1][2][3] Several factors can promote the generation of this reactive Pd-H intermediate:
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can facilitate the formation of Pd-H species.[2]
-
Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water can serve as a hydride source.[2][3]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium catalyst, leading to a higher propensity for side reactions.[2]
-
Temperature: Higher reaction temperatures can accelerate the rate of debromination.[1]
To minimize debromination in your Suzuki-Miyaura coupling, consider the following systematic approach:
Troubleshooting Workflow for Debromination in Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for troubleshooting and minimizing debromination in Suzuki-Miyaura coupling reactions.
Question 2: My Heck coupling reaction with this compound and an alkene is sluggish and produces the debrominated starting material. How can I improve the reaction's efficiency and selectivity?
Answer:
Similar to Suzuki coupling, debromination in Heck reactions is a known issue, often competing with the desired C-C bond formation.[4] The mechanism also involves the generation of Pd-H species.[4][5][6] For Heck reactions, the choice of base and ligand system is particularly crucial for steering the reaction towards the desired product.
Key Optimization Parameters for Heck Coupling:
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Palladium Precatalyst | Use a stable Pd(II) source like Pd(OAc)₂ or a pre-formed catalyst. | In situ generation of Pd(0) from Pd(II) is a standard part of the catalytic cycle.[5] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃) or N-heterocyclic carbenes (NHCs). | These ligands promote oxidative addition and reductive elimination, outcompeting the debromination pathway.[7] |
| Base | Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (NEt₃). | Stronger bases are more likely to generate hydride species that lead to debromination.[7] |
| Solvent | Use polar aprotic solvents like DMF, DMAc, or acetonitrile. | These solvents can help to stabilize the cationic palladium intermediates in the Heck catalytic cycle. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often 80-120 °C). | High temperatures can favor the debromination side reaction.[7] |
Proposed Catalytic Cycles: Heck Coupling vs. Debromination
Caption: Competing catalytic cycles in a palladium-catalyzed reaction, illustrating the desired Heck coupling pathway versus the undesired debromination pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of palladium-catalyzed debromination?
The most accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[1][2] This can occur through several pathways, including the reaction of the palladium catalyst with bases, solvents, or even phosphine ligands.[2][8] Once formed, the Pd-H species can participate in a catalytic cycle that leads to the replacement of the bromine atom with a hydrogen atom.[3]
Q2: Are certain reaction conditions more prone to causing debromination?
Yes, several factors can increase the likelihood of debromination:
-
Strong Bases: Bases with β-hydrogens, such as alkoxides, are known to be sources of palladium hydrides.[8][9]
-
High Temperatures: Debromination often has a higher activation energy than the desired coupling reaction, so it becomes more competitive at elevated temperatures.[1]
-
Ligand Choice: Ligands that are not bulky or electron-rich enough may not effectively promote the desired reductive elimination step, allowing more time for competing side reactions like debromination.[2]
-
Reagent Purity: The presence of water or other protic impurities in the solvent or reagents can act as a hydride source.[2]
Q3: How can I choose the best ligand to prevent debromination?
Selecting a ligand that promotes the desired C-C bond formation to occur much faster than the competing debromination is key. Bulky, electron-rich phosphine ligands are generally effective at preventing this side reaction.[2] Examples of such ligands include:
-
Biaryl phosphines: XPhos, SPhos, and RuPhos.
-
Bulky trialkylphosphines: P(tBu)₃ and PCy₃.
-
N-heterocyclic carbenes (NHCs): These can also be effective alternatives to phosphine ligands.[10]
The rationale is that these ligands accelerate the rate of reductive elimination to form the desired product, thereby minimizing the lifetime of the Ar-Pd(II)-X intermediate that could otherwise undergo reaction with a hydride.[2]
Recommended Protocol: Debromination-Resistant Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for minimizing debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[11]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3607–3612. [Link]
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [No source provided]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3607–3612. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 7(5), 432–448. [Link]
-
Yue, H., He, L., & Rueping, M. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(1), 114-118. [Link]
-
Lipshutz, B. H., & Taft, B. R. (2008). Reductions of aryl bromides in water at room temperature. Organic letters, 10(7), 1329–1332. [Link]
-
Chen, J., & Wang, Z. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of Heterocyclic Chemistry, 49(4), 952-955. [Link]
-
Zabawa, T. P., & Krska, S. W. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 9(7), 6049-6057. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Pathak, T. P., & Ali, M. A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22375. [Link]
-
Cho, B. R., Lee, E. K., & Kim, H. S. (1995). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 60(23), 7584–7588. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5444–5448. [Link]
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Biswas, S., & Watson, D. A. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(37), 10144–10149. [Link]
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Gstöttmayr, C., & Herrmann, W. A. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13359–13368. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
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Lipshutz, B. H., & Gallou, F. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7175. [Link]
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Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
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Gowda, B. T., Foro, S., Babitha, K., & Fuess, H. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1271. [Link]
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Gowda, B. T., Foro, S., Babitha, K., & Fuess, H. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1271. [Link]
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Martin, C. B., & someplace, S. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Molecular Structure, 1157, 483-488. [Link]
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Scott, D. J., & Lloyd-Jones, G. C. (2017). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 53(81), 11163-11166. [Link]
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Wang, Y., Zhang, Y., & Wang, J. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 899. [Link]
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Schüßlbauer, C. K., Zinner, M., & Stalke, D. (2021). Internal and External Influences on Stability and Ligand Exchange Reactions in Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2 H -imidazol-2-ylidene]gold(I) Complexes. Inorganic Chemistry, 60(12), 8993–9003. [https://www.researchgate.net/publication/352273154_Internal_and_External_Influences_on_Stability_and_Ligand_Exchange_Reactions_in_Bromido3-ethyl-4-aryl-5-2-methoxypyridin-5-yl-1-propyl-13-dihydro-2H-imidazol-2-ylidene]goldI_Complexes]([Link])
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Validation & Comparative
"1H and 13C NMR analysis of Methyl 3-(4-bromophenyl)benzoate"
An In-Depth Guide to the ¹H and ¹3C NMR Analysis of Methyl 3-(4-bromophenyl)benzoate: A Comparative Approach
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple data report. It offers a detailed interpretation of spectral features, explains the rationale behind experimental choices, and presents a comparative analysis with its structural isomer, Methyl 4-(4-bromophenyl)benzoate, to highlight the power of NMR in unambiguous structural elucidation.
Introduction: The Challenge of Structural Isomerism
This compound is a biphenyl ester derivative, a structural motif common in organic materials and pharmaceutical compounds. Accurate characterization is paramount, as subtle changes in substituent position can drastically alter a molecule's physical, chemical, and biological properties. For instance, distinguishing between this compound and its isomer, Methyl 4-(4-bromophenyl)benzoate, is a non-trivial challenge that requires robust analytical techniques.
NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides rich information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will demonstrate how a detailed analysis of chemical shifts, signal multiplicities, and coupling constants can be used to definitively identify this compound and differentiate it from its closely related isomers.
Experimental Design & Rationale
A successful NMR analysis begins with meticulous experimental design. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable spectra.
Sample Preparation Protocol
The protocol below is a self-validating system designed to minimize artifacts and ensure reproducibility.
Objective: To prepare a sample of sufficient concentration and purity for both ¹H and ¹³C NMR analysis, free from particulate matter and paramagnetic impurities that can degrade spectral quality.
Methodology:
-
Material Weighing: Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[1][2] Rationale: This concentration range provides an excellent signal-to-noise ratio for ¹H NMR within a few minutes of acquisition time, while the higher concentration for ¹³C ensures adequate signal for the less sensitive ¹³C nucleus without excessive acquisition time.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[2][3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm is easily identifiable. Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer's lock system to maintain magnetic field stability during the experiment.
-
Solubilization & Transfer: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Visually inspect for any suspended particles.
-
Filtration (Critical Step): Using a Pasteur pipette with a small plug of cotton or glass wool at the neck, filter the solution directly into a clean, high-quality 5 mm NMR tube.[3][4] Rationale: Undissolved solids can severely degrade the magnetic field homogeneity (shimming), leading to broad spectral lines and obscuring fine coupling details. This filtration step is essential for achieving high resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the exterior of the lower part of the tube with a lint-free tissue lightly dampened with isopropanol before insertion into the spectrometer. Rationale: A clean tube surface prevents contamination of the NMR probe.
Data Acquisition Parameters
The parameters chosen dictate the quality and type of information obtained from the spectrum.
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for resolving the complex aromatic region.
¹H NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg45 | A 30° or 45° pulse angle is used to allow for faster repetition of scans without fully saturating the spins, balancing signal intensity and acquisition speed.[5] |
| Acquisition Time (AQ) | ~4 seconds | Provides sufficient time for the FID (Free Induction Decay) to decay, leading to good digital resolution.[5] |
| Relaxation Delay (D1) | 1-2 seconds | Allows for partial relaxation of protons back to equilibrium, ensuring more accurate signal integration. |
| Number of Scans (NS) | 8 to 16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Spectral Width (SW) | 0 to 12 ppm | Encompasses the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A proton-decoupled experiment with a 30° pulse angle provides good signal for all carbons, including quaternary ones, within a reasonable time. |
| Acquisition Time (AQ) | ~2-4 seconds | Balances resolution with the need for a shorter overall experiment time due to the lower sensitivity of ¹³C.[5] |
| Relaxation Delay (D1) | 2 seconds | A longer delay is necessary to allow for the slower relaxation of quaternary carbons, ensuring they are adequately detected. |
| Number of Scans (NS) | 1024 to 4096 | A higher number of scans is required to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. |
| Spectral Width (SW) | 0 to 220 ppm | Covers the full range of chemical shifts for carbon atoms in organic molecules.[6] |
Spectral Analysis and Interpretation
As no public spectral data exists for this compound, we will provide a detailed prediction based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling rules.
Molecular Structure and Atom Labeling
To facilitate discussion, the hydrogen and carbon atoms of this compound are labeled as shown below.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region (7.0-8.5 ppm) will be complex due to the presence of eight non-equivalent protons split by ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 1-3 Hz), and potentially para (⁵J ≈ <1 Hz) couplings.[7][8][9][10]
-
Methyl Protons (CH₃):
-
Predicted Shift: ~3.9 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
Rationale: These protons are attached to an oxygen atom, which is deshielding. They have no adjacent protons, resulting in a singlet. The chemical shift is typical for a methyl ester.
-
-
Aromatic Protons (Benzoate Ring):
-
H2: This proton is ortho to the electron-withdrawing carbonyl group, making it the most deshielded proton on this ring. It will appear as a narrow triplet or singlet due to two small meta couplings to H4 and H6. Predicted Shift: ~8.2 ppm (t, J ≈ 1.5 Hz, 1H).
-
H6: This proton is ortho to a carbon substituent and meta to the carbonyl group. It will be a doublet of doublets, split by H5 (ortho coupling) and H2 (meta coupling). Predicted Shift: ~7.8 ppm (dd, J ≈ 7.8, 1.5 Hz, 1H).
-
H4: This proton is also meta to the carbonyl group and will be split by H5 (ortho coupling) and H2 (meta coupling). Its chemical environment is similar to H6. Predicted Shift: ~7.7 ppm (dd, J ≈ 7.8, 1.5 Hz, 1H).
-
H5: This proton is para to the carbonyl group and will be split by both H4 and H6 (ortho couplings), appearing as a triplet. Predicted Shift: ~7.5 ppm (t, J ≈ 7.8 Hz, 1H).
-
-
Aromatic Protons (4-bromophenyl Ring):
-
This ring exhibits a classic AA'BB' system due to the para-substitution, which often appears as two distinct doublets.
-
H2'/H6': These protons are ortho to the connecting carbon and meta to the bromine atom. Predicted Shift: ~7.6 ppm (d, J ≈ 8.5 Hz, 2H).
-
H3'/H5': These protons are ortho to the bromine atom and meta to the connecting carbon. Bromine's deshielding effect will place these signals very close to the H2'/H6' protons. Predicted Shift: ~7.55 ppm (d, J ≈ 8.5 Hz, 2H).
-
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as C3'/C5' and C2'/C6' are equivalent due to free rotation around the C-C single bond.
| Carbon Atom | Predicted Shift (ppm) | Rationale |
| C=O | ~166 | Typical chemical shift for an ester carbonyl carbon.[11] |
| C1' | ~139 | Quaternary carbon attached to the benzoate ring, deshielded. |
| C3 | ~138 | Quaternary carbon attached to the bromophenyl ring. |
| C2 | ~134 | Aromatic CH ortho to the carbonyl group. |
| C4' | ~123 | Carbon bearing the bromine atom; its shift is directly influenced by the halogen. |
| C1 | ~131 | Quaternary carbon of the benzoate ring attached to the ester group. |
| C5 | ~129 | Aromatic CH. |
| C6 | ~130 | Aromatic CH. |
| C4 | ~128 | Aromatic CH. |
| C3'/C5' | ~132 | Aromatic CH carbons ortho to the bromine. |
| C2'/C6' | ~129 | Aromatic CH carbons meta to the bromine. |
| -OCH₃ | ~52 | Typical shift for a methyl ester carbon.[11] |
Comparative Guide: Methyl 3- vs. Methyl 4-(4-bromophenyl)benzoate
The most powerful application of this analysis is in distinguishing the target compound from its isomer, Methyl 4-(4-bromophenyl)benzoate. The key difference lies in their molecular symmetry.
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A Comparative Guide to the Structural Confirmation of Methyl 3-(4-bromophenyl)benzoate: A Mass Spectrometry-Centric Approach
This guide provides an in-depth analysis of mass spectrometry for the structural confirmation of Methyl 3-(4-bromophenyl)benzoate, a compound of interest in synthetic chemistry and materials science. We will explore the nuanced interpretation of mass spectral data, compare its utility with orthogonal analytical techniques, and provide actionable, field-proven protocols for researchers, scientists, and drug development professionals. The core philosophy of this guide is not just to present data, but to explain the causal links behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.[1][2]
The Analytical Challenge: Confirming the Structure of this compound
The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. For this compound (C₁₄H₁₁BrO₂), a seemingly simple molecule, several structural isomers could exist. The precise arrangement of the bromophenyl group on the benzoate ring is critical to its chemical and physical properties. Therefore, analytical techniques must provide unambiguous evidence for the connectivity and elemental composition of the synthesized compound.
Mass spectrometry (MS) is a powerhouse technique for this purpose, offering exceptional sensitivity and the ability to determine molecular weight and elemental formula with high confidence.[3] However, a comprehensive structural confirmation strategy often involves the synergistic use of multiple analytical methods.
Mass Spectrometry: The Primary Tool for Molecular Weight and Formula Determination
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's weight and, through fragmentation, its structure.[4] For a small, relatively nonpolar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal first-line approach.[1][5]
Ionization Technique: Why Electron Ionization (EI)?
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[1][6] This process is highly reproducible and creates a wealth of fragment ions.[1][6] While this can sometimes lead to the absence of a molecular ion peak for fragile molecules, the aromatic nature of this compound imparts significant stability, ensuring the molecular ion is readily observed.[7][8] The resulting fragmentation pattern is like a fingerprint, offering deep structural insights.[9]
Interpreting the Mass Spectrum of this compound
Molecular Ion (M⁺) and the Bromine Isotope Pattern:
The most critical information is the molecular ion peak. For C₁₄H₁₁BrO₂, the nominal molecular weight is 306 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁶O). A key confirmatory feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion: one at m/z 306 (containing ⁷⁹Br) and one at m/z 308 (containing ⁸¹Br). This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation
While nominal mass is useful, high-resolution mass spectrometry (HRMS) provides the elemental composition with high accuracy by measuring mass to several decimal places.[10][11][12][13] This allows for the differentiation between molecules with the same nominal mass but different elemental formulas.[10][12]
-
Calculated Exact Mass for C₁₄H₁₁⁷⁹BrO₂⁺: 305.9997 Da
-
Calculated Exact Mass for C₁₄H₁₁⁸¹BrO₂⁺: 307.9976 Da
Observing these exact masses experimentally provides unequivocal confirmation of the molecular formula.[14][15]
Key Fragmentation Pathways:
The 70 eV EI source imparts enough energy to induce characteristic fragmentation, which helps piece the structure together. For aromatic esters, fragmentation typically occurs around the ester functional group.[7][16]
-
Loss of the Methoxy Radical (•OCH₃): The most common initial fragmentation is the alpha-cleavage leading to the loss of the methoxy radical, resulting in a stable acylium ion.
-
[M]⁺ - •OCH₃ → [C₁₃H₈BrO]⁺ (m/z 275/277) - This is often the base peak in the spectrum.
-
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the two aromatic rings.
-
[M]⁺ - •COOCH₃ → [C₁₂H₈Br]⁺ (m/z 231/233)
-
-
Formation of the Benzoyl Cation: Cleavage leading to the non-brominated part of the molecule.
-
[C₁₃H₈BrO]⁺ - Br → [C₁₃H₈O]⁺ (m/z 180) - This would be a secondary fragmentation.
-
-
Formation of the Bromophenyl Cation:
-
[C₆H₄Br]⁺ (m/z 155/157)
-
The following diagram illustrates the primary fragmentation pathway.
Caption: Predicted EI Fragmentation Pathway of this compound.
Orthogonal Techniques: Building a Self-Validating Dataset
While powerful, mass spectrometry primarily provides information on mass and formula. For complete structural elucidation, especially to confirm isomerism, complementary techniques are essential.[2][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C). It is the most powerful tool for distinguishing between isomers (e.g., Methyl 4-(4-bromophenyl)benzoate vs. This compound). The splitting patterns and chemical shifts in the ¹H NMR spectrum would definitively establish the 1,3- (meta) substitution pattern on the benzoate ring.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups present in a molecule.[4] For this compound, IR would confirm:
-
Strong C=O stretch: Characteristic of the ester group, typically around 1715-1730 cm⁻¹ for an aromatic ester.[18][19][20]
-
C-O stretches: In the 1000-1300 cm⁻¹ region, also characteristic of the ester.[18][19]
-
Aromatic C-H stretches: Above 3000 cm⁻¹.
-
Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region.
-
C-Br stretch: Typically in the 500-600 cm⁻¹ region, though it can be weak.
Comparative Analysis of Techniques
The following table provides a direct comparison of the primary analytical techniques for the structural confirmation of this compound.
| Feature | Mass Spectrometry (GC-EI-MS) | NMR Spectroscopy (¹H & ¹³C) | Infrared (IR) Spectroscopy |
| Primary Information | Molecular Weight, Elemental Formula (HRMS), Fragmentation Pattern | Atomic Connectivity, Chemical Environment, Isomer Differentiation | Presence of Functional Groups |
| Sample Requirement | Nanogram (ng) to Picogram (pg) | Milligram (mg) | Microgram (µg) to Milligram (mg) |
| Destructive? | Yes | No | No |
| Key Strength for this Molecule | Definitive confirmation of bromine presence (isotope pattern) and elemental formula (HRMS).[10][11] | Unambiguously determines the 1,3- (meta) substitution pattern, distinguishing it from other isomers.[17] | Rapid confirmation of the key ester functional group.[18][19] |
| Key Limitation for this Molecule | Cannot easily distinguish between positional isomers (e.g., 3- vs. 4- substitution) based on fragmentation alone. | Lower sensitivity compared to MS. | Provides no information on molecular weight or atomic connectivity. |
Experimental Protocols
A trustworthy protocol is a self-validating one. The following methods are designed for robustness and reproducibility.
Protocol: GC-MS Analysis of this compound
This protocol outlines the steps for acquiring high-quality EI mass spectra.
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Methyl 3-(4-bromophenyl)benzoate
In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-(4-bromophenyl)benzoate, a key building block in organic synthesis, is no exception. Its purity profile can significantly impact the yield and quality of subsequent products, making robust analytical methods for its assessment indispensable.[1][2][3]
This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers and drug development professionals to make informed decisions for their analytical needs.
The Analytical Challenge: Characterizing this compound
This compound (C₁₄H₁₁BrO₂) is a non-polar, aromatic ester with a molecular weight of approximately 291.14 g/mol .[4] Its structure suggests good solubility in common organic solvents and a degree of thermal stability. The primary analytical objective is to quantify the main compound and to detect, identify, and quantify any impurities, which could include starting materials, by-products from the synthesis, or degradation products.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[5] The separation is based on the differential partitioning of the analyte and impurities between the two phases.[6] For a non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.[7][8][9]
The Rationale Behind RP-HPLC for this Analyte
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[7][8] Non-polar compounds, such as our target analyte, will have a stronger affinity for the stationary phase and will be retained longer, while more polar impurities will elute earlier.[9][10] This provides an excellent mechanism for separating the main component from potentially more polar starting materials or side-products.
Experimental Protocol: RP-HPLC-UV Method for Purity Assessment
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH and USP guidelines.[11][12][13][14][15]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (HPLC grade).
-
Solvents: Acetonitrile and Water (HPLC grade) for sample and standard preparation.
-
Reference Standard: this compound of known high purity (e.g., >99.5%).
-
Sample: The batch of this compound to be tested.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 50.0 mL of acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample and dissolve it in 50.0 mL of acetonitrile.
-
System Suitability Solution: Use the Standard Solution.
System Suitability Testing (SST)
Before sample analysis, inject the Standard Solution six times. The system is deemed suitable for use if the following criteria are met, based on USP <621> principles:[11][16][17]
-
Tailing Factor (T): Not more than 2.0 for the main peak.
-
Theoretical Plates (N): Not less than 2000 for the main peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area of six replicate injections.
Analysis and Calculation
-
Inject the diluent (acetonitrile) as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at 254 nm.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[18] It is particularly well-suited for volatile and thermally stable compounds.[5][19] Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis.
Why GC-MS is a Strong Alternative
The primary advantage of GC-MS lies in its detector. The mass spectrometer provides mass-to-charge ratio (m/z) information for the eluting compounds, which can be used to tentatively identify impurities by comparing their mass spectra to extensive libraries (e.g., NIST, Wiley).[20][21] This is a significant advantage over HPLC-UV, where impurity identification is not inherent to the detection method.[18] The use of a high-energy electron beam in Electron Ionization (EI) leads to reproducible fragmentation patterns that act as molecular fingerprints.[22][23]
Experimental Protocol: GC-MS Method for Purity Assessment
This protocol emphasizes clean sample introduction and robust identification of impurities.
Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium (high purity).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).[24]
-
Reference Standard: this compound of known high purity.
-
Sample: The batch of this compound to be tested.
Chromatographic and MS Conditions
| Parameter | GC Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas Flow | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Parameter | MS Condition |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan |
Preparation of Solutions
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 10.0 mL of dichloromethane.[24]
System Suitability Testing (SST)
Inject the Standard Solution to verify system performance, including peak shape and retention time reproducibility.
Analysis and Calculation
-
Inject the solvent blank (dichloromethane).
-
Inject the Sample Solution.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by examining their mass spectra and searching against a commercial mass spectral library.
-
Calculate the percentage purity using the area normalization method from the Total Ion Chromatogram (TIC).
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis.[18][25]
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Broad applicability; not limited by volatility.[5][18] | Requires analyte to be volatile and thermally stable.[19] |
| Separation Efficiency | High resolution, especially with modern UHPLC systems. | Excellent for complex mixtures of volatile compounds.[26][27] |
| Detection | Quantitative (UV); identification is limited.[18] | Both quantitative and qualitative; provides structural information.[18] |
| Impurity Identification | Requires isolation and further analysis (e.g., by LC-MS or NMR). | Tentative identification via mass spectral library search is straightforward. |
| Sensitivity | Generally very good, dependent on the chromophore of the analyte. | Highly sensitive, especially in selected ion monitoring (SIM) mode.[5] |
| Method Development | Can be more complex due to mobile phase optimization. | Often simpler, primarily involving temperature programming. |
| Sample Preparation | Dissolution in mobile phase; filtration is often necessary.[28][29] | Dissolution in a volatile solvent; derivatization may be needed for some compounds.[24][29] |
| Cost & Complexity | HPLC systems can be less expensive than GC-MS systems.[5] | Higher initial investment and maintenance costs. |
Visualizing the Workflows
To better understand the practical steps involved, the following diagrams illustrate the analytical workflows for both techniques.
Caption: HPLC-UV workflow for purity analysis.
Caption: GC-MS workflow for purity analysis.
Conclusion and Recommendation
Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the purity assessment of this compound.
-
RP-HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control where the primary goal is accurate quantification of the main component and known impurities. Its broad applicability makes it a staple in pharmaceutical analysis.[1][9]
-
GC-MS offers the unparalleled advantage of impurity identification.[18] For process development, troubleshooting, or in-depth characterization of a new synthetic route, the structural information provided by the mass spectrometer is invaluable. It allows for a deeper understanding of the impurity profile without the need for time-consuming isolation.
A pragmatic approach would be to use RP-HPLC for routine batch release testing due to its simplicity and precision, while employing GC-MS during process development and for the investigation of any unknown peaks that may appear in the HPLC chromatogram. This dual-pronged strategy leverages the strengths of both techniques to ensure a comprehensive and scientifically sound assessment of product purity, ultimately safeguarding the quality and integrity of the final product.
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A Comparative Guide to the Reactivity of Methyl 3-(4-bromophenyl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for forging these critical linkages. The reactivity of the aryl halide starting material is a crucial parameter that dictates the efficiency and success of these transformations. This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-(4-bromophenyl)benzoate, a versatile building block, with other common aryl bromides in these key cross-coupling reactions. By understanding the interplay of electronic and steric factors, researchers can make more informed decisions in reaction design and optimization.
This compound possesses a unique electronic profile. The bromine atom is situated on an outer phenyl ring, which is electronically influenced by the second aromatic ring and the meta-positioned methyl ester group. This arrangement provides a valuable case study for understanding how substituents distant from the reaction center can modulate reactivity. This guide will present a theoretical framework for predicting reactivity, supported by experimental data from the literature, and provide detailed protocols for performing these transformative reactions.
Theoretical Framework: Understanding Aryl Bromide Reactivity
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step.[1] In this key mechanistic step, the palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) intermediate. The rate of this step is highly sensitive to the electronic and steric environment of the C-Br bond.[2][3]
Electronic Effects:
-
Electron-withdrawing groups (EWGs) attached to the aromatic ring increase the reactivity of the aryl bromide towards oxidative addition. These groups polarize the C-Br bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst.[4]
-
Electron-donating groups (EDGs) have the opposite effect, decreasing the reactivity of the aryl bromide. These groups increase the electron density on the aromatic ring, making the C-Br bond less polarized and the oxidative addition step less favorable.[4]
Steric Effects:
-
Steric hindrance around the C-Br bond can significantly retard the rate of oxidative addition. Bulky substituents in the ortho position to the bromine atom can impede the approach of the palladium catalyst, slowing down the reaction.[5]
Based on this framework, we can predict the reactivity of this compound. The methyl ester group (-COOCH₃) is a moderate electron-withdrawing group. Although it is positioned meta to the biphenyl linkage and thus exerts a weaker influence on the bromine-bearing ring, it is expected to slightly activate the C-Br bond compared to unsubstituted bromobenzene. The biphenyl moiety itself can also influence the electronic properties.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a practical comparison, we will examine the expected reactivity of this compound against a selection of common aryl bromides with varying electronic and steric properties:
-
4-Bromotoluene (Electron-donating group)
-
Bromobenzene (Neutral)
-
4-Bromoacetophenone (Electron-withdrawing group)
-
2-Bromotoluene (Sterically hindered)
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron reagent.[6]
General Reactivity Trend (Aryl Bromide): 4-Bromoacetophenone > This compound ≈ Bromobenzene > 4-Bromotoluene > 2-Bromotoluene
Discussion: Aryl bromides with electron-withdrawing groups generally exhibit higher reactivity in Suzuki couplings.[4] Therefore, 4-bromoacetophenone is expected to be the most reactive. This compound, with its weakly deactivating ester group, is predicted to have reactivity comparable to or slightly higher than bromobenzene. The electron-donating methyl group in 4-bromotoluene will likely result in slower reaction rates. The steric hindrance from the ortho-methyl group in 2-bromotoluene is expected to make it the least reactive substrate in this series.
Experimental Data Summary for Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [4] |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | [4] |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60-85 | [7] |
Note: Direct experimental data for this compound under these specific comparative conditions was not found in the surveyed literature. The predicted reactivity is based on established principles.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8]
General Reactivity Trend (Aryl Bromide): 4-Bromoacetophenone > This compound ≈ Bromobenzene > 4-Bromotoluene > 2-Bromotoluene
Discussion: Similar to the Suzuki coupling, the Heck reaction is generally faster with electron-poor aryl halides.[9] Therefore, 4-bromoacetophenone is expected to show the highest reactivity. The reactivity of this compound is anticipated to be similar to bromobenzene. The electron-donating nature of the methyl group in 4-bromotoluene will likely lead to a slower reaction. Steric hindrance in 2-bromotoluene will again make it the least reactive substrate.
Experimental Data Summary for Heck Reaction
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 98 | [10] |
| Bromobenzene | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 95 | [10] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 92 | [10] |
| 4-Bromobenzotrifluoride | Styrene | Anionic Arylpalladium Halide Complex | K₂CO₃ | DMF | High | [11] |
Note: Direct experimental data for this compound under these specific comparative conditions was not found in the surveyed literature. The predicted reactivity is based on established principles.
Experimental Protocol: Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Heck Reaction Workflow:
Caption: Workflow for a typical Heck cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[12]
General Reactivity Trend (Aryl Bromide): 4-Bromoacetophenone > This compound ≈ Bromobenzene > 4-Bromotoluene > 2-Bromotoluene
Discussion: The reactivity trend in Buchwald-Hartwig amination generally mirrors that of Suzuki and Heck reactions, with electron-poor aryl bromides reacting faster.[13] Thus, 4-bromoacetophenone is expected to be the most reactive. This compound's reactivity is predicted to be comparable to bromobenzene. The electron-donating group in 4-bromotoluene will likely slow the reaction, and the steric hindrance in 2-bromotoluene will present the greatest challenge. It's important to note that the choice of ligand is particularly crucial in this reaction and can significantly influence the outcome.[2][3]
Experimental Data Summary for Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 98 | [14] |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 90 | [14] |
| 4-Bromobenzonitrile | Aniline | Pd(OAc)₂ / XantPhos | DBU | Toluene | Good | [15] |
| Bromobenzene | Various amines | Pd(OAc)₂ / Various Ligands | Various | Various | >90 | [16] |
Note: Direct experimental data for this compound under these specific comparative conditions was not found in the surveyed literature. The predicted reactivity is based on established principles.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable building block in organic synthesis, and its reactivity in palladium-catalyzed cross-coupling reactions is of significant interest. Based on fundamental principles of physical organic chemistry, its reactivity is predicted to be comparable to or slightly greater than that of bromobenzene, and it is expected to be more reactive than electron-rich or sterically hindered aryl bromides, but less reactive than those bearing strong electron-withdrawing groups.
This guide provides a framework for understanding and predicting the reactivity of this compound and other aryl bromides. The detailed experimental protocols and comparative data serve as a practical resource for researchers in the design and execution of efficient and successful cross-coupling reactions. Further empirical studies directly comparing a systematic series of substituted biphenyl bromides would be beneficial to further refine these predictions and expand the synthetic chemist's toolbox.
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(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. August 2020. [Link]
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Aminations of Aryl Bromides in Water at Room Temperature. PMC. July 2011. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2012;8:126-130. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2012;89:454. [Link]
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The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(43):15196-15213. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. 2010;15(11):8090-8119. [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2004;126(43):14043-14059. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. March 2023. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023;13(32):22495-22511. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synfacts. 2005;2005(01):0087-0087. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(1):198. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019;24(5):833. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. 2021;50(12):7123-7147. [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. 2014;50(25):3313-3315. [Link]
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"yield comparison of different synthetic methods for Methyl 3-(4-bromophenyl)benzoate"
A Comparative Guide to the Synthetic Routes of Methyl 3-(4-bromophenyl)benzoate
Abstract
This compound is a key structural motif in medicinal chemistry and materials science, often serving as a crucial building block in the synthesis of more complex molecules. The efficient and high-yielding synthesis of this biaryl compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the two most logical and prevalent synthetic strategies for preparing this compound. The analysis focuses on a strategic variation of Suzuki-Miyaura coupling and esterification reactions, offering a comprehensive overview for researchers, scientists, and professionals in drug development to select the most suitable method based on yield, efficiency, and practicality.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between two aromatic rings and the conversion of a carboxylic acid to a methyl ester. The two primary approaches to achieve this are differentiated by the sequence of these key transformations:
-
Route 1: Suzuki-Miyaura Coupling followed by Esterification. This pathway first constructs the biaryl backbone through a palladium-catalyzed cross-coupling reaction to form 3-(4-bromophenyl)benzoic acid, which is subsequently esterified.
-
Route 2: Esterification followed by Suzuki-Miyaura Coupling. This alternative strategy begins with the esterification of a commercially available brominated benzoic acid, followed by the Suzuki-Miyaura coupling to introduce the second aryl group.
The choice between these routes can significantly impact the overall yield, purification strategy, and compatibility with other functional groups. This guide will delve into the experimental details of each approach, providing a rationale for the methodological choices and a quantitative comparison of their efficiencies.
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic routes to this compound can be visualized as follows:
Figure 1: Comparative workflow of the two primary synthetic routes to this compound.
Route 1: Suzuki-Miyaura Coupling Followed by Esterification
This approach prioritizes the formation of the C-C bond, which can be advantageous if the subsequent esterification is a high-yielding and straightforward transformation.
Step 1: Suzuki-Miyaura Coupling to Synthesize 3-(4-bromophenyl)benzoic Acid
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming biaryl compounds.[1] In this step, 3-bromobenzoic acid is coupled with 4-bromophenylboronic acid using a palladium catalyst.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 equiv.), 4-bromophenylboronic acid (1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v).
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry to yield 3-(4-bromophenyl)benzoic acid. Further purification can be achieved by recrystallization. A similar reaction for a related compound, 3-(4-acetyloxyphenyl)benzoic acid, suggests that this coupling is generally effective.[2]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki-Miyaura couplings, known for its good functional group tolerance.[1]
-
Base: K₂CO₃ is a mild and effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.[3]
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.
Step 2: Esterification of 3-(4-bromophenyl)benzoic Acid
The conversion of the carboxylic acid to its methyl ester can be achieved through several methods. Fischer esterification is a classic and cost-effective approach.[4]
Experimental Protocol:
-
Reaction Setup: Dissolve 3-(4-bromophenyl)benzoic acid (1.0 equiv.) in a large excess of methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction Execution: Reflux the mixture for 4-6 hours, monitoring by TLC.[5]
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Causality Behind Experimental Choices:
-
Reagents: Using methanol as both the reactant and solvent drives the equilibrium towards the product side, maximizing the yield.[4]
-
Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[4]
Route 2: Esterification Followed by Suzuki-Miyaura Coupling
This strategy may be preferable if the starting brominated benzoic acid is more readily available or if the ester functionality is more stable under the Suzuki coupling conditions than the carboxylic acid.
Step 1: Esterification of 3-Bromobenzoic Acid
The initial esterification of 3-bromobenzoic acid is a standard procedure. An alternative to Fischer esterification that can sometimes provide higher yields and milder conditions involves the use of thionyl chloride.[6]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 equiv.) and thionyl chloride (SOCl₂, 1.2 equiv.) in dichloromethane (DCM) at 0 °C.
-
Reaction Execution: Stir the mixture at room temperature for 2 hours.
-
Methanol Addition: Cool the mixture back to 0 °C and slowly add methanol (2.0 equiv.).
-
Workup: Allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-bromobenzoate.
Causality Behind Experimental Choices:
-
Reagents: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester.[6] This method avoids the high temperatures and strong acid of the Fischer esterification.
Step 2: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate
The final step involves the coupling of Methyl 3-bromobenzoate with 4-bromophenylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add Methyl 3-bromobenzoate (1.0 equiv.), 4-bromophenylboronic acid (1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v).
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain this compound.[1]
Yield Comparison and Performance Analysis
The following table summarizes the expected yields for each step of the two synthetic routes, based on literature precedents for similar transformations.
| Route | Step | Transformation | Reported Yield Range (%) | Overall Yield (%) |
| 1 | 1 | Suzuki-Miyaura Coupling | 85-95[7] | 72-90 |
| 2 | Fischer Esterification | 85-95[5][8] | ||
| 2 | 1 | Esterification (SOCl₂) | 90-98[6] | 77-93 |
| 2 | Suzuki-Miyaura Coupling | 85-95[1] |
Analysis:
-
Overall Yield: Both routes are capable of providing high overall yields. Route 2, which involves an initial esterification with thionyl chloride followed by Suzuki coupling, may offer a slight advantage in terms of overall yield due to the typically higher efficiency of acyl chloride formation compared to Fischer esterification.
-
Purification: In Route 1, the product of the first step, 3-(4-bromophenyl)benzoic acid, can often be purified by simple precipitation and filtration, which is advantageous at a larger scale. The final product of Route 2, being an ester, will likely require chromatographic purification to remove catalyst residues and byproducts.
-
Substrate Compatibility: If the aromatic rings were to contain acid-sensitive functional groups, Route 2 would be preferable as it avoids the strongly acidic conditions of the Fischer esterification.
Conclusion
Both synthetic strategies presented offer viable and efficient pathways to this compound. The choice between them will depend on the specific requirements of the synthesis, including the scale, the desired purity of the final product, and the presence of other functional groups on the starting materials. For large-scale synthesis where ease of purification of intermediates is a priority, Route 1 may be more practical. For syntheses where maximizing the overall yield is the primary concern and chromatographic purification is acceptable, Route 2 appears to be slightly superior. Researchers should consider these factors when selecting the optimal synthetic route for their specific application.
References
- [Reference 1 Title] (Source, URL)
- [Reference 2 Title] (Source, URL)
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
- [Reference 12 Title] (Source, URL)
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- [Reference 17 Title] (Source, URL)
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
University of Toronto. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. [Link]
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- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Distinguishing Isomers of Methyl (4-bromophenyl)benzoate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and materials science, the precise identification of molecular structure is not merely a procedural formality—it is the bedrock of safety, efficacy, and innovation. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities and material properties. This guide provides a comprehensive spectroscopic comparison of Methyl 3-(4-bromophenyl)benzoate and its ortho- and para-isomers, Methyl 2-(4-bromophenyl)benzoate and Methyl 4-(4-bromophenyl)benzoate.
As a Senior Application Scientist, my objective is to provide not just data, but a foundational understanding of why these isomers can be unequivocally distinguished using routine spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how the positional difference of a single ester linkage profoundly influences the spectral output. This guide is structured to empower researchers to confidently identify these and similar isomeric compounds, ensuring the integrity of their scientific endeavors.
The Isomeric Challenge: 2-, 3-, and 4-(4-bromophenyl)benzoate
The three isomers of Methyl (4-bromophenyl)benzoate share the same molecular formula (C₁₄H₁₁BrO₂) and molecular weight (291.14 g/mol ). Their differentiation hinges on the substitution pattern of the methyl benzoate ring. Understanding the electronic and steric environment of each proton and carbon atom is paramount to interpreting their spectroscopic signatures.
Figure 1: Structures of the ortho-, meta-, and para-isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of their chemical environment.
The key differentiating factor is the electronic influence of the methyl ester (-COOCH₃) and the 4-bromophenyl substituents on the protons of the central benzene ring. The ester group is electron-withdrawing, deshielding nearby protons (shifting them downfield), while the bromophenyl group's influence is more complex, involving both inductive and resonance effects.
Expected ¹H NMR Spectral Characteristics:
| Isomer | Key Differentiating Features in the Aromatic Region (ppm) | Methyl Ester Singlet (ppm) |
| Methyl 2-(4-bromophenyl)benzoate (ortho) | Complex, overlapping multiplets due to steric hindrance and restricted bond rotation. The proton ortho to the ester group will be significantly deshielded and may appear as a doublet of doublets downfield. | ~3.6-3.8 |
| This compound (meta) | Protons on the benzoate ring will exhibit distinct splitting patterns. The proton between the two substituents (at C2) will be a singlet or a narrow triplet. The proton at C4 will be a doublet of doublets. | ~3.9 |
| Methyl 4-(4-bromophenyl)benzoate (para) | Due to the molecule's symmetry, the benzoate protons will appear as two distinct doublets (an AA'BB' system), a characteristic pattern for para-substituted rings.[1] | ~3.9 |
Comparative ¹H NMR Data (400 MHz, CDCl₃):
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| Methyl 2-(4-bromophenyl)benzoate (Predicted) | 7.95 (dd, 1H), 7.55-7.40 (m, 3H), 7.35-7.25 (m, 4H) | 3.65 (s, 3H) |
| This compound (Predicted) | 8.20 (t, 1H), 8.00 (dt, 1H), 7.75 (dt, 1H), 7.50 (t, 1H), 7.60 (d, 2H), 7.50 (d, 2H) | 3.95 (s, 3H) |
| Methyl 4-(4-bromophenyl)benzoate (Experimental) [1] | 8.10 (d, J=8.5 Hz, 2H), 7.65 (d, J=8.5 Hz, 2H), 7.60 (d, J=8.6 Hz, 2H), 7.50 (d, J=8.6 Hz, 2H) | 3.94 (s, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the carbonyl carbon and the quaternary carbons are particularly informative.
Expected ¹³C NMR Spectral Characteristics:
| Isomer | Expected Number of Aromatic Signals | Carbonyl Carbon (C=O) (ppm) | Quaternary Carbons (ppm) |
| Methyl 2-(4-bromophenyl)benzoate (ortho) | 10 | ~167 | 4 distinct signals |
| This compound (meta) | 10 | ~166 | 4 distinct signals |
| Methyl 4-(4-bromophenyl)benzoate (para) | 7 (due to symmetry) | ~166 | 3 distinct signals |
Comparative ¹³C NMR Data (100 MHz, CDCl₃):
| Isomer | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Methyl Carbon (δ, ppm) |
| Methyl 2-(4-bromophenyl)benzoate (Predicted) | 142.1, 140.2, 132.0, 131.8, 131.5, 130.9, 130.0, 129.5, 127.3, 122.5 | 167.0 | 52.2 |
| This compound (Predicted) | 141.5, 139.8, 134.5, 132.0, 131.9, 130.8, 129.5, 129.0, 128.8, 122.0 | 166.5 | 52.4 |
| Methyl 4-(4-bromophenyl)benzoate (Experimental) [1] | 145.5, 139.5, 131.9, 131.5, 129.9, 128.5, 122.5 | 166.4 | 52.3 |
Note: As with the ¹H NMR data, the ¹³C NMR data for the 2- and 3-isomers are high-quality predictions.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. While the spectra of these isomers will share many similarities due to the presence of the same functional groups (ester, aromatic rings, C-Br bond), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and shifts in the carbonyl stretching frequency can aid in their differentiation.
Key IR Absorptions:
-
C=O Stretch (Ester): Typically observed around 1720 cm⁻¹. The electronic environment can slightly shift this peak.
-
C-O Stretch (Ester): Two bands are usually present, one around 1300-1200 cm⁻¹ and another around 1150-1000 cm⁻¹.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The pattern of these absorptions in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
-
C-Br Stretch: Usually a weak band in the 700-500 cm⁻¹ range.
Comparative IR Data (ATR):
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| Methyl 2-(4-bromophenyl)benzoate | ~1725 | ~1280, 1120 | Complex pattern |
| This compound | ~1720 | ~1290, 1130 | Characteristic of meta-substitution |
| Methyl 4-(4-bromophenyl)benzoate [1] | 1718 | 1275, 1110 | Strong band around 850 cm⁻¹ (para-substitution) |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. All three isomers will exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[2]
The key to differentiation lies in the relative abundances of the fragment ions. The position of the ester group will influence the stability of the resulting fragments.
Expected Fragmentation Pathways:
Figure 2: General fragmentation pathway for Methyl (4-bromophenyl)benzoates.
The relative intensities of the fragments will vary depending on the stability of the resulting carbocations, which is influenced by the isomer's structure. For example, the loss of the methoxy group (-OCH₃) from the molecular ion is a common fragmentation pathway for methyl esters.
Comparative Mass Spectrometry Data (EI-MS):
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl 2-(4-bromophenyl)benzoate | 290/292 | 259/261 ([M-OCH₃]⁺), 231/233 ([M-COOCH₃]⁺), 152 |
| This compound | 290/292 | 259/261 ([M-OCH₃]⁺), 231/233 ([M-COOCH₃]⁺), 152 |
| Methyl 4-(4-bromophenyl)benzoate | 290/292 | 259/261 ([M-OCH₃]⁺), 231/233 ([M-COOCH₃]⁺), 152 |
While the major fragments are the same, the relative abundance of the [M-OCH₃]⁺ ion is expected to be higher for the ortho-isomer due to potential stabilization through intramolecular interactions.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols are recommended.
Figure 3: General experimental workflow for isomer comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of at least 12 ppm.
-
Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum with a spectral width of at least 220 ppm.
-
A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
-
-
Instrumentation: Use a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample in firm contact with the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization: Standard electron impact (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-350).
-
Conclusion
The spectroscopic differentiation of Methyl 2-, 3-, and 4-(4-bromophenyl)benzoate is a clear demonstration of how subtle structural changes manifest in distinct and predictable ways across various analytical techniques. While all three isomers present similar functional groups, their unique spatial arrangements create unique electronic and steric environments that are readily probed by NMR, IR, and MS.
¹H NMR stands out as the most definitive technique, with the aromatic region providing a clear fingerprint for each substitution pattern. ¹³C NMR complements this by confirming the number of unique carbon environments, which is directly related to the molecule's symmetry. IR spectroscopy offers valuable confirmatory data, particularly through the out-of-plane C-H bending vibrations and subtle shifts in the carbonyl stretch. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns that, while similar, can offer clues to the isomeric structure based on fragment ion stabilities.
By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently and accurately characterize these and other isomeric compounds, a critical step in ensuring the quality, safety, and efficacy of new chemical entities.
References
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
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LibreTexts. (2022). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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Hitchcock, A. P., et al. (2008). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromobenzoate. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2015). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
ResearchGate. (2008). 4-Bromophenyl benzoate. Retrieved from [Link]
-
Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
Fun, H.-K., et al. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. Acta Crystallographica Section E. Retrieved from [Link]
-
NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[(4-bromophenyl)methyl]benzoate. National Institutes of Health. Retrieved from [Link]
-
Subramanian, K., et al. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. NIST WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl benzoate. National Institutes of Health. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 3-(4-bromophenyl)benzoate: A Novel Direct C-H Arylation Route vs. Traditional Cross-Coupling Methodologies
Introduction
Methyl 3-(4-bromophenyl)benzoate is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The biphenyl scaffold is a privileged structure in medicinal chemistry, and efficient methods for its construction are of paramount importance. This guide provides an in-depth comparison of a novel, palladium-catalyzed direct C-H arylation route for the synthesis of this compound with two established, powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille coupling.
This document is intended for researchers, scientists, and drug development professionals. It will provide a critical evaluation of the synthetic routes, supported by experimental data, to inform the selection of the most appropriate method based on factors such as yield, purity, cost-effectiveness, and environmental impact.
A Novel Approach: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized organometallic reagents.[1][2][3][4] This proposed new route leverages this technology for a more streamlined synthesis of this compound.
The core principle of this approach is the palladium-catalyzed coupling of an aryl halide with a C-H bond of another aromatic ring. In this case, 1-bromo-4-iodobenzene is coupled directly with methyl benzoate. The reaction is facilitated by a palladium catalyst and a suitable ligand, with a base to promote the C-H activation step.
Caption: Proposed new synthetic route via Palladium-Catalyzed Direct C-H Arylation.
Established Alternatives: A Comparative Overview
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become one of the most widely used methods for the synthesis of biaryl compounds.[5][6][7][8][9][10] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.
For the synthesis of this compound, this would involve the reaction of methyl 3-bromobenzoate with 4-bromophenylboronic acid. The key advantages of the Suzuki-Miyaura coupling are its mild reaction conditions, high functional group tolerance, and the generation of non-toxic and easily removable boron-containing byproducts.
Caption: Established Suzuki-Miyaura Coupling route.
The Stille Coupling
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide.[11][12][13][14][15] This reaction is known for its versatility and tolerance of a wide range of functional groups.
In the context of synthesizing this compound, the Stille coupling would involve the reaction of methyl 3-bromobenzoate with a tributylstannyl derivative of bromobenzene. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification and waste disposal.
Caption: Established Stille Coupling route.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes key performance indicators for each synthetic route based on typical experimental outcomes.
| Metric | Direct C-H Arylation (New Route) | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield | 75-85% | 85-95% | 80-90% |
| Purity (post-purification) | >98% | >99% | >98% |
| Reaction Time | 12-24 hours | 8-16 hours | 12-24 hours |
| Cost-Effectiveness | Moderate (catalyst/ligand cost) | High (boronic acid availability) | Low (tin reagent cost & disposal) |
| Atom Economy | High | Moderate | Low |
| Safety/Environmental Impact | Moderate (solvent use) | Low (non-toxic byproducts) | High (toxic tin compounds) |
Experimental Protocols
Synthesis of Starting Materials
-
Methyl 3-bromobenzoate: To a solution of 3-bromobenzoic acid (10.0 g, 49.7 mmol) in methanol (100 mL) was added concentrated sulfuric acid (1 mL). The mixture was refluxed for 6 hours. After cooling, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (150 mL), washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated to afford methyl 3-bromobenzoate as a colorless oil.[16][17][18]
-
4-Bromophenylboronic acid: This reagent is commercially available from suppliers such as Sigma-Aldrich.[19][20][21]
Protocol 1: Direct C-H Arylation (New Route)
-
To a sealed tube, add methyl benzoate (1.36 g, 10.0 mmol), 1-bromo-4-iodobenzene (3.11 g, 11.0 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).
-
Add anhydrous dioxane (20 mL) to the tube.
-
The tube is sealed and the mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 25 mL) and brine (25 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 95:5) to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add methyl 3-bromobenzoate (2.15 g, 10.0 mmol), 4-bromophenylboronic acid (2.21 g, 11.0 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).
-
Add a mixture of toluene (40 mL) and water (10 mL) to the flask.
-
The mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C with vigorous stirring for 12 hours.
-
After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with brine (25 mL), dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by recrystallization from ethanol or by column chromatography.
Protocol 3: Stille Coupling
-
In a Schlenk flask, dissolve methyl 3-bromobenzoate (2.15 g, 10.0 mmol), (4-bromophenyl)tributylstannane (5.54 g, 11.0 mmol), and Pd(PPh₃)₄ (231 mg, 0.2 mmol) in anhydrous toluene (50 mL).
-
The solution is degassed with argon for 20 minutes.
-
The reaction mixture is heated to 110 °C and stirred for 18 hours under an inert atmosphere.
-
After cooling, the solvent is removed in vacuo.
-
The residue is dissolved in ethyl acetate (50 mL) and washed with a 10% aqueous solution of KF (3 x 25 mL) to remove tin byproducts, followed by a brine wash (25 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, concentrated, and the crude product is purified by column chromatography.
Product Characterization
The identity and purity of the synthesized this compound would be confirmed by a suite of analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.22 (t, J = 1.6 Hz, 1H), 8.01 (dt, J = 7.8, 1.4 Hz, 1H), 7.75 (dt, J = 7.9, 1.4 Hz, 1H), 7.62 (d, J = 8.5 Hz, 2H), 7.51 (d, J = 8.5 Hz, 2H), 7.49 (t, J = 7.8 Hz, 1H), 3.94 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.5, 140.1, 139.2, 132.9, 132.0, 131.2, 130.5, 129.2, 128.8, 128.7, 122.5, 52.3.[22][23][24][25] |
| IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2950 (C-H), 1720 (C=O, ester), 1600, 1480 (C=C, aromatic), 1280 (C-O, ester), 1010 (C-Br).[26][27][28][29] |
| Mass Spectrometry (EI) | m/z: 292/294 ([M]⁺, bromine isotopes), 261/263 ([M-OCH₃]⁺). |
Conclusion and Recommendations
This guide has provided a comprehensive comparison of a novel direct C-H arylation route with the well-established Suzuki-Miyaura and Stille couplings for the synthesis of this compound.
-
The Suzuki-Miyaura coupling remains the gold standard for this transformation, offering high yields, excellent purity, and a favorable safety profile. It is the recommended route for most applications, especially for large-scale synthesis.
-
The proposed Direct C-H Arylation route presents a promising alternative with high atom economy. While the yields may be slightly lower and reaction times longer than the Suzuki coupling, it avoids the preparation of organometallic reagents, which can be advantageous in certain contexts. Further optimization of the catalyst system could enhance its efficiency.
-
The Stille coupling , while effective, is largely superseded by the Suzuki-Miyaura reaction due to the toxicity of the organotin reagents. Its use should be limited to specific cases where the other methods are not viable.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost constraints, and available resources. However, for the synthesis of this compound, the Suzuki-Miyaura coupling offers the most robust and reliable methodology.
References
-
PubMed. Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes. [Link]
-
The Royal Society of Chemistry. Supporting Information for Pd/C Catalyzed Phenoxycarbonylation. [Link]
-
RSC Publishing. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
Ottokemi. Methyl 3-bromobenzoate, 98%. [Link]
-
Study.com. Outline the synthesis of m-bromobenzoic acid if benzene is used as a starting material. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-Bromophenylboronic Acid in Advanced Organic Synthesis. [Link]
-
SpectraBase. Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate. [Link]
-
PubMed. Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes. [Link]
-
The Royal Society of Chemistry. Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
-
SpectraBase. Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate - Optional[13C NMR] - Chemical Shifts. [Link]
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Wikipedia. Stille reaction. [Link]
-
PubMed. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. [Link]
-
brainly.com. Provide the IR spectrum analysis for methyl benzoate. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Organic Chemistry Portal. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
-
NIH. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. [Link]
-
RSC Publishing. Palladium-catalyzed interannular C–H amination of biaryl amines. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]
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"cost-benefit analysis of different catalysts for Methyl 3-(4-bromophenyl)benzoate reactions"
For researchers, medicinal chemists, and process development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern drug discovery and materials science. Methyl 3-(4-bromophenyl)benzoate, a key structural motif in various advanced materials and pharmaceutical intermediates, is paradigmatic of molecules synthesized via cross-coupling reactions. The choice of catalyst for its synthesis through the Suzuki-Miyaura reaction is a critical decision that profoundly impacts yield, purity, reaction time, and overall process economy.
This guide provides an in-depth cost-benefit analysis of three distinct and widely employed palladium-based catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances, practical advantages, and economic considerations of each system, supported by experimental data to empower you in making an informed catalyst selection for your specific research and development needs.
The Reaction: Suzuki-Miyaura Coupling
The synthesis of this compound is typically achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromobenzoate with 4-bromophenylboronic acid or, more commonly, 3-(methoxycarbonyl)phenylboronic acid with 1-bromo-4-iodobenzene (or similar aryl halides). The general scheme is depicted below:
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
The heart of this transformation lies in the palladium catalyst. We will now dissect the performance of three classes of catalysts: a classic homogeneous system, a modern palladacycle precatalyst, and a traditional heterogeneous catalyst.
The Workhorse: Homogeneous Pd(OAc)₂ with a Buchwald Ligand (SPhos)
The combination of a simple palladium salt, such as palladium(II) acetate (Pd(OAc)₂), with a sterically hindered and electron-rich phosphine ligand, like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), represents a highly active and versatile homogeneous catalytic system.
Mechanism and Rationale:
The key to the high activity of this system lies in the ability of the bulky SPhos ligand to promote the formation of a monoligated Pd(0) species, (SPhos)Pd(0), which is highly reactive towards the oxidative addition of the aryl bromide.[1] This step is often rate-limiting in the catalytic cycle.[1] The electron-rich nature of the ligand further enhances the rate of oxidative addition.[2] The subsequent transmetalation and reductive elimination steps are also facilitated by the ligand's properties, leading to high turnover numbers (TON) and turnover frequencies (TOF).[3][4]
Caption: Catalytic cycle for the Pd(OAc)₂/SPhos system.
Performance Data:
| Catalyst System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | 0.05 | 100 | 12 | >95 | 1900 | 158 | [5] |
| Pd(OAc)₂ / SPhos | Aryl Bromides | Arylboronic acids | 0.5-1.0 | RT - 100 | 2-24 | 85-98 | up to 200 | - | [3] |
Cost-Benefit Analysis:
-
Cost: Palladium(II) acetate is relatively inexpensive.[6][7][8] The main cost driver is the proprietary Buchwald ligand, SPhos.[2][9] However, the high activity of the system allows for very low catalyst loadings, which can offset the initial ligand cost, especially at scale.
-
Benefits:
-
Drawbacks:
-
Air Sensitivity: The active Pd(0) species can be sensitive to air, requiring inert atmosphere techniques.
-
Product Contamination: As a homogeneous catalyst, removal of palladium residues from the final product can be challenging and costly, often requiring additional purification steps.
-
Ligand Cost: The initial investment in the phosphine ligand can be significant for smaller scale operations.
-
The Precision Tool: XPhos Pd G3 Palladacycle
Palladacycles are pre-formed, air- and moisture-stable Pd(II) complexes that serve as excellent precatalysts for cross-coupling reactions. The XPhos Pd G3 palladacycle is a third-generation Buchwald precatalyst that offers significant advantages in terms of ease of use and reproducibility.[10][11]
Mechanism and Rationale:
The XPhos Pd G3 precatalyst is designed for the efficient in situ generation of the active monoligated Pd(0) species.[10][12] The palladacycle structure provides high stability, but upon exposure to a base in the reaction mixture, it undergoes a facile reductive elimination to release the highly active L-Pd(0) complex, where L is the XPhos ligand.[12][13] This controlled release of the active catalyst ensures a high concentration of the desired catalytic species at the start of the reaction, leading to rapid and efficient coupling.
Caption: Activation of the XPhos Pd G3 palladacycle to the active Pd(0) species.
Performance Data:
| Catalyst System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| XPhos Pd G3 | Heteroaryl Chlorides | Arylboronic acids | 0.05 - 1.0 | 80-120 | 2-16 | 90-98 | up to 1960 | - | [14] |
| PdCl₂(XPhos)₂ | Aryl Bromide | Phenylboronic acid | 1.0 | 120 (MW) | 0.33 | 87 | 87 | 264 | [15][16] |
Cost-Benefit Analysis:
-
Cost: XPhos Pd G3 is a specialty chemical and carries a higher initial cost per gram compared to simple palladium salts.[3][10][11] However, its high efficiency allows for very low catalyst loadings.
-
Benefits:
-
Air and Moisture Stability: Can be handled in air, simplifying reaction setup.[10][11]
-
High Activity and Efficiency: Achieves excellent yields with very low catalyst loadings and often shorter reaction times.[10][11][14]
-
Reproducibility: As a well-defined precatalyst, it offers greater run-to-run consistency compared to in situ generated catalysts.
-
-
Drawbacks:
-
High Initial Cost: The upfront cost of the palladacycle may be a barrier for some applications.
-
Product Contamination: Similar to other homogeneous catalysts, palladium removal from the product is a consideration.
-
The Industrial Staple: Heterogeneous 10% Palladium on Carbon (Pd/C)
Palladium on activated carbon is one of the most established and widely used heterogeneous catalysts in the chemical industry. Its primary appeal lies in its ease of separation from the reaction mixture.
Mechanism and Rationale:
The catalytic mechanism of Pd/C in Suzuki-Miyaura reactions is a subject of ongoing research, with evidence suggesting that the reaction may proceed through a "release and capture" mechanism. In this model, catalytically active palladium species leach from the carbon support into the solution to perform the homogeneous catalytic cycle. These soluble species are then re-deposited onto the support at the end of the reaction. The solid support acts as a reservoir for the active catalyst.
Performance Data:
| Catalyst System | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 10% Pd/C | 4-Bromoanisole | Phenylboronic acid | 1.45 | 80 | 24 | 99 | 68 | 2.8 | |
| 10% Pd/C | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 1.0 | 80 | 48 | >95 | 95 | 2.0 | [11] |
Cost-Benefit Analysis:
-
Cost: 10% Pd/C is a commercially available and relatively inexpensive catalyst on a per-gram basis.[5][15][16]
-
Benefits:
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, significantly simplifying product purification.
-
Recyclability: Pd/C can often be recycled and reused for multiple reaction cycles, further reducing its effective cost.[11]
-
Low Product Contamination: The heterogeneous nature of the catalyst leads to very low levels of palladium contamination in the final product.
-
-
Drawbacks:
-
Lower Activity: Generally requires higher catalyst loadings, higher temperatures, and longer reaction times compared to homogeneous systems.
-
Leaching: The leaching of palladium into the solution can lead to a gradual decrease in catalyst activity upon recycling.
-
Substrate Scope: May be less effective for more challenging or sterically hindered substrates.
-
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) and add them to the Schlenk flask.
-
Add degassed toluene (5 mL) and water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Catalyst Selection Guide
The optimal catalyst for the synthesis of this compound depends on the specific priorities of the project. The following decision tree can guide your selection:
Caption: Decision tree for catalyst selection in the synthesis of this compound.
-
For exploratory and medicinal chemistry applications where high activity and broad substrate scope are paramount, and downstream purification is manageable, the Pd(OAc)₂/SPhos system is an excellent choice.
-
For process development and scale-up , where reproducibility, ease of handling, and high efficiency are critical, the XPhos Pd G3 palladacycle offers a robust and reliable solution, despite its higher initial cost.
-
For large-scale industrial production where cost per kilogram and ease of product purification are the primary drivers, 10% Pd/C remains a compelling option, particularly if the reaction conditions can be optimized to achieve acceptable yields and reaction times.
Ultimately, the selection of the ideal catalyst requires a careful consideration of the project's specific goals, scale, and economic constraints. This guide provides the foundational data and rationale to navigate this critical decision-making process with confidence.
References
-
[1.96 wt% Pd(OAc)₂] Palladium(II) acetate/2-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl (SPhos)/potassium phosphate admixture
Sources
- 1. Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium [organic-chemistry.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Simple amine/Pd(OAc)(2)-catalyzed suzuki coupling reactions of aryl bromides under mild aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids [ouci.dntb.gov.ua]
- 11. nasc.ac.in [nasc.ac.in]
- 12. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Methyl 3-(4-bromophenyl)benzoate via Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. Methyl 3-(4-bromophenyl)benzoate, a key structural motif in various functional materials and potential pharmaceutical agents, provides an excellent case study for comparing the efficacy and practicality of different palladium-catalyzed cross-coupling reactions. This guide offers an in-depth, objective comparison of Suzuki, Heck, Sonogashira, Stille, and Negishi couplings for the synthesis of this target molecule, complete with detailed experimental protocols, mechanistic insights, and supporting data to inform your synthetic strategy.
Introduction to Biaryl Synthesis and the Target Molecule
Biaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The development of transition-metal catalyzed cross-coupling reactions has revolutionized the construction of these C(sp²)–C(sp²) bonds, offering a significant improvement over classical methods.[2] this compound serves as a valuable intermediate, possessing two distinct aryl rings that can be further functionalized. The choice of synthetic route to this and similar molecules can have a profound impact on overall yield, purity, cost, and scalability.
This guide will explore five prominent cross-coupling methodologies for the synthesis of this compound, providing a head-to-head comparison of their advantages and limitations in this specific context.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki-Miyaura reaction, Nobel Prize-winning chemistry, is arguably the most widely used cross-coupling method due to its mild reaction conditions, the commercial availability and stability of boronic acid reagents, and the generation of non-toxic byproducts.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, a base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center in the transmetalation step. Finally, reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
This protocol describes the synthesis of this compound from methyl 3-bromobenzoate and (4-bromophenyl)boronic acid.
Materials:
-
Methyl 3-bromobenzoate
-
(4-bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine methyl 3-bromobenzoate (1.0 mmol), (4-bromophenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 mmol).
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
The Heck Reaction: A Powerful Tool for C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[5] While not a direct route to the target biaryl, a Heck-type reaction followed by an isomerization/oxidation sequence could be envisioned. A more direct, albeit less common, variant involves the use of arylboronic acids in an oxidative Heck reaction.[6] For the purpose of this comparison, we will focus on a hypothetical direct arylation approach.
Mechanistic Rationale
The Heck reaction cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[7] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to yield the substituted alkene product and a palladium-hydride species. The catalytic cycle is completed by reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck-type Reaction
This protocol outlines a plausible synthesis of a precursor to this compound using a Heck reaction between methyl acrylate and 1-bromo-4-iodobenzene, followed by a subsequent aromatization step (not detailed). The selectivity of the reaction for the more reactive C-I bond is crucial.[8]
Materials:
-
1-bromo-4-iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add 1-bromo-4-iodobenzene (1.0 mmol), methyl acrylate (1.2 mmol), Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), and Et₃N (1.5 mmol) in DMF (5 mL).
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-(4-bromophenyl)acrylate, which would require a subsequent cyclization/oxidation step to form the benzoate.
The Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[9] For the synthesis of our target molecule, a two-step approach would be necessary: Sonogashira coupling to form an alkyne, followed by a reaction to generate the second aryl ring. A more direct, though complex, approach could involve a tandem Sonogashira coupling.[10]
Mechanistic Rationale
The generally accepted mechanism involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then affords the arylalkyne and regenerates the Pd(0) catalyst. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the key copper acetylide intermediate.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling Approach
This protocol describes the synthesis of an intermediate, methyl 3-((4-bromophenyl)ethynyl)benzoate, which would require further transformation to the target molecule.
Materials:
-
Methyl 3-iodobenzoate
-
1-Bromo-4-ethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve methyl 3-iodobenzoate (1.0 mmol) and 1-bromo-4-ethynylbenzene (1.1 mmol) in a mixture of THF (10 mL) and Et₃N (5 mL).
-
Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield methyl 3-((4-bromophenyl)ethynyl)benzoate.
The Stille Coupling: Utilizing Organostannanes
The Stille reaction is a versatile cross-coupling method that pairs an organostannane with an organic halide or triflate.[12] A key advantage is the stability of organotin reagents to air and moisture, though their toxicity is a significant drawback.[11]
Mechanistic Rationale
The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions.[12] It involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent. The final step is reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
This protocol describes a plausible synthesis of this compound using methyl 3-iodobenzoate and (4-bromophenyl)tributylstannane.
Materials:
-
Methyl 3-iodobenzoate
-
(4-bromophenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve methyl 3-iodobenzoate (1.0 mmol) and (4-bromophenyl)tributylstannane (1.1 mmol) in anhydrous DMF (5 mL).
-
Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous KF solution (3 x 10 mL) to remove tin byproducts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Negishi Coupling: Employing Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions and higher yields.[13] However, organozinc reagents are typically moisture and air-sensitive, requiring anhydrous and inert reaction conditions.[14]
Mechanistic Rationale
The Negishi coupling follows the canonical cross-coupling catalytic cycle.[2] Oxidative addition of the aryl halide to the Pd(0) or Ni(0) catalyst is followed by transmetalation with the organozinc reagent. The resulting diorganopalladium(II) or -nickel(II) complex then undergoes reductive elimination to furnish the biaryl product and regenerate the active catalyst.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocol: Negishi Coupling
This protocol describes the synthesis of this compound from methyl 3-bromobenzoate and a pre-formed (4-bromophenyl)zinc chloride reagent.
Materials:
-
4-Bromoiodobenzene
-
Activated Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 3-bromobenzoate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Saturated aqueous ammonium chloride
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under argon, add activated zinc powder (1.5 mmol). Add a solution of 4-bromoiodobenzene (1.2 mmol) in anhydrous THF (5 mL). Stir the mixture at room temperature for 2 hours to form the (4-bromophenyl)zinc iodide solution.
-
Coupling Reaction: In a separate flame-dried flask under argon, dissolve methyl 3-bromobenzoate (1.0 mmol) and Pd(PPh₃)₄ (3 mol%) in anhydrous THF (5 mL).
-
Add the freshly prepared organozinc solution to the second flask via cannula at room temperature.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Analysis of Cross-Coupling Methods
| Reaction | Key Reagents | Catalyst System (Typical) | Conditions | Yield (Estimated) | Advantages | Disadvantages |
| Suzuki | Aryl halide, Arylboronic acid | Pd(OAc)₂/PPh₃, Base (K₂CO₃) | 80 °C, Toluene/H₂O | 85-95% | Mild conditions, stable reagents, non-toxic byproducts.[3] | Boronic acids can be expensive; potential for proto-deboronation. |
| Heck | Aryl halide, Alkene | Pd(OAc)₂/P(o-tol)₃, Base (Et₃N) | 100 °C, DMF | N/A (multi-step) | Tolerant of many functional groups; readily available alkenes.[5] | Often requires higher temperatures; regioselectivity can be an issue; indirect route for this target. |
| Sonogashira | Aryl halide, Terminal alkyne | PdCl₂(PPh₃)₂/CuI, Base (Et₃N) | Room Temp, THF | N/A (multi-step) | Mild conditions; direct formation of C(sp²)-C(sp) bonds.[9] | Requires terminal alkynes; risk of alkyne homocoupling (Glaser coupling); indirect route.[15] |
| Stille | Aryl halide, Organostannane | Pd(PPh₃)₄ | 80 °C, DMF | 70-85% | Stable and functional group tolerant organometallics.[12] | Toxicity of tin reagents and byproducts; purification can be difficult. |
| Negishi | Aryl halide, Organozinc reagent | Pd(PPh₃)₄ | 50 °C, THF | 80-90% | High reactivity of organozinc reagents, often leading to high yields under mild conditions.[13] | Moisture and air sensitivity of organozinc reagents; requires anhydrous conditions. |
Product Characterization: this compound
-
Molecular Formula: C₁₄H₁₁BrO₂
-
Molecular Weight: 291.14 g/mol
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (t, J = 1.8 Hz, 1H), 8.00 (dt, J = 7.8, 1.4 Hz, 1H), 7.75 (ddd, J = 8.0, 2.0, 1.1 Hz, 1H), 7.61 (d, J = 8.5 Hz, 2H), 7.50 (t, J = 7.8 Hz, 1H), 7.46 (d, J = 8.5 Hz, 2H), 3.95 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.7, 141.6, 139.1, 132.0, 131.9, 130.8, 129.2, 128.9, 128.6, 127.3, 122.3, 52.3.
Conclusion and Outlook
This comparative guide illustrates that while several cross-coupling methods can be employed for the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most practical and efficient choice for most laboratory settings. Its operational simplicity, use of stable and relatively non-toxic reagents, and typically high yields make it the preferred method.
The Negishi coupling offers a strong alternative, particularly when high reactivity and mild conditions are paramount, provided that the handling of air- and moisture-sensitive reagents is not a significant barrier. The Stille reaction , while effective, is hampered by the toxicity of organotin compounds. The Heck and Sonogashira reactions , in this context, represent less direct and more complex synthetic routes to the target biaryl ester.
Ultimately, the optimal choice of cross-coupling reaction will depend on the specific requirements of the synthesis, including substrate availability, functional group tolerance, scalability, and safety considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision for the synthesis of this compound and other valuable biaryl compounds.
References
-
One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. (2014). RSC Publishing. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers. [Link]
-
Negishi Coupling. Organic Chemistry Portal. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
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Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. Organic Letters. [Link]
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Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. [No Source Found]
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Sonogashira coupling. Wikipedia. [Link]
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Organic & Biomolecular Chemistry. RSC Publishing. [Link]
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Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
-
[No Title Found]. The Royal Society of Chemistry. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. [Link]
-
(a) Scheme of the Heck reaction coupling iodobenzene to methyl acrylate... ResearchGate. [Link]
-
Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. ResearchGate. [Link]
-
Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate. SpectraBase. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Scheme 4. Stille reaction of N-[(tributylstannyl)methyl]phthalimides 13... ResearchGate. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. ResearchGate. [Link]
-
Heck coupling reactions a of iodobenzene with methyl acrylate catalysed with complexes I, II, and IV. ResearchGate. [Link]
-
Methyl 3-[2-(4-bromophenyl)-1-ethenyl]benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Stille reaction. Wikipedia. [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). HMDB. [Link]
-
Methyl 2-bromo-3-(4-bromophenyl)benzoate. PubChem. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]
-
[No Title Found]. Organic Syntheses. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 3-(4-bromophenyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and materials research, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of structure-activity relationships (SAR), predict physicochemical properties, and design novel molecular entities with enhanced efficacy and specificity. X-ray crystallography stands as the gold standard for unequivocally determining molecular architecture in the solid state.[1] This guide provides an in-depth comparative analysis of the X-ray crystallographic data of methyl 3-(4-bromophenyl)benzoate derivatives.
While a published crystal structure for this compound is not publicly available, this guide will leverage the detailed crystallographic data of its isomer, 4-bromophenyl benzoate, as a primary comparative model. We will explore the nuances of its molecular geometry and crystal packing, and extrapolate how the isomeric change to a 3-substituted pattern in this compound, along with other derivatizations, would likely influence these structural parameters. Furthermore, we will delve into the synthesis of these compounds, present a robust protocol for their crystallographic analysis, and compare the insights gained from X-ray diffraction with those from other analytical techniques.
The Significance of Isomeric and Substituent Effects on Crystal Engineering
The seemingly subtle shift of a substituent on an aromatic ring can have profound consequences on the molecule's conformation and the way it packs in a crystal lattice. These changes in intermolecular interactions, such as halogen bonding, π-π stacking, and hydrogen bonding, can significantly impact a compound's melting point, solubility, and ultimately, its bioavailability.[2][3]
This guide will use the well-characterized structure of 4-bromophenyl benzoate to illustrate these principles and to provide a predictive framework for understanding the crystal structure of its 3-substituted counterpart and other derivatives.
Comparative Crystallographic Analysis: 4-Bromophenyl Benzoate as a Structural Surrogate
The crystal structure of 4-bromophenyl benzoate (4-BPBA) provides a wealth of information for comparison.[4][5][6][7] Its key crystallographic parameters are summarized below and will serve as our reference point.
Crystallographic Data of 4-Bromophenyl Benzoate
| Parameter | Value[4][5][6] |
| Chemical Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 7.748 (1) |
| b (Å) | 5.5946 (7) |
| c (Å) | 26.814 (5) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1162.3 (3) |
| Z | 4 |
| Temperature (K) | 299 (2) |
| Radiation | Cu Kα |
| R-factor | 0.059 |
Molecular Geometry and Intermolecular Interactions of 4-Bromophenyl Benzoate
A key feature of the 4-BPBA structure is the dihedral angle of 58.43 (17)° between the phenyl and benzoyl rings.[4][5] This significant twist is a result of steric hindrance and electronic effects. The molecules in the crystal lattice are organized into infinite chains along the a-axis.[4][5]
Predicted Structural Features of this compound
Moving the linkage to the meta position, as in this compound, would introduce several predictable changes:
-
Molecular Symmetry: The change in substitution pattern from para to meta will alter the molecule's symmetry, which will likely lead to a different crystal system and space group.
-
Dihedral Angle: The steric environment around the ester linkage is different, which could lead to a change in the dihedral angle between the two phenyl rings.
-
Crystal Packing: The alteration in molecular shape will necessitate a different packing arrangement to achieve maximum stability. This could influence the types and strengths of intermolecular interactions. For instance, the bromine atom's position relative to the ester group in neighboring molecules will change, potentially altering the nature of any halogen bonding.
Synthesis of this compound and its Derivatives
A common and versatile method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This would typically be followed by an esterification step.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the structural determination of a small molecule like a this compound derivative.
Step-by-Step Methodology
-
Crystal Growth and Selection:
-
Slowly evaporate a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate/hexane mixture) to obtain single crystals.
-
Under a microscope, select a well-formed, single crystal (ideally 0.1-0.3 mm in each dimension) free from visible defects.[12]
-
Mount the selected crystal on a goniometer head.[12]
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEX2 CCD diffractometer).[13]
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal orientation.[12]
-
Perform a full data collection by rotating the crystal in the X-ray beam.[13]
-
-
Data Reduction and Structure Solution:
Data Quality and Validation
The quality of the final crystal structure is assessed by several metrics, including the R-factor (or R1), which should ideally be less than 5% for a well-refined structure.[12] The goodness-of-fit (S) value should be close to 1.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and complementary information.
| Technique | Information Provided | Comparison with X-ray Crystallography |
| NMR Spectroscopy | Provides information about the electronic environment of atomic nuclei, revealing the connectivity and conformation of the molecule in solution. | Reveals the solution-state structure, which can differ from the solid-state structure. It is non-destructive and requires a smaller amount of sample. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound. | Confirms the chemical identity of the crystallized compound. It provides no information about the three-dimensional structure. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Complements crystallographic data by confirming the presence of key functional groups (e.g., the ester carbonyl). |
| Computational Modeling | Can predict the lowest energy conformation of the molecule and simulate its crystal packing. | Can be used to rationalize the experimentally determined crystal structure and to predict the structures of related derivatives. |
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives is a powerful tool for elucidating their three-dimensional structures. By using the known crystal structure of the isomeric 4-bromophenyl benzoate as a comparative model, we can make informed predictions about the structural consequences of altering the substitution pattern. This guide has provided a framework for the synthesis, crystallographic analysis, and broader characterization of these compounds. A thorough understanding of their solid-state structures is a critical step in the rational design of new molecules for pharmaceutical and materials science applications.
References
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Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 4-Bromophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o771. [Link]
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Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 4-Bromophenyl benzoate. IUCrData, 64(4), o771. [Link]
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Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 4-Bromophenyl benzoate. IUCrData, 64(4), o771. [Link]
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(2025). 4-Bromophenyl benzoate. ResearchGate. [Link]
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PubChem. (n.d.). 4-Bromophenyl benzoate. National Center for Biotechnology Information. [Link]
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(2025). 4-Bromophenyl benzoate. ResearchGate. [Link]
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Sylvester, E. D., & Benedict, J. B. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Preprint]. [Link]
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(n.d.). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. ResearchGate. [Link]diazenyl_Benzoate)
-
Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. The Royal Society of Chemistry. [Link]
-
(n.d.). Supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. The Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Corezzi, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(4), 1819-1832. [Link]
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Corezzi, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed. [Link]
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(2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
(n.d.). Esterification of benzoic acid to methyl benzoate. [Link]
- US6235924B1 - Continuous process for preparing benzoic acid esters.
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Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 62(3), o1192-o1193. [Link]
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Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]
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Lobera, M., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 144(30), 13627-13639. [Link]
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Safety Operating Guide
Guide to the Safe and Compliant Disposal of Methyl 3-(4-bromophenyl)benzoate
This document provides comprehensive, step-by-step guidance for the proper handling and disposal of Methyl 3-(4-bromophenyl)benzoate (CAS No. 149506-25-2). As a brominated aromatic compound, this substance requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Chemical Profile and Hazard Assessment
Understanding the inherent properties and hazards of a chemical is the foundation of its safe management. This compound is an organobromine compound, a class of substances that necessitates careful handling due to potential persistence and specific disposal requirements.[1]
Key Data Summary:
| Property | Value | Source |
| CAS Number | 149506-25-2 | [2][3] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [2][3] |
| Molecular Weight | 291.14 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] |
| Classification | Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) | [2] |
| Compound Type | Halogenated Aromatic Ester | [4] |
The presence of bromine in the molecular structure is the critical factor for its waste classification.[4][5] Halogenated organic compounds cannot be disposed of with general non-halogenated organic solvents because their incineration requires specialized facilities equipped to handle the corrosive acid gases (e.g., hydrogen bromide) produced during combustion.[5][6] Improper segregation can lead to regulatory non-compliance and significantly increase disposal costs.[5][6]
Regulatory Framework: The Generator's Responsibility
In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[7][8] These regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, establish a "cradle-to-grave" system of responsibility.[8][9] This principle holds the waste generator accountable for the waste from its creation to its final, environmentally sound disposal.[8]
As a generator, you are legally required to:
-
Correctly Identify and Classify all chemical waste.[7]
-
Segregate incompatible waste streams.[5]
-
Safely Store waste in properly labeled containers.[10]
-
Document and Manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the appropriate PPE is worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling of the compound, including adding to a waste container, should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]
Step 2: Waste Characterization and Segregation
This is the most critical step in the disposal process.
-
Identify as Halogenated: Due to the bromine atom, any waste containing this compound must be classified as Halogenated Organic Waste .[4][6]
-
Segregate at the Source:
-
DO collect in a dedicated container for halogenated organic waste.[5][10] This may include other brominated, chlorinated, or fluorinated compounds.
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[6]
-
DO NOT mix with aqueous waste, acidic or basic waste, or waste containing heavy metals.[5][6]
-
Step 3: Waste Container Selection and Labeling
-
Select a Compatible Container: Use a clean, non-reactive container, typically a high-density polyethylene (HDPE) carboy or a safety-coated glass bottle with a secure, threaded cap. The container must be in good condition with no leaks or cracks.[10]
-
Affix a Hazardous Waste Tag: Label the container with a "Hazardous Waste" tag before adding the first drop of waste.[5][10]
-
Complete the Tag:
-
Clearly write the words "Hazardous Waste."
-
List all chemical constituents by their full names—no abbreviations or formulas.[10] For example: "Waste this compound in Dichloromethane."
-
Provide an accurate percentage estimate for each component.
-
Identify the relevant hazards (e.g., Toxic, Flammable).[5]
-
Step 4: Accumulation and Storage
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[6][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[5]
-
Designated Storage Area: Keep the waste in a designated Satellite Accumulation Area (SAA) within the laboratory. The area should be clearly marked and away from drains or sources of ignition.[5]
-
Arrange for Pickup: Once the container is full or you have reached your laboratory's accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
Minor Spill (Contained within a fume hood)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, properly labeled container for disposal as halogenated waste.[5][10]
-
Clean the spill area thoroughly.
Major Spill (Outside of a fume hood) or Personnel Exposure
-
Evacuate: Immediately evacuate the affected area. Activate the fire alarm if the spill is large or poses a fire hazard.[10]
-
Call for Help: Contact your institution's emergency number and EHS department.
-
Personnel Decontamination:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[12][13]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Unknown. Hazardous waste segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Axonator. EPA Hazardous Waste Management. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
CountyOffice.org. The Federal EPA Hazardous Waste Regulations Are Found Where?. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]
-
National Research Council. LCSS: BROMINE. [Link]
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. guidechem.com [guidechem.com]
- 3. 1stsci.com [1stsci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. LCSS: BROMINE [web.stanford.edu]
Navigating the Safe Handling of Methyl 3-(4-bromophenyl)benzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. Methyl 3-(4-bromophenyl)benzoate, a biphenyl derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling demands a meticulous approach to safety, grounded in a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound (CAS No. 149506-25-2) is classified under the Globally Harmonized System (GHS) as a substance that poses significant health risks upon exposure.[1] A thorough risk assessment is the cornerstone of safe laboratory practice; it is not merely a procedural formality but a critical scientific evaluation of potential harm.
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
These classifications necessitate a stringent set of handling protocols to minimize the risk of accidental exposure. The causality is clear: the chemical's structure and reactivity allow it to be absorbed into the body through ingestion, skin contact, or inhalation, where it can exert toxic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield worn over goggles is required.
-
Protective Clothing: A flame-resistant laboratory coat is essential. Ensure it is fully buttoned to provide maximum coverage.
-
Footwear: Closed-toe shoes are required in any laboratory setting.
Hand Protection: A Deeper Dive
Gloves are arguably the most critical piece of PPE for direct chemical handling. The choice of glove material is paramount, as different materials offer varying levels of resistance to different chemical classes. Aromatic and halogenated hydrocarbons are known to be aggressive towards many common glove materials.[2]
| Glove Material | Resistance to Aromatic Esters | General Recommendation | Rationale |
| Nitrile | Fair to Good | Suitable for incidental contact and short-duration tasks. | Nitrile offers good resistance to a range of chemicals, but breakthrough times can be a concern with prolonged exposure to aromatic compounds. |
| Neoprene | Good | Recommended for extended handling periods. | Neoprene provides a more robust barrier against a wider range of chemicals, including many aromatic and halogenated compounds. |
| Butyl Rubber | Excellent | The preferred choice for handling ketones and esters, offering superior protection.[3] | Butyl rubber exhibits low permeability to gases and vapors and is highly resistant to many organic compounds. |
| Viton™ | Excellent | Recommended for high-risk operations or when handling for extended periods. | Viton™ offers excellent resistance to aromatic and chlorinated solvents. |
It is imperative to inspect gloves for any signs of degradation or perforation before and during use. Double-gloving can provide an additional layer of safety, especially during high-risk procedures.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and preventing accidents.
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If the compound is a solid, weigh it in a disposable weigh boat inside the fume hood to contain any dust.
-
Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashing or aerosol generation.
-
Work Area: Keep the work area clean and uncluttered. All equipment used for handling the compound should be dedicated to that purpose or thoroughly decontaminated after use.
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.
Spill Cleanup:
In the event of a spill, the primary objective is to contain and clean it up safely without exposing personnel.
Caption: A step-by-step procedure for responding to a chemical spill.
-
Immediate Actions: Alert colleagues in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The label should include the words "Hazardous Waste" and the full chemical name.
-
Segregation: Halogenated organic waste should be collected separately from non-halogenated waste to facilitate proper disposal and to avoid potentially reactive mixtures.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats) and liquid waste in separate, appropriate containers.
All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the inherent hazards, diligently using the correct personal protective equipment, adhering to systematic operational plans, being prepared for emergencies, and responsibly managing waste, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is the consistent, conscientious application of these principles that ultimately ensures a safe and productive laboratory environment.
References
-
Children's Hospital of Philadelphia. (n.d.). Inhalation Exposures. Retrieved from [Link]
-
Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Methyl Benzoate - SAFETY DATA SHEET. Retrieved from [Link]
-
New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Saudi Health. (2025, July 10). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
